molecular formula C30H39N6O9P B608112 BMS-986094 CAS No. 1234490-83-5

BMS-986094

Katalognummer: B608112
CAS-Nummer: 1234490-83-5
Molekulargewicht: 658.6 g/mol
InChI-Schlüssel: YFXGICNMLCGLHJ-RSKRLRQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

INX-08189 has been used in trials studying the treatment of Hepatitis C, HCV (Genotype 1), and Hepatitis C Virus.
BMS-986094 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a prodrug of 2'-C-methylguanosine and antiviral agent

Eigenschaften

IUPAC Name

2,2-dimethylpropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N6O9P/c1-17(26(38)42-15-29(2,3)4)35-46(40,45-20-13-9-11-18-10-7-8-12-19(18)20)43-14-21-23(37)30(5,39)27(44-21)36-16-32-22-24(36)33-28(31)34-25(22)41-6/h7-13,16-17,21,23,27,37,39H,14-15H2,1-6H3,(H,35,40)(H2,31,33,34)/t17-,21+,23+,27+,30+,46?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXGICNMLCGLHJ-RSKRLRQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC(C)(C)C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3OC)N)(C)O)O)OC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC(C)(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=NC3=C2N=C(N=C3OC)N)(C)O)O)OC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N6O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00154017
Record name INX 08189
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URL https://comptox.epa.gov/dashboard/DTXSID00154017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234490-83-5
Record name N-(2′-C-Methyl-6-O-methyl-P-1-naphthalenyl-5′-guanylyl)-L-alanine 2,2-dimethylpropyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name INX 08189
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-986094
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11966
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name INX 08189
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-986094
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62F4AD749Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

BMS-986094: A Technical Overview of a Potent HCV Inhibitor and its Cardiotoxic Liability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986094 (also known as INX-08189) is a phosphoramidate prodrug of 2'-C-methyl-6-O-methylguanosine, designed as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Despite demonstrating significant antiviral potency in preclinical studies, its clinical development was halted during Phase II trials due to unexpected and severe cardiotoxicity. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, preclinical efficacy, and the toxicological findings that led to the discontinuation of this compound. Detailed experimental protocols and collated quantitative data are presented to offer a thorough understanding of the scientific investigations surrounding this compound.

Chemical Structure and Properties

This compound is a nucleotide analog prodrug designed for efficient delivery into hepatocytes, the primary site of HCV replication.

  • Chemical Name: (2R)-neopentyl (((2R,3R,4R,5R)-5-(2-amino-6-methoxy-9H-purin-9-yl)-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methyl)(naphthalen-1-yloxy)phosphor-amido)propanoate

  • Molecular Formula: C₃₀H₃₉N₆O₉P[1]

  • Alternative Names: INX-08189, INX-189[1]

  • SMILES: C[C@]1(O)--INVALID-LINK--O--INVALID-LINK--(C)C)=O)C)=O">C@H[C@H]1O[1]

The structure incorporates a phosphoramidate moiety to enhance cell permeability and a 6-O-methyl group on the guanine base, which are key features of its prodrug design.[2]

Mechanism of Action and Antiviral Activity

This compound is designed to be intracellularly converted to its active triphosphate form, which then acts as a competitive inhibitor of the HCV NS5B polymerase.

Signaling Pathway: Prodrug Activation and Polymerase Inhibition

BMS-986094_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte This compound This compound (Prodrug) BMS_Intra This compound This compound->BMS_Intra Cellular Uptake Monophosphate 2'-C-Me-6-O-Me-GMP BMS_Intra->Monophosphate Esterases, HINT1 Triphosphate Active 2'-C-MeGTP Monophosphate->Triphosphate Cellular Kinases NS5B HCV NS5B Polymerase Triphosphate->NS5B Inhibition Inhibition Triphosphate->Inhibition Replication HCV RNA Replication NS5B->Replication Inhibition->NS5B

Caption: Intracellular activation of this compound to its active triphosphate form, which inhibits HCV NS5B polymerase.

Preclinical Antiviral Potency

This compound demonstrated potent activity against various HCV genotypes in in vitro replicon assays.

ParameterGenotype 1bGenotype 1aGenotype 2aReference
EC₅₀ (72h) 10 ± 6 nM12 nM0.9 nM[3][4]
EC₅₀ (24h) 35 ± 8 nM--[3][4]
EC₉₀ (72h) ---
2'-C-MeGTP for EC₉₀ 2.43 ± 0.42 pmol/10⁶ cells--[4]
CC₅₀ (Huh-7 cells) 7.01 µM--[3]

Pharmacokinetics

Pharmacokinetic studies in animal models indicated favorable properties for oral administration.

SpeciesDose (p.o.)Key FindingsReference
Rat 3-300 mg/kgLiver 2'-C-MeGTP concentrations were proportional to the dose and sustained for over 24 hours.[3][4]
Cynomolgus Monkey 25 mg/kgEfficiently extracted from portal circulation by the liver.[3]
Cynomolgus Monkey 15 or 30 mg/kg/day for 3 weeksThe nucleoside metabolite M2 was the major plasma analyte.[3]

Cardiotoxicity

The clinical development of this compound was terminated due to severe cardiotoxicity observed in a Phase II study, including one fatality from heart failure.[5][6][7] Subsequent investigations focused on elucidating the mechanism of this toxicity.

Clinical Observations
FindingDetailsReference
Hospitalizations 9 patients were hospitalized.[5][7]
Cardiac Dysfunction 14 out of 34 patients showed evidence of cardiac dysfunction.[1][8]
Left Ventricular Ejection Fraction (LVEF) Significant reductions in LVEF were observed.[1]
In Vitro Cardiotoxicity Studies

Studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) revealed concentration- and time-dependent cardiotoxic effects.

ParameterConcentrationTimeEffectReference
Contraction Dysfunction 0.3–3 µMLong-termInduced dysfunction[9]
Calcium Transient Concentration- and time-dependent-Decreased calcium amplitude[9][10]
Gene Expression -24, 48, 96, 144 hrDecreased expression of CACNA1C, RYR2, and NCX1[9]
Cytotoxicity -24, 48, 96, 144 hrDecreased expression of cTnI and MYH7[9]
Mitochondrial Toxicity Assessment

Initial preclinical studies suggested a lack of mitochondrial toxicity.[4][11] However, further investigations were conducted following the clinical adverse events.

Cell LineConcentrationTimeEffect on Mitochondrial Copy NumberReference
CEM cells 20 µM3 days~11% decrease[3][11]
CEM cells 1 µM14 daysNo effect[3]
HepG2 cells --No alteration[3]

Experimental Protocols

HCV Replicon Assay

Objective: To determine the in vitro antiviral potency of this compound.

  • Cell Lines: Huh-7 cells stably harboring subgenomic HCV replicons (e.g., genotype 1b) containing a luciferase reporter gene were used.[5][12]

  • Compound Preparation: this compound was serially diluted in DMSO to create a 10-point dose-titration curve.[12]

  • Assay Procedure:

    • Replicon-harboring cells were seeded in 384-well plates.

    • Diluted compound was added to the wells.

    • Plates were incubated for 72 hours at 37°C.[12]

  • Data Analysis:

    • Luciferase activity was measured to quantify HCV replication.

    • A cytotoxicity assay (e.g., using calcein AM) was performed in parallel to determine the effect on cell viability.[12]

    • EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values were calculated using non-linear regression.[12]

In Vitro Cardiotoxicity Assessment using hiPSC-CMs

Objective: To evaluate the chronic effects of this compound on cardiomyocyte function.

  • Cell Culture: Cryopreserved human iPSC-CMs were thawed and plated on collagen-coated plates. Cells were maintained for approximately 10 days until they exhibited synchronous beating.[13]

  • Drug Treatment: Cells were exposed to various concentrations of this compound (e.g., 0.3-3 µM) or vehicle control (DMSO) for an extended period (e.g., up to 144 hours).[9][13]

  • Contractility Analysis:

    • Cellular motion was recorded using microscopy.

    • Motion vector analysis software was used to quantify parameters such as beat rate, contraction velocity, and relaxation velocity.[9][13]

  • Calcium Imaging:

    • Cells were loaded with a calcium-sensitive fluorescent dye.

    • Changes in intracellular calcium concentration were measured to assess calcium transients.[9]

  • Gene Expression Analysis:

    • Total RNA was extracted from treated cells at various time points.

    • Quantitative PCR was performed to measure the expression levels of genes related to calcium handling (CACNA1C, RYR2, NCX1) and cardiac structure (cTnI, MYH7).[9]

Experimental Workflow: Cardiotoxicity Investigation

Cardiotoxicity_Investigation_Workflow Start Clinical Observation: Severe Cardiotoxicity hiPSC_CMs Culture hiPSC-CMs Start->hiPSC_CMs Treatment Chronic this compound Treatment hiPSC_CMs->Treatment Contractility Contractility Assessment (Motion Vector Analysis) Treatment->Contractility Calcium Calcium Transient Measurement Treatment->Calcium Gene_Expression Gene Expression Analysis (qPCR) Treatment->Gene_Expression Mitochondria Mitochondrial Function Assays Treatment->Mitochondria Analysis Data Analysis and Mechanism Hypothesis Contractility->Analysis Calcium->Analysis Gene_Expression->Analysis Mitochondria->Analysis

Caption: Workflow for investigating the cardiotoxicity of this compound using hiPSC-derived cardiomyocytes.

Mitochondrial Toxicity "Glucose-Galactose" Assay

Objective: To assess the potential for this compound to induce mitochondrial dysfunction.

  • Cell Culture: HepG2 cells are cultured in two types of media: one containing high glucose and the other where glucose is replaced by galactose. The galactose medium forces cells to rely on oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial toxicants.[14][15]

  • Drug Exposure: Cells in both media types are exposed to various concentrations of this compound for a defined period (e.g., 24-72 hours).

  • Viability Assessment: Cell viability is measured using a standard assay (e.g., MTS or ATP-based luminescence).

  • Data Analysis: A significantly greater reduction in cell viability in the galactose medium compared to the glucose medium indicates potential mitochondrial toxicity.

Conclusion

This compound is a potent inhibitor of HCV replication that unfortunately exhibited severe cardiotoxicity in clinical trials, leading to its discontinuation. While initial preclinical toxicology in animal models did not predict this outcome, subsequent in vitro studies using human iPSC-derived cardiomyocytes have provided valuable insights into the potential mechanisms of this toxicity, highlighting effects on calcium handling and cardiac gene expression. The case of this compound underscores the challenges in preclinical to clinical translation of safety data and emphasizes the importance of utilizing advanced in vitro models, such as hiPSC-CMs, in early drug development to better predict potential human toxicities.

References

The Rise and Fall of BMS-986094: A Technical Analysis of a Promising HCV Inhibitor Derailed by Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery, Development, and Discontinuation of the Hepatitis C Virus Inhibitor BMS-986094.

This compound (formerly known as INX-189) emerged as a potent nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, representing a promising therapeutic candidate in the fight against chronic HCV infection. Developed by Inhibitex, which was later acquired by Bristol Myers Squibb (BMS), the compound demonstrated significant antiviral activity in preclinical studies. However, its journey was abruptly halted during Phase II clinical trials due to unforeseen and severe cardiac and renal toxicity, culminating in a patient fatality. This technical guide provides a comprehensive overview of the discovery, development, and subsequent investigation into the toxicity of this compound, offering valuable insights for researchers and professionals in the field of drug development.

Discovery and Preclinical Development

This compound is a phosphoramidate prodrug of 2'-C-methylguanosine, designed to efficiently deliver the active triphosphate form to the liver, the primary site of HCV replication. The development rights were initially acquired by Inhibitex from Cardiff University in 2007.[1] The compound showed potent and selective inhibition of HCV replication across various genotypes in in-vitro assays.

In Vitro Antiviral Activity and Cytotoxicity

This compound exhibited potent antiviral activity against different HCV genotypes in cell-based replicon assays. The 50% effective concentration (EC50) values were in the nanomolar range, indicating strong inhibition of viral replication. Cytotoxicity, assessed by the 50% cytotoxic concentration (CC50), was observed at significantly higher concentrations, suggesting a favorable initial therapeutic index.

ParameterCell LineHCV GenotypeValue
EC50 Huh-71b10 nM (72h)
Huh-71a12 nM (72h)
Huh-72a0.9 nM (72h)
Huh-7Not Specified35 nM (24h)[2]
CC50 Huh-7-7.01 µM[2]
A549-7.8 µM
CCRF-CEM-8.7 µM[2]
HeLa-13.4 µM
Preclinical Toxicology in Cynomolgus Monkeys

Toxicology studies in cynomolgus monkeys were conducted to assess the safety profile of this compound before advancing to human trials. While initial studies suggested a manageable safety profile, later investigative studies following the clinical trial halt revealed significant toxicities at higher doses and longer treatment durations.

Study DurationDose Levels (Oral)Key Findings
3 weeks - 1 month15 mg/kg/day, 30 mg/kg/dayPronounced cardiac and renal toxicities observed in some monkeys at 30 mg/kg/day.[3] No significant changes in mitochondrial DNA content or ATP/GTP levels were noted.[3]

Clinical Development and Discontinuation

This compound entered Phase I clinical trials in 2010, with studies including NCT01159808 and NCT01250366 designed to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers and HCV-infected patients. The compound progressed to Phase II trials, including NCT01425970 and NCT01629732, to assess its efficacy in combination with other direct-acting antivirals.[4][5][6]

In August 2012, Bristol Myers Squibb voluntarily suspended the Phase II studies due to a serious safety issue.[7] A patient in one of the trials developed heart failure, which ultimately led to their death.[4] Subsequent investigation revealed that nine patients had been hospitalized with heart and kidney toxicity.[4] This led to the U.S. Food and Drug Administration (FDA) placing a clinical hold on the compound and the eventual discontinuation of its development in the interest of patient safety.[4]

Investigating the Mechanism of Toxicity: The Mitochondrial Connection

The unexpected and severe toxicity observed in the clinic prompted extensive nonclinical investigations to elucidate the underlying mechanism. The leading hypothesis centered on mitochondrial dysfunction, a known risk for nucleoside/nucleotide analogs which can interfere with mitochondrial polymerases.

Signaling Pathway of this compound and Postulated Toxicity

This compound, as a prodrug, is metabolized intracellularly to its active triphosphate form. While the intended target is the viral HCV NS5B polymerase, this active metabolite can also be recognized by host polymerases, including the mitochondrial RNA polymerase (POLRMT).

G cluster_extracellular Extracellular cluster_intracellular Intracellular BMS986094 This compound (Prodrug) ActiveTP Active Triphosphate Metabolite BMS986094->ActiveTP Metabolic Activation HCV_NS5B HCV NS5B Polymerase ActiveTP->HCV_NS5B Inhibition POLRMT Mitochondrial RNA Polymerase (POLRMT) ActiveTP->POLRMT Inhibition (Off-target) ViralReplication HCV RNA Replication HCV_NS5B->ViralReplication Blocks MitoTranscription Mitochondrial Transcription POLRMT->MitoTranscription Leads to MitoProtein Mitochondrial Protein Synthesis MitoTranscription->MitoProtein Reduced OxPhos Oxidative Phosphorylation MitoProtein->OxPhos Impaired ATP ATP Production OxPhos->ATP Decreased Toxicity Cardio- and Renal Toxicity ATP->Toxicity G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment CellLines Hepatoma Cells (HepG2, Huh-7) Cardiomyocytes (hiPSCM) MitoDNA Mitochondrial DNA Content CellLines->MitoDNA GeneExpr Mitochondrial Gene Expression CellLines->GeneExpr MitoResp Mitochondrial Respiration (Oxygen Consumption) CellLines->MitoResp POLRMT_activity POLRMT Activity Assay CellLines->POLRMT_activity AnimalModel Cynomolgus Monkeys Dosing Oral Administration (15 & 30 mg/kg/day) AnimalModel->Dosing TissueAnalysis Heart & Kidney Tissue (Mitochondrial Respiration, mtDNA, ATP/GTP) Dosing->TissueAnalysis ClinicalObs Observation of Clinical Signs of Toxicity Dosing->ClinicalObs

References

INX-08189: A Technical Overview of Antiviral Properties and Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

INX-08189, also known as BMS-986094, is a potent nucleotide analog inhibitor of the hepatitis C virus (HCV). Developed as a phosphoramidate prodrug of 6-O-methyl-2′-C-methyl guanosine, it is designed for efficient delivery to the liver, where it is converted to its active triphosphate form.[1] This active metabolite, 2′-C-methyl guanosine triphosphate (2′-C-MeGTP), acts as a non-obligate chain terminator of the HCV NS5B RNA-dependent RNA polymerase (RdRp), effectively halting viral replication.[1] This document provides a comprehensive technical overview of the antiviral properties, mechanism of action, and experimental data related to INX-08189.

Core Antiviral Properties

INX-08189 demonstrates potent and rapid inhibition of HCV replication across multiple genotypes.[1] Its efficacy is attributed to the efficient intracellular conversion to the active 2′-C-MeGTP.

In Vitro Potency

INX-08189 has shown high potency in cell-based HCV replicon assays. The 50% effective concentration (EC50) values highlight its sub-micromolar activity against various HCV genotypes.

Parameter HCV Genotype 1a HCV Genotype 1b HCV Genotype 2a Cell Line Exposure Time Reference
EC50 12 nM10 ± 6 nM0.9 nMHuh-772 hours[1][2]
EC50 35 ± 8 nMHuh-724 hours[1][2]
EC90 40 nMHuh-7Not Specified[1]
CC50 7.01 µMHuh-772 hours[2]
Intracellular Active Metabolite Concentration

The antiviral activity of INX-08189 is directly related to the intracellular concentration of its active triphosphate form, 2′-C-MeGTP.

Parameter Value Cell Line Condition Reference
2′-C-MeGTP for 90% inhibition 2.43 ± 0.42 pmol/10^6 cellsHuh-740 nM INX-08189[1]
Calculated liver tissue concentration for 90% inhibition 243 pmol/g[1]
Resistance Profile

Resistance to INX-08189 has been associated with a specific mutation in the viral target.

Mutation Gene Fold Reduction in Sensitivity EC90 for Mutant Reference
S282TNS5b~10-fold344 ± 170 nM[1]
Synergy Studies

INX-08189 has demonstrated synergistic antiviral effects when used in combination with other antiviral agents.

Combination Agent Effect Target Replicons Reference
RibavirinSignificant synergyWild-type and S282T-expressing replicons[1]

Mechanism of Action

INX-08189 is a double prodrug designed to overcome the limitations of its parent nucleoside, 2′-C-methylguanosine, which has poor cell penetration and inefficient intracellular phosphorylation.[1][3] The phosphoramidate "ProTide" and 6-O-methoxy base moieties enhance its lipophilicity and facilitate its conversion to the active monophosphate form.[3][4]

The mechanism involves the following key steps:

  • Oral Administration and Absorption: INX-08189 is orally bioavailable.

  • Hepatic Targeting and Intracellular Conversion: The prodrug is efficiently taken up by hepatocytes. Intracellular enzymes cleave the phosphoramidate and 6-O-methoxy groups, leading to the formation of 2′-C-methylguanosine monophosphate.[1]

  • Phosphorylation to Active Triphosphate: Cellular kinases further phosphorylate the monophosphate to the active 2′-C-methylguanosine triphosphate (2′-C-MeGTP).[1]

  • Inhibition of HCV NS5B Polymerase: 2′-C-MeGTP acts as a substrate for the HCV NS5B RNA-dependent RNA polymerase. Its incorporation into the growing viral RNA chain leads to non-obligate chain termination, thus inhibiting viral replication.[1]

cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte cluster_nucleus Viral Replication Complex INX-08189 INX-08189 INX-08189_intra INX-08189 INX-08189->INX-08189_intra Cellular Uptake 2_C_MeGMP 2'-C-methylguanosine monophosphate INX-08189_intra->2_C_MeGMP Intracellular Metabolism 2_C_MeGTP 2'-C-methylguanosine triphosphate (Active) 2_C_MeGMP->2_C_MeGTP Cellular Kinases NS5B NS5B Polymerase 2_C_MeGTP->NS5B Incorporation HCV_RNA HCV RNA Template HCV_RNA->NS5B Replication_Blocked Viral Replication Blocked NS5B->Replication_Blocked Chain Termination

Figure 1: Mechanism of action of INX-08189.

Experimental Protocols

While specific, detailed protocols from the original studies are not publicly available, the following sections describe the general methodologies for the key experiments cited.

HCV Replicon Assay

This cell-based assay is used to determine the antiviral potency of a compound.

Objective: To measure the inhibition of HCV RNA replication in a cell line containing a subgenomic HCV replicon.

General Protocol:

  • Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in appropriate media.

  • Compound Treatment: The cells are seeded in multi-well plates and treated with serial dilutions of INX-08189. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Quantification of Replication: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luciferase assay).

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curve.

  • Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to measure the cytotoxicity of the compound (CC50) in the same cell line.

Start Start Seed_Cells Seed Huh-7 cells with HCV replicon Start->Seed_Cells Add_Compound Add serial dilutions of INX-08189 Seed_Cells->Add_Compound Incubate Incubate for 24, 48, or 72 hours Add_Compound->Incubate Measure_Luciferase Measure luciferase activity Incubate->Measure_Luciferase Calculate_EC50 Calculate EC50 Measure_Luciferase->Calculate_EC50 End End Calculate_EC50->End

Figure 2: HCV Replicon Assay Workflow.

Intracellular Triphosphate Analysis

This assay quantifies the amount of the active triphosphate metabolite within the cells.

Objective: To measure the intracellular concentration of 2′-C-MeGTP in cells treated with INX-08189.

General Protocol:

  • Cell Treatment: Huh-7 cells are treated with a known concentration of INX-08189 (e.g., 40 nM).

  • Cell Lysis: After a specified incubation period, the cells are harvested and lysed to release the intracellular contents.

  • Extraction: The cell lysate is subjected to an extraction procedure (e.g., using methanol) to isolate the nucleotide triphosphates.

  • Quantification by LC-MS/MS: The extracted sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of 2′-C-MeGTP.

  • Data Normalization: The quantified amount of 2′-C-MeGTP is normalized to the cell number (e.g., pmol/10^6 cells).

Start Start Treat_Cells Treat Huh-7 cells with INX-08189 Start->Treat_Cells Harvest_Lyse Harvest and lyse cells Treat_Cells->Harvest_Lyse Extract_NTPs Extract nucleotide triphosphates Harvest_Lyse->Extract_NTPs LC_MS_MS Quantify 2'-C-MeGTP by LC-MS/MS Extract_NTPs->LC_MS_MS Normalize_Data Normalize to cell number LC_MS_MS->Normalize_Data End End Normalize_Data->End

Figure 3: Intracellular Triphosphate Analysis Workflow.

Clinical Development and Safety

INX-08189 progressed into human clinical trials for the treatment of chronic HCV infection.[3] Early-phase studies in healthy volunteers showed that once-daily oral doses were well-tolerated.[5] In a 7-day study in treatment-naïve genotype-1 HCV patients, INX-08189 resulted in a significant, dose-dependent reduction in median plasma HCV RNA levels.[5] The most common adverse event reported was headache.[5] However, the clinical development of INX-08189 (this compound) was halted due to reports of severe adverse events, including cardiotoxicity, and one patient death in a Phase II trial.[4] No evidence of mitochondrial toxicity was observed in preclinical studies in HepG2 and CEM human cell lines.[1]

Conclusion

INX-08189 is a potent inhibitor of HCV replication that targets the viral NS5B polymerase. Its design as a double prodrug allows for efficient delivery and intracellular activation. While it demonstrated significant antiviral efficacy in preclinical and early clinical studies, its development was terminated due to safety concerns. The data and methodologies associated with INX-08189 provide valuable insights for the development of future nucleotide analog antiviral therapies.

References

BMS-986094: A Technical Overview of a Guanosine Nucleotide Analogue for HCV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986094 (also known as INX-08189) is a phosphoramidate prodrug of 2'-C-methylguanosine, a guanosine nucleotide analogue developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Despite demonstrating significant antiviral potency, its clinical development was halted in Phase II trials due to unforeseen cardiotoxicity and renal toxicity.[3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the proposed mechanisms underlying its toxicity.

Mechanism of Action

This compound is designed as a liver-targeting prodrug. Following oral administration, it is efficiently absorbed and metabolized, primarily in hepatocytes, to its active triphosphate form, 2'-C-methylguanosine triphosphate (2'-C-MeGTP).[1][2] This active metabolite acts as a competitive inhibitor of the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[6] By mimicking the natural guanosine triphosphate, 2'-C-MeGTP is incorporated into the nascent viral RNA strand. The 2'-C-methyl modification then acts as a chain terminator, preventing further elongation of the RNA chain and thereby halting viral replication.[6]

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BMS-986094_Mechanism_of_Action cluster_extracellular Extracellular cluster_hepatocyte Hepatocyte This compound This compound (Prodrug) Metabolism Metabolic Activation This compound->Metabolism Uptake 2CMeGTP 2'-C-MeGTP (Active Metabolite) Metabolism->2CMeGTP NS5B HCV NS5B Polymerase 2CMeGTP->NS5B Competitive Inhibition Replication HCV RNA Replication NS5B->Replication Termination Chain Termination Replication->Termination Incorporation of 2'-C-MeGTP Termination->Replication Inhibition

Mechanism of action of this compound in hepatocytes.

Quantitative Data

The antiviral potency and cytotoxic profile of this compound and its active metabolite have been characterized in various in vitro and in vivo models.

ParameterValueConditionsReference
EC50 35 nMHuh-7 cells, 24 h[1][2]
10 ± 6 nMHCV genotype 1b replicon, 72 h[7][8]
12 nMHCV genotype 1a replicon, 72 h[2]
0.9 nMHCV genotype 2a replicon, 72 h[2]
EC90 344 ± 170 nMS282T mutant replicon[7][8]
CC50 7.01 μMHuh-7 cells, 72 h[2]
IC50 (2'-C-Me-UTP) 0.25 ± 0.04 μMAgainst NS5B polymerase[9]
Intracellular 2'-C-MeGTP for EC90 2.43 ± 0.42 pmol/106 cells-[7][8]

Experimental Protocols

HCV Replicon Assay for Antiviral Potency

This assay is used to determine the concentration of the compound that inhibits HCV RNA replication by 50% (EC50).

  • Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, nonessential amino acids, and G418 for selection.

  • Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV RNA is quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay. A housekeeping gene (e.g., GAPDH) is used for normalization.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of HCV RNA inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Cardiotoxicity Assessment using human iPSC-derived Cardiomyocytes (hiPSC-CMs)

This protocol outlines the assessment of this compound's effects on cardiomyocyte function.

  • Cell Culture: hiPSC-CMs are cultured according to the manufacturer's instructions to form a spontaneously beating syncytium.

  • Compound Treatment: Cells are exposed to various concentrations of this compound (e.g., 0.3–3 µM) for an extended period (e.g., up to 144 hours) to assess chronic toxicity.[10]

  • Motion Analysis: A motion vector analysis system is used to record the contractile and relaxation velocities of the cardiomyocyte monolayer at different time points.[10]

  • Calcium Transient Assay:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).

    • The fluorescence intensity, which corresponds to the intracellular calcium concentration, is recorded over time using a high-speed camera.

    • Parameters such as calcium amplitude and transient duration at 50% decay (CTD50) are analyzed.[10]

  • Gene Expression Analysis:

    • After treatment, total RNA is extracted from the hiPSC-CMs.

    • Quantitative RT-PCR is performed to measure the expression levels of genes involved in calcium handling, such as CACNA1C, RYR2, and NCX1.[10]

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Experimental_Workflow cluster_antiviral Antiviral Potency cluster_cardiotoxicity Cardiotoxicity Assessment Huh7_Culture Culture Huh-7 Replicon Cells BMS_Treatment_Huh7 Treat with this compound Huh7_Culture->BMS_Treatment_Huh7 Incubate_Huh7 Incubate (24-72h) BMS_Treatment_Huh7->Incubate_Huh7 RNA_Extraction RNA Extraction Incubate_Huh7->RNA_Extraction RT_PCR qRT-PCR for HCV RNA RNA_Extraction->RT_PCR EC50_Calc Calculate EC50 RT_PCR->EC50_Calc hiPSC_Culture Culture hiPSC-CMs BMS_Treatment_CM Treat with this compound hiPSC_Culture->BMS_Treatment_CM Incubate_CM Incubate (up to 144h) BMS_Treatment_CM->Incubate_CM Motion_Analysis Motion Vector Analysis Incubate_CM->Motion_Analysis Calcium_Assay Calcium Transient Assay Incubate_CM->Calcium_Assay Gene_Expression Gene Expression Analysis Incubate_CM->Gene_Expression

Workflow for in vitro assessment of this compound.

Toxicity Profile

The clinical development of this compound was terminated due to serious cardiac and renal adverse events.[11] Nonclinical studies have aimed to elucidate the underlying mechanisms.

Cardiotoxicity

Studies using hiPSC-CMs have shown that chronic exposure to this compound leads to impaired contractility.[12] This dysfunction is not an acute effect but develops over several days of treatment. The primary mechanism appears to be the disruption of intracellular calcium homeostasis. This compound has been shown to decrease the amplitude of calcium transients and prolong their duration in a concentration- and time-dependent manner.[10] This is correlated with a significant downregulation of key calcium-handling genes, including CACNA1C (encoding the alpha-1 subunit of the L-type calcium channel), RYR2 (encoding the ryanodine receptor 2), and NCX1 (encoding the sodium-calcium exchanger 1).[10]

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Cardiotoxicity_Pathway BMS986094 This compound Gene_Expression Decreased Expression of CACNA1C, RYR2, NCX1 BMS986094->Gene_Expression Ca_Handling Impaired Calcium Handling Gene_Expression->Ca_Handling Ca_Transient Decreased Ca2+ Amplitude Prolonged Ca2+ Duration Ca_Handling->Ca_Transient Contractility Impaired Cardiomyocyte Contractility Ca_Transient->Contractility

References

The Rise and Fall of a Potent HCV Inhibitor: A Technical Guide to BMS-986094

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986094 (formerly known as INX-189) emerged as a promising, potent, pan-genotypic inhibitor of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. A guanosine nucleotide analogue prodrug, it demonstrated impressive antiviral activity in preclinical studies and early clinical trials. However, its development was abruptly halted in Phase II clinical trials due to severe cardiotoxicity and nephrotoxicity, leading to one patient's death and multiple hospitalizations.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action in HCV replication inhibition, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its metabolic pathway and experimental workflows. While its clinical journey was cut short, the study of this compound offers valuable insights into the development of nucleotide inhibitors and the critical importance of off-target toxicity screening.

Mechanism of Action: A Prodrug Approach to Polymerase Inhibition

This compound is a phosphoramidate prodrug of a 2'-C-methyl guanosine analogue.[3][4][5] This design facilitates oral bioavailability and efficient delivery to the liver, the primary site of HCV replication.[3] Once inside hepatocytes, this compound undergoes metabolic activation to its triphosphate form, 2'-C-methylguanosine triphosphate (2'-C-MeGTP).[4][6] This active metabolite acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for the replication of the viral genome.[6][7] By mimicking the natural guanosine triphosphate, 2'-C-MeGTP is incorporated into the nascent viral RNA strand, leading to chain termination and the cessation of viral replication.[8]

BMS_986094_Mechanism_of_Action cluster_blood Bloodstream cluster_hepatocyte Hepatocyte cluster_hcv_replication HCV Replication Complex BMS_986094_prodrug This compound (Oral Prodrug) BMS_986094_in_cell This compound BMS_986094_prodrug->BMS_986094_in_cell Uptake Metabolism Metabolic Activation BMS_986094_in_cell->Metabolism Active_Metabolite 2'-C-methylguanosine triphosphate (Active Form) Metabolism->Active_Metabolite NS5B HCV NS5B Polymerase Active_Metabolite->NS5B Competitive Inhibition Replication_Inhibition Replication Inhibition (Chain Termination) NS5B->Replication_Inhibition Viral_RNA Viral RNA Template Viral_RNA->NS5B Template

Fig. 1: Mechanism of action of this compound.

In Vitro Efficacy: Potent and Pan-Genotypic Activity

This compound demonstrated potent inhibitory activity against various HCV genotypes in in vitro replicon assays. The 50% effective concentration (EC50) values were in the low nanomolar range, highlighting its high potency.

HCV GenotypeCell LineEC50 (nM)Cytotoxicity (CC50, µM) in Huh-7Reference
Genotype 1aHuh-7127.01[4]
Genotype 1bHuh-7107.01[4]
Genotype 2aHuh-70.97.01[4]
Genotype 1bHuh-735 (at 24h)Not Specified[3][6]

Clinical Antiviral Activity: Phase 1b Monotherapy Data

In a Phase 1b clinical trial involving treatment-naïve patients with HCV genotype 1, once-daily oral administration of INX-189 (the original designation for this compound) for seven days resulted in a dose-dependent reduction in HCV RNA levels.

INX-189 Daily Dose (mg)Median HCV RNA Reduction (log10 IU/mL)Reference
9-0.64[9]
25-1.00[9]
50-1.47[9]
100-2.53[9]

The combination of INX-189 with ribavirin showed even greater antiviral activity, with a 25 mg dose of INX-189 plus ribavirin resulting in a median HCV RNA reduction of -1.56 log10 IU/mL, and a 100 mg dose with ribavirin leading to a -3.79 log10 IU/mL reduction.[9][10]

Resistance Profile

As with many antiviral agents, the potential for resistance development is a key consideration. For this compound, the S282T substitution in the HCV NS5B polymerase has been identified as a mutation that confers reduced susceptibility.[6] In replicons expressing the S282T mutant, the potency of this compound was reduced by approximately 10-fold.[6]

Experimental Protocols

HCV Replicon Inhibition Assay

The in vitro antiviral activity of this compound was primarily determined using HCV replicon assays. This cell-based system allows for the study of HCV RNA replication without the production of infectious virus particles.

Objective: To determine the concentration of this compound required to inhibit 50% of HCV replicon replication (EC50).

Materials:

  • Huh-7 (or derivative) cell lines stably expressing an HCV subgenomic replicon (e.g., genotype 1a, 1b, or 2a). These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.[11]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

  • This compound, dissolved in a suitable solvent like DMSO.

  • Luciferase assay reagent.

  • Cytotoxicity assay reagent (e.g., Calcein AM).[11]

  • 384-well plates.

Methodology:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of this compound in DMSO and add them to the cell plates. Include appropriate controls: a vehicle control (DMSO only) and a positive control (a known HCV inhibitor).[11]

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.[4]

  • Quantification of Replication and Cytotoxicity:

    • To measure HCV replication, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. The luminescence signal is proportional to the level of replicon RNA.[11]

    • To assess cytotoxicity, use a viability assay such as Calcein AM conversion.[11]

  • Data Analysis:

    • Normalize the luciferase data to the vehicle control.

    • Plot the normalized data against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

    • Similarly, calculate the 50% cytotoxic concentration (CC50) from the viability data.

    • The selectivity index (SI) is calculated as CC50/EC50.

HCV_Replicon_Assay_Workflow Start Start Seed_Cells Seed HCV Replicon Cells (Huh-7) in 384-well plates Start->Seed_Cells Add_Compound Add Serial Dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Measure Measure Luciferase Activity (Replication) and Cell Viability (Cytotoxicity) Incubate->Measure Analyze Data Analysis: - Normalize data - Dose-response curve fitting Measure->Analyze Calculate Calculate EC50 and CC50 Analyze->Calculate End End Calculate->End

Fig. 2: Workflow for HCV replicon inhibition assay.
NS5B Polymerase Biochemical Assay

This in vitro assay directly measures the inhibitory effect of the active metabolite of this compound on the enzymatic activity of purified HCV NS5B polymerase.

Objective: To determine the concentration of 2'-C-MeGTP that inhibits 50% of the NS5B polymerase activity (IC50).

Materials:

  • Purified, recombinant HCV NS5B polymerase.

  • RNA template/primer, such as poly(A)/oligo(U).

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), including a radiolabeled or fluorescently labeled rNTP.

  • 2'-C-MeGTP (the active metabolite of this compound).

  • Assay buffer containing appropriate salts (e.g., MgCl2), a reducing agent (e.g., DTT), and a detergent.

  • Filter plates or other means to separate incorporated from unincorporated nucleotides.

  • Scintillation counter or fluorescence reader.

Methodology:

  • Reaction Setup: In a multi-well plate, combine the assay buffer, NS5B polymerase, and the RNA template/primer.

  • Inhibitor Addition: Add serial dilutions of 2'-C-MeGTP.

  • Initiation of Reaction: Start the polymerization reaction by adding the mixture of rNTPs (including the labeled rNTP).

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a set period.

  • Termination and Separation: Stop the reaction (e.g., by adding EDTA) and separate the newly synthesized, labeled RNA from the unincorporated labeled nucleotides using a filter plate that binds the RNA.

  • Quantification: Quantify the amount of incorporated label using a scintillation counter or fluorescence reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of 2'-C-MeGTP relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to determine the IC50 value.

The Downfall: Clinical Toxicity

Despite its potent antiviral activity, the clinical development of this compound was terminated during a Phase II study due to severe adverse events.[1] A patient receiving a 200 mg dose experienced rapidly progressive heart failure, which ultimately led to death.[2] Further investigation revealed that a significant number of patients treated with this compound showed evidence of cardiac dysfunction, including reduced left ventricular ejection fraction.[2] In addition to cardiotoxicity, renal toxicity was also observed.[2] While the exact molecular mechanism of this toxicity is not fully elucidated, it is hypothesized to be related to off-target effects, potentially involving the inhibition of host cell RNA polymerases, such as mitochondrial RNA polymerase, although studies have shown it to be a weak inhibitor of this enzyme.[8][12][13]

Conclusion

This compound represents a cautionary tale in drug development. Its journey from a highly promising, potent, and pan-genotypic HCV inhibitor to a discontinued drug candidate underscores the critical importance of thorough preclinical safety and toxicology assessments. While its mechanism of action as an inhibitor of HCV replication via the NS5B polymerase is well-defined and serves as a valuable case study for researchers, the unforeseen and severe off-target toxicities highlight the challenges in developing safe and effective nucleotide analogue antivirals. The data and methodologies associated with this compound continue to inform the scientific community in the ongoing quest for novel antiviral therapies.

References

The Intracellular Journey of BMS-986094: A Technical Guide to its Prodrug Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BMS-986094, a once-promising antiviral agent for the treatment of Hepatitis C Virus (HCV), represents a significant case study in prodrug design and metabolism. This technical guide provides an in-depth exploration of the core mechanisms underlying the intracellular activation of this compound, transforming the administered compound into its pharmacologically active form. The following sections detail the metabolic pathway, present key quantitative data, and outline the experimental methodologies used to elucidate this process.

The "ProTide" Strategy and Metabolic Transformation of this compound

This compound is a phosphoramidate prodrug, specifically a "ProTide," of a 2'-C-methylguanosine analog. This strategic chemical modification is designed to enhance cell permeability and bypass the often inefficient initial intracellular phosphorylation step, a common hurdle for nucleoside analog drugs. The activation of this compound is a multi-step enzymatic cascade that ultimately yields the active triphosphate metabolite, 2'-C-methylguanosine triphosphate (2'-C-MeGTP). This active form then acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, terminating viral replication.[1]

The activation pathway can be conceptually divided into two main phases: the cleavage of the phosphoramidate moiety and the modification of the guanine base.

Phase 1: Unmasking the Monophosphate

The initial steps in the activation of this compound involve the enzymatic removal of the masking groups on the phosphate moiety. This process is characteristic of ProTide prodrugs and is primarily mediated by two classes of enzymes:

  • Carboxylesterases (CESs) and Cathepsin A (CatA): These hydrolases are responsible for the initial cleavage of the ester bond within the phosphoramidate group.[1]

  • Histidine Triad Nucleotide-binding Protein 1 (HINT1): Following the initial hydrolysis, HINT1 cleaves the P-N bond of the phosphoramidate, releasing the amino acid and yielding the monophosphorylated nucleoside analog.[1]

Phase 2: Base Modification and Final Phosphorylation

A key feature of this compound is the presence of a 6-O-methyl group on the guanine base. This modification must be removed for the drug to be fully active.

  • Demethylation: While the precise enzyme responsible for the demethylation of the 6-O-methylguanosine intermediate of this compound is not definitively stated in the provided search results, a similar phosphoramidate prodrug, PSI-353661, undergoes hydrolysis of a methoxyl group at the O(6)-position of the guanine base by adenosine deaminase-like protein 1 (ADAL1) . It is plausible that a similar enzymatic mechanism is involved in the activation of this compound.

  • Sequential Phosphorylation: Once the 2'-C-methylguanosine monophosphate is formed, it is subsequently phosphorylated by cellular kinases to the diphosphate and finally to the active 2'-C-methylguanosine triphosphate (2'-C-MeGTP).

The following diagram illustrates the proposed metabolic activation pathway of this compound.

BMS_986094_Activation BMS_986094 This compound (Phosphoramidate Prodrug) Intermediate1 Alanine Metabolite BMS_986094->Intermediate1 Carboxylesterases (CES1) / Cathepsin A Monophosphate_Methyl 6-O-methyl-2'-C-methyl- guanosine monophosphate Intermediate1->Monophosphate_Methyl HINT1 Monophosphate 2'-C-methylguanosine monophosphate Monophosphate_Methyl->Monophosphate ADAL1 (putative) Diphosphate 2'-C-methylguanosine diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate 2'-C-methylguanosine triphosphate (Active) Diphosphate->Triphosphate Cellular Kinases HCV_Polymerase HCV NS5B Polymerase Triphosphate->HCV_Polymerase Target Binding Inhibition Inhibition of Viral RNA Replication HCV_Polymerase->Inhibition

Caption: Proposed metabolic activation pathway of this compound.

Quantitative Analysis of this compound and its Metabolites

The following tables summarize the available quantitative data regarding the efficacy and metabolism of this compound.

Table 1: In Vitro Efficacy of this compound against HCV Genotypes

HCV GenotypeEC50 (nM)Cell LineReference
1a12Huh-7[2]
1b10Huh-7[2]
2a0.9Huh-7[2]

Table 2: Cytotoxicity of this compound

Cell LineCC50 (µM)Reference
Huh-77.01[2]
CEM>20 (no effect on mitochondrial copy number at 1 µM for 14 days)[2]
HepG2No effect on mitochondrial copy number[2]

Table 3: Bioanalytical Method Parameters for this compound and Metabolites

AnalyteLLOQ (ng/mL)Linear Range (ng/mL)MatrixAnalytical MethodReference
INX-080321.001.00 - 500.00Acidified Mouse PlasmaLC-MS/MS[1]

Experimental Protocols

While detailed, step-by-step protocols for the enzymatic assays of this compound activation are not publicly available, the general methodologies can be inferred from studies on similar ProTide prodrugs and the bioanalytical methods developed for this compound.

In Vitro Metabolism in Human Hepatocytes

Objective: To determine the rate of metabolism of this compound and the formation of its metabolites in a metabolically competent cell system.

Methodology:

  • Cell Culture: Cryopreserved human hepatocytes are thawed and plated in collagen-coated multi-well plates. Cells are allowed to attach and form a monolayer.

  • Incubation: this compound, at various concentrations, is added to the culture medium and incubated with the hepatocytes for different time points.

  • Sample Collection: At each time point, both the cell culture medium and the cells are collected.

  • Metabolite Extraction:

    • Medium: The medium is treated with a protein precipitation agent (e.g., acetonitrile) to remove proteins.

    • Cells: The cell monolayer is washed, and intracellular metabolites are extracted using a suitable solvent (e.g., methanol/water mixture).

  • Analysis: The extracted samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites, including the monophosphate and triphosphate forms.

The following diagram outlines a general workflow for an in vitro metabolism study.

In_Vitro_Metabolism_Workflow Start Start: Human Hepatocyte Culture Incubation Incubate with this compound (Time Course) Start->Incubation Sample_Collection Sample Collection (Medium and Cells) Incubation->Sample_Collection Extraction Metabolite Extraction Sample_Collection->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Analysis Data Analysis: Quantification of Parent and Metabolites Analysis->Data_Analysis

Caption: General workflow for in vitro metabolism studies.
Bioanalytical Method for Quantification using LC-MS/MS

Objective: To accurately measure the concentrations of this compound and its metabolites in biological matrices.

Methodology:

  • Sample Preparation: Biological samples (plasma, tissue homogenates) are subjected to protein precipitation and/or solid-phase extraction to isolate the analytes of interest. For tissue samples, immediate homogenization and extraction in the presence of phosphatase inhibitors are critical for the stability of the triphosphate metabolite.[1]

  • Chromatographic Separation: The extracted analytes are separated using a liquid chromatography system. For the highly polar triphosphate metabolite, mixed-mode chromatography combining anion exchange and reversed-phase interactions is employed to achieve adequate retention and peak shape.[1]

  • Mass Spectrometric Detection: The separated analytes are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and an internal standard to ensure selectivity and accuracy.

Conclusion

The activation of this compound is a sophisticated example of prodrug design, employing the ProTide strategy to efficiently deliver its active moiety into target cells. The multi-step enzymatic conversion, involving esterases, HINT1, and likely a demethylating enzyme such as ADAL1, highlights the complex interplay between a xenobiotic and cellular metabolic machinery. While the clinical development of this compound was halted due to toxicity, a thorough understanding of its activation pathway remains crucial for the future design of safer and more effective nucleoside analog prodrugs. The data and methodologies presented in this guide provide a foundational understanding for researchers in the field of drug metabolism and antiviral drug development.

References

BMS-986094: A Technical Guide on its Interaction with RNA-Dependent RNA Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986094 (also known as INX-08189) is a phosphoramidate prodrug of 2'-C-methylguanosine, a nucleoside analog designed as a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), NS5b.[1] While demonstrating significant antiviral potency against HCV, its clinical development was terminated during Phase II trials due to severe cardiotoxicity and nephrotoxicity.[1][2] This guide provides a detailed overview of the mechanism of action of this compound, its quantitative effects on viral replication and host cell polymerases, and the experimental protocols used for its evaluation. Notably, a comprehensive search of publicly available scientific literature reveals no evidence of studies on the direct effect of this compound on the RNA-dependent RNA polymerase of the Respiratory Syncytial Virus (RSV). Therefore, this document will focus on its well-documented activity against HCV and its off-target mitochondrial effects.

Mechanism of Action

This compound is administered as a prodrug to enhance its cell permeability and facilitate its delivery to the liver, the primary site of HCV replication.[1] Once inside the host cell, it undergoes metabolic activation to its pharmacologically active triphosphate form, 2'-C-methylguanosine triphosphate (2'-C-MeGTP).[3]

The active 2'-C-MeGTP acts as a competitive inhibitor of the HCV NS5b polymerase. It mimics the natural guanosine triphosphate (GTP) substrate and is incorporated into the nascent viral RNA strand. The presence of the 2'-C-methyl group on the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination of the elongating RNA molecule and thus halting viral replication.[3]

However, the clinical toxicity of this compound has been linked to its off-target effects, particularly the inhibition of human mitochondrial RNA polymerase (POLRMT).[3][4] The active metabolite, 2'-C-MeGTP, can be utilized as a substrate by POLRMT, leading to the inhibition of mitochondrial RNA transcription. This disruption of mitochondrial gene expression is believed to be a key contributor to the observed cardiac and renal toxicities.[3][4]

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte cluster_hcv HCV Replication Complex cluster_mitochondrion Mitochondrion BMS_prodrug This compound (Prodrug) BMS_prodrug_in This compound BMS_prodrug->BMS_prodrug_in Cellular Uptake Metabolism Metabolic Activation BMS_prodrug_in->Metabolism Active_metabolite 2'-C-methylguanosine triphosphate (2'-C-MeGTP) Metabolism->Active_metabolite NS5B HCV NS5b RdRp Active_metabolite->NS5B Competitive Inhibition POLRMT Mitochondrial RNA Polymerase (POLRMT) Active_metabolite->POLRMT Off-target Inhibition RNA_synthesis Viral RNA Synthesis NS5B->RNA_synthesis Chain_termination Chain Termination RNA_synthesis->Chain_termination Incorporation of 2'-C-MeGTP mtRNA_synthesis Mitochondrial RNA Transcription POLRMT->mtRNA_synthesis Mitochondrial_dysfunction Mitochondrial Dysfunction mtRNA_synthesis->Mitochondrial_dysfunction Inhibition of Transcription

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its active metabolite.

Table 1: Antiviral Activity of this compound against HCV

ParameterVirus/Cell LineValueReference
EC50 (24h)HCV Genotype 1b (Huh-7 cells)35 nM
EC50 (72h)HCV Genotype 1a12 nM[1]
EC50 (72h)HCV Genotype 1b10 nM[1]
EC50 (72h)HCV Genotype 2a0.9 nM[1]
CC50 (72h)Huh-7 cells7.01 µM

Table 2: Off-Target Activity and Toxicity

ParameterTarget/Cell LineValueReference
Mitochondrial Transcription Inhibition Huh-7 cellsDetectable at 10 µM[3]
Mitochondrial Copy Number Decrease CEM cells (14 days)No effect at 1 µM
Mitochondrial Copy Number Decrease CEM cells (3 days)11% decrease at 20 µM

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

HCV Replicon Assay (for EC50 Determination)

This assay is used to determine the potency of a compound in inhibiting HCV RNA replication within a cellular context.

HCV Replicon Assay Workflow Start Start Cell_seeding Seed Huh-7 cells containing HCV replicon with a reporter gene (e.g., luciferase) Start->Cell_seeding Compound_addition Add serial dilutions of This compound to the cells Cell_seeding->Compound_addition Incubation Incubate for a defined period (e.g., 24, 72 hours) Compound_addition->Incubation Lysis Lyse the cells Incubation->Lysis Reporter_assay Measure reporter gene activity (e.g., luminescence) Lysis->Reporter_assay Data_analysis Plot reporter activity vs. compound concentration and calculate EC50 Reporter_assay->Data_analysis End End Data_analysis->End

Caption: Workflow for HCV Replicon Assay.

Methodology:

  • Cell Culture: Huh-7 cells stably expressing an HCV subgenomic replicon are used. These replicons typically contain a reporter gene, such as luciferase, whose expression is dependent on viral RNA replication.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24 or 72 hours) to allow for compound activity.

  • Lysis and Reporter Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).

  • Data Analysis: The reporter signal is normalized to untreated controls, and the data are fitted to a dose-response curve to calculate the 50% effective concentration (EC50).

Cytotoxicity Assay (for CC50 Determination)

This assay measures the concentration of a compound that causes a 50% reduction in cell viability.

Methodology:

  • Cell Culture: A relevant cell line (e.g., Huh-7) is seeded in multi-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound.

  • Incubation: The cells are incubated for a period that corresponds to the antiviral assay (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin reduction assay.

  • Data Analysis: The viability data are normalized to untreated controls, and a dose-response curve is generated to determine the 50% cytotoxic concentration (CC50).

Mitochondrial Transcription Inhibition Assay

This assay assesses the off-target effect of a compound on mitochondrial RNA synthesis.

Mitochondrial Transcription Inhibition Assay Start Start Cell_culture Culture human cells (e.g., Huh-7) Start->Cell_culture Compound_treatment Treat cells with this compound at various concentrations Cell_culture->Compound_treatment Incubation Incubate for a specified time Compound_treatment->Incubation RNA_extraction Isolate total RNA Incubation->RNA_extraction RT_qPCR Perform RT-qPCR to quantify mitochondrially encoded gene transcripts RNA_extraction->RT_qPCR Data_analysis Normalize transcript levels to a nuclear-encoded gene and compare to controls RT_qPCR->Data_analysis End End Data_analysis->End

Caption: Workflow for Mitochondrial Transcription Assay.

Methodology:

  • Cell Culture and Treatment: Human cell lines, such as Huh-7 or HepG2, are cultured and treated with this compound at various concentrations.

  • RNA Isolation: Total RNA is extracted from the treated and control cells.

  • Reverse Transcription and Quantitative PCR (RT-qPCR): The levels of specific mitochondrial gene transcripts (e.g., MT-ND1, MT-COXII) are quantified using RT-qPCR.

  • Data Analysis: The expression of mitochondrial genes is normalized to the expression of a housekeeping gene encoded by the nuclear genome. The relative transcript levels in treated cells are then compared to those in untreated control cells to determine the extent of inhibition.

Conclusion

This compound is a potent inhibitor of the HCV NS5b RNA-dependent RNA polymerase, demonstrating low nanomolar efficacy in cell-based assays. Its mechanism of action involves intracellular conversion to an active triphosphate metabolite that acts as a chain terminator of viral RNA synthesis. However, the clinical development of this compound was halted due to significant cardiotoxicity and nephrotoxicity. These adverse effects are strongly linked to the off-target inhibition of human mitochondrial RNA polymerase, leading to mitochondrial dysfunction. While the study of this compound provides valuable insights into the development of nucleotide analog inhibitors and the importance of assessing off-target mitochondrial toxicity, there is no available scientific literature to suggest its activity against the RNA-dependent RNA polymerase of the Respiratory Syncytial Virus. Future research in the field of broad-spectrum antiviral agents may explore the potential of other nucleotide analogs against a wider range of viral polymerases.

References

Cellular Uptake and Intracellular Concentration of BMS-986094: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986094 is a phosphoramidate prodrug of a 2'-C-methylguanosine nucleotide analog, INX-08189, which was developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Despite promising antiviral activity, its clinical development was terminated due to significant cardiotoxicity and nephrotoxicity observed in Phase II trials.[1][2] This toxicity was linked to the accumulation of its active triphosphate metabolite, INX-09114, in cardiac and renal tissues.[3] This technical guide provides a comprehensive overview of the cellular uptake, intracellular metabolism, and concentration of this compound and its metabolites. It includes a compilation of available quantitative data, detailed experimental protocols for relevant assays, and visualizations of key pathways and workflows.

Cellular Uptake Mechanism

The precise cellular uptake mechanism of the prodrug this compound has not been definitively elucidated in publicly available literature. However, as a nucleoside analog prodrug, its entry into cells is likely mediated by one or more nucleoside transporters.[4][5] The human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs) are the primary carriers for natural nucleosides and many nucleoside analog drugs.[4] The lipophilic modifications in the prodrug structure may also facilitate passive diffusion across the cell membrane. Further investigation would be required to identify the specific transporters involved in this compound uptake.

Intracellular Metabolism and Activation

Once inside the cell, this compound undergoes a multi-step metabolic conversion to its pharmacologically active triphosphate form, INX-09114. This bioactivation pathway is crucial for its antiviral efficacy.[1] The proposed metabolic cascade is as follows:

  • Ester Hydrolysis: The initial step involves the hydrolysis of the carboxyl ester moiety, a reaction likely catalyzed by intracellular esterases such as cathepsin A (CatA) and carboxylesterase 1 (CES1).[1]

  • Phosphoramidate Cleavage: Subsequently, the phosphoramidate bond is cleaved. This step is thought to involve the histidine triad nucleotide-binding protein 1 (Hint1), releasing the monophosphate metabolite.[1]

  • Phosphorylation: The newly formed 2'-C-methylguanosine monophosphate is then sequentially phosphorylated by cellular kinases. Guanylate kinase likely catalyzes the conversion to the diphosphate, which is then converted to the active triphosphate metabolite, INX-09114, by nucleoside diphosphate kinase.[1]

BMS_986094_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_action Mechanism of Action BMS_prodrug This compound (Prodrug) BMS_prodrug_in This compound BMS_prodrug->BMS_prodrug_in Cellular Uptake (Transporters/Diffusion) metabolite_mp 2'-C-Me-GMP (Monophosphate) BMS_prodrug_in->metabolite_mp Esterases (CatA, CES1) Hint1 metabolite_dp 2'-C-Me-GDP (Diphosphate) metabolite_mp->metabolite_dp Guanylate Kinase metabolite_tp INX-09114 (Active Triphosphate) metabolite_dp->metabolite_tp Nucleoside Diphosphate Kinase hcv_pol HCV NS5B Polymerase metabolite_tp->hcv_pol Inhibition of RNA Replication

Figure 1: Metabolic activation pathway of this compound.

Mechanism of Action

The active triphosphate metabolite, INX-09114, acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. By mimicking the natural guanosine triphosphate substrate, it becomes incorporated into the nascent viral RNA chain, leading to premature chain termination and the cessation of viral replication.[6]

HCV_Inhibition cluster_replication HCV RNA Replication cluster_inhibition Inhibition by INX-09114 Viral RNA Template Viral RNA Template RNA Synthesis RNA Synthesis Viral RNA Template->RNA Synthesis New Viral RNA New Viral RNA RNA Synthesis->New Viral RNA HCV NS5B Polymerase HCV NS5B Polymerase HCV NS5B Polymerase->RNA Synthesis Chain_Termination Chain Termination HCV NS5B Polymerase->Chain_Termination Incorporation of INX-09114 Natural NTPs Natural NTPs Natural NTPs->RNA Synthesis Incorporation INX_09114 INX-09114 (Active Metabolite) INX_09114->HCV NS5B Polymerase Competitive Binding Inhibition of Viral Replication Inhibition of Viral Replication Chain_Termination->Inhibition of Viral Replication

Figure 2: Mechanism of HCV NS5B polymerase inhibition.

Quantitative Data on Intracellular Concentrations

The intracellular accumulation of this compound and its metabolites has been studied in various in vitro and in vivo models. The data highlights a more efficient formation and accumulation of the active triphosphate metabolite, INX-09114, in human cardiomyocytes compared to hepatocytes.[3]

Table 1: In Vitro Metabolism of this compound in Human Hepatocytes (HHs) and Human Cardiomyocytes (HCMs) [3]

Cell TypeMetaboliteConcentration (pmol/10^6 cells) at 24h (10 µM this compound)
HHs This compound~10
M2 (Nucleoside)~25
INX-09114 (Triphosphate)~50
HCMs This compound~20
M2 (Nucleoside)~15
INX-09114 (Triphosphate)~150

Table 2: Tissue Distribution of this compound and Metabolites in Cynomolgus Monkeys (3 weeks of 15 or 30 mg/kg/day dosing) [3]

TissueAnalyteConcentration Range (ng/mL or ng/g)
Plasma M2 (Nucleoside)Major analyte (66-68% of AUC)
Heart INX-09114 (Triphosphate)2,610 - 4,280
This compound≤ 4,400 (in Diaphragm)
M2 (Nucleoside)≤ 1,360
Kidney INX-09114 (Triphosphate)High concentrations, remained high (≤1,870) 3 weeks post-dose
M2 (Nucleoside)≤ 1,360

Experimental Protocols

In Vitro Cellular Uptake and Metabolism Assay

This protocol provides a general framework for assessing the intracellular uptake and metabolism of this compound in cultured cells.

Uptake_Workflow cluster_prep Cell Preparation cluster_treatment Drug Incubation cluster_extraction Metabolite Extraction cluster_analysis Quantification A Seed cells (e.g., HepG2, Huh-7, hiPSCMs) in multi-well plates B Culture to desired confluency (e.g., 80-90%) A->B C Aspirate media and wash cells with pre-warmed buffer (e.g., PBS) B->C D Add media containing this compound at desired concentrations C->D E Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours) at 37°C D->E F Terminate incubation by aspirating media and washing with ice-cold PBS E->F G Lyse cells and extract metabolites with cold extraction solvent (e.g., 70% methanol) F->G H Centrifuge to pellet cell debris G->H I Collect supernatant containing intracellular metabolites H->I J Analyze extracts by LC-MS/MS I->J K Quantify this compound and its metabolites using a standard curve J->K L Normalize data to cell number or protein concentration K->L

Figure 3: Experimental workflow for in vitro cellular uptake and metabolism.

Methodology Details:

  • Cell Culture:

    • Human hepatocytes (primary or cell lines like HepG2, Huh-7) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured in appropriate media and conditions.[7]

    • Cells are seeded in 6- or 12-well plates and grown to a confluent monolayer.

  • Drug Incubation:

    • On the day of the experiment, the culture medium is removed, and cells are washed with a pre-warmed buffer.

    • This compound, dissolved in a suitable solvent (e.g., DMSO), is added to fresh culture medium at final concentrations typically ranging from 1 to 10 µM.[7]

    • Cells are incubated with the drug for a time course (e.g., 0, 2, 4, 8, 24 hours) at 37°C.

  • Metabolite Extraction:

    • At each time point, the drug-containing medium is aspirated, and the cells are rapidly washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

    • Intracellular metabolites are extracted by adding a cold extraction solution, such as 70% methanol, and incubating at -20°C.

    • The cell lysate is scraped and transferred to a microcentrifuge tube.

    • The samples are centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.

    • The resulting supernatant, containing the intracellular analytes, is collected for analysis.

  • LC-MS/MS Analysis:

    • The extracts are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9]

    • Chromatographic separation is typically achieved using a C18 or a specialized column for polar molecules.

    • Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its metabolites (monophosphate, diphosphate, and triphosphate forms).

    • Absolute quantification is achieved by using a standard curve prepared with authentic standards of each analyte.

    • The final concentrations are normalized to the number of cells or the total protein content in each well.

Conclusion

The cellular pharmacology of this compound is characterized by its efficient intracellular conversion to the active triphosphate metabolite, INX-09114. While this metabolic activation is key to its antiviral activity against HCV, the high and persistent accumulation of INX-09114, particularly in cardiomyocytes and renal cells, is strongly correlated with the compound's observed toxicity.[3] The data underscores the critical importance of evaluating the intracellular pharmacokinetics of nucleotide prodrugs in relevant cell types during preclinical development to better predict potential tissue-specific toxicities. A thorough understanding of the transporters involved in the uptake of such compounds could further aid in the design of safer and more effective antiviral therapies.

References

Methodological & Application

Revolutionizing Cardiotoxicity Screening: A Detailed Application Note and Protocol for Studying BMS-986094 Using iPSC-Derived Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SOUTH SAN FRANCISCO, CA – November 19, 2025 – In a significant advancement for preclinical cardiac safety assessment, researchers and drug development professionals now have access to a comprehensive guide for utilizing human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) to evaluate the cardiotoxic effects of compounds like BMS-986094. This application note provides detailed protocols for assessing contractility, calcium handling, and electrophysiology, offering a robust in vitro platform to investigate mechanisms of drug-induced cardiac dysfunction.

This compound, a guanosine nucleotide analogue, was withdrawn from clinical trials due to unforeseen cardiotoxicity, highlighting the critical need for more predictive preclinical models.[1][2] Human iPSC-CMs have emerged as a highly relevant physiological tool for this purpose, capable of recapitulating key aspects of human cardiac biology in a dish.[2][3] Studies have demonstrated that this compound impairs the contractility of iPSC-CMs, a response mediated by a decrease in intracellular calcium transients.[1][2][3]

This application note provides researchers with the necessary tools to conduct their own investigations into the effects of this compound and other potential cardiotoxicants. By following the detailed methodologies outlined, scientists can generate critical data to inform drug development decisions and enhance patient safety.

Key Experimental Data Summary

The following tables summarize the quantitative effects of this compound on iPSC-CM function as reported in scientific literature.

Table 1: Effect of this compound on iPSC-CM Contractility

ParameterConcentration (µM)Treatment DurationObserved Effect
Contraction Velocity0.3 - 3Minimum 4 daysDose-dependent decrease[3]
Relaxation Velocity0.3 - 3Minimum 4 daysDose-dependent decrease[3]

Table 2: Effect of this compound on iPSC-CM Calcium Transients

ParameterConcentration (µM)Treatment DurationObserved Effect
Calcium Amplitude0.3 - 348 and 96 hoursConcentration and time-dependent decrease[3]
Calcium Transient Duration 50 (CTD50)0.3 - 348 and 96 hoursConcentration and time-dependent changes[3]

Table 3: Effect of this compound on iPSC-CM Electrophysiology (MEA)

ParameterConcentration (nM)Treatment DurationObserved Effect
Electrical Activity> 8014 daysComplete loss of electrical activity[4]
Na+ Peak Amplitude8014 daysIncrease[4]
Beat Rate8014 daysAlmost doubling of beat rate[4]
T-wave Amplitude8014 daysDecrease[4]
ST-like segment8014 daysDepression[4]

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and the experimental approach, the following diagrams are provided.

G This compound Mechanism of Action in iPSC-CMs BMS This compound (Guanosine Nucleotide Analogue) Genes Decreased Expression of Calcium Handling Genes (CACNA1C, RYR2, NCX1) BMS->Genes Inhibits transcription Ca_Transient Decreased Intracellular Calcium Transient Genes->Ca_Transient Leads to Contractility Impaired Cardiomyocyte Contractility Ca_Transient->Contractility Results in

Caption: Proposed mechanism of this compound-induced cardiotoxicity.

G Experimental Workflow for Assessing this compound Cardiotoxicity start Start: Culture iPSC-CMs treat Treat with this compound (and vehicle control) start->treat contractility Contractility Assay (Video Microscopy) treat->contractility calcium Calcium Transient Assay (Fluorescent Dyes) treat->calcium mea Electrophysiology Assay (MEA) treat->mea data Data Analysis and Comparison contractility->data calcium->data mea->data

Caption: Overview of the experimental process.

Detailed Experimental Protocols

Protocol 1: iPSC-Derived Cardiomyocyte Culture

This protocol outlines the basic steps for culturing iPSC-CMs to prepare them for cardiotoxicity assays.

Materials:

  • Human iPSC-derived cardiomyocytes

  • iPSC-CM plating medium

  • iPSC-CM maintenance medium

  • Fibronectin-coated multi-well plates (e.g., 24-well or 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thaw cryopreserved iPSC-CMs according to the manufacturer's instructions.

  • Plate the cells onto fibronectin-coated multi-well plates at the recommended density.

  • Culture the cells in iPSC-CM plating medium for the initial 24-48 hours.

  • After the initial plating period, replace the medium with iPSC-CM maintenance medium.

  • Maintain the cells in culture, changing the medium every 2-3 days, until they form a confluent, spontaneously beating monolayer.

Protocol 2: Contractility Assay Using Video Microscopy

This protocol describes how to assess the contractile function of iPSC-CMs treated with this compound.

Materials:

  • Cultured iPSC-CMs in a multi-well plate

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • Inverted microscope with a high-speed camera

  • Image analysis software with motion vector analysis capabilities

Procedure:

  • Prepare serial dilutions of this compound in iPSC-CM maintenance medium. Also, prepare a vehicle control.

  • Replace the medium in the wells with the prepared drug and control solutions.

  • Incubate the plate for the desired treatment duration (e.g., 48 hours, 96 hours, or longer for chronic studies).

  • Place the plate on the microscope stage, ensuring the temperature is maintained at 37°C.

  • Record videos of the beating cardiomyocytes in each well.

  • Use image analysis software to quantify contractility parameters such as contraction velocity, relaxation velocity, and beat rate.

Protocol 3: Calcium Transient Measurement

This protocol details the measurement of intracellular calcium transients in iPSC-CMs.

Materials:

  • Cultured iPSC-CMs in a multi-well plate (preferably with a clear bottom)

  • This compound stock solution

  • Vehicle control

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • Fluorescence microscope with a suitable filter set and a high-speed camera or a plate reader with fluorescence detection capabilities

Procedure:

  • Treat the iPSC-CMs with this compound and vehicle control as described in Protocol 2.

  • Prepare a loading solution of the calcium-sensitive dye in a suitable buffer, often containing Pluronic F-127 to aid in dye loading.

  • Remove the culture medium from the wells and add the dye loading solution.

  • Incubate the cells in the dark at 37°C for the recommended loading time (typically 30-60 minutes).

  • Wash the cells with fresh, pre-warmed medium to remove excess dye.

  • Acquire fluorescence images or readings over time to capture the spontaneous calcium transients.

  • Analyze the data to determine parameters such as calcium transient amplitude, duration (e.g., CTD50, CTD90), and frequency.

Protocol 4: Electrophysiology Assessment Using Microelectrode Array (MEA)

This protocol describes the use of MEAs to measure the field potential of iPSC-CMs.

Materials:

  • MEA plates with integrated electrodes

  • MEA recording system with temperature and CO2 control

  • Cultured iPSC-CMs

  • This compound stock solution

  • Vehicle control

Procedure:

  • Coat the MEA plates with an appropriate extracellular matrix protein (e.g., fibronectin) according to the manufacturer's instructions.

  • Seed the iPSC-CMs onto the electrode area of the MEA plate.

  • Culture the cells until a functional, beating syncytium is formed over the electrodes.

  • Perform a baseline recording of the field potentials from each well.

  • Add the desired concentrations of this compound and vehicle control to the wells.

  • Record the field potentials at various time points after drug addition (for acute effects) or over several days (for chronic effects).

  • Analyze the recorded waveforms to determine parameters such as beat rate, field potential duration (FPD), spike amplitude, and the presence of arrhythmias.

References

Application Notes and Protocols for Animal Models of BMS-986094-Induced Renal Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986094 is a guanosine nucleotide analogue that was in development for the treatment of Hepatitis C. However, its clinical development was halted in Phase II trials due to observations of severe cardiac and renal toxicity in some patients.[1][2] Preclinical studies in cynomolgus monkeys and mice also demonstrated the potential for cardiac and renal adverse effects.[3][4][5] Understanding the mechanisms of this compound-induced renal toxicity and developing robust animal models are crucial for risk assessment of other nucleotide analogues in drug development.

These application notes provide detailed protocols for inducing and evaluating this compound-associated renal toxicity in both non-human primate (cynomolgus monkey) and rodent (mouse) models. The protocols are based on findings from nonclinical toxicology studies of this compound and established methodologies for assessing drug-induced kidney injury.

Data Presentation

The following tables summarize the experimental design and key endpoints for the cynomolgus monkey and mouse models of this compound-induced renal toxicity.

Table 1: Cynomolgus Monkey Experimental Design

ParameterGroup 1 (Control)Group 2 (Low Dose)Group 3 (High Dose)
Test Article VehicleThis compoundThis compound
Dose 0 mg/kg/day15 mg/kg/day30 mg/kg/day
Route of Admin. Oral (gavage)Oral (gavage)Oral (gavage)
No. of Animals 3-5/sex3-5/sex3-5/sex
Duration Up to 6 weeksUp to 6 weeksUp to 6 weeks
Endpoints Serum Chemistry, Urinalysis, Urinary Biomarkers, HistopathologySerum Chemistry, Urinalysis, Urinary Biomarkers, HistopathologySerum Chemistry, Urinalysis, Urinary Biomarkers, Histopathology

Table 2: Mouse Experimental Design

ParameterGroup 1 (Control)Group 2 (Low Dose)Group 3 (High Dose)
Test Article VehicleThis compoundThis compound
Dose 0 mg/kg/day25 mg/kg/day150 mg/kg/day
Route of Admin. Oral (gavage)Oral (gavage)Oral (gavage)
No. of Animals 8-10/sex8-10/sex8-10/sex
Duration 2 weeks2 weeks2 weeks
Endpoints Serum Chemistry, Urinalysis, Urinary Biomarkers, HistopathologySerum Chemistry, Urinalysis, Urinary Biomarkers, HistopathologySerum Chemistry, Urinalysis, Urinary Biomarkers, Histopathology

Table 3: Key Renal Toxicity Endpoints and Expected Observations

EndpointParameterExpected Observation with this compound
Serum Chemistry Blood Urea Nitrogen (BUN), CreatinineIncreased levels indicative of impaired renal function.
Urinalysis Proteinuria, GlucosuriaPresence of protein and/or glucose in urine.
Urinary Biomarkers β-2 microglobulin, Clusterin, Calbindin, KIM-1Increased levels indicating tubular injury.[6]
Gross Pathology Kidney appearancePallor of the kidneys.[6]
Histopathology Microscopic examinationTubular dilatation, tubular regeneration (mice), acute proximal tubule degeneration.[6]

Experimental Protocols

Cynomolgus Monkey Model of this compound-Induced Renal Toxicity

1.1. Animal Husbandry

  • Species: Macaca fascicularis (Cynomolgus monkey)

  • Age: Young adult (3-5 years)

  • Housing: Socially housed in pairs or small groups in stainless steel cages with a 12-hour light/dark cycle. Environmental enrichment should be provided.

  • Diet: Standard primate chow and water ad libitum.

1.2. Dosing

  • Formulation: this compound should be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) for oral administration.

  • Administration: Administer daily via oral gavage for up to 6 weeks.

1.3. Sample Collection

  • Blood: Collect approximately 2 mL of blood from a peripheral vein (e.g., femoral vein) at baseline and weekly thereafter. Samples should be collected into serum separator tubes.

  • Urine: Collect urine overnight (approximately 16 hours) using metabolism cages at baseline and weekly.[7] Record the total volume.

1.4. Analysis

  • Serum Chemistry: Analyze serum for BUN and creatinine concentrations using a validated clinical chemistry analyzer.

  • Urinalysis: Perform a standard urinalysis panel on fresh urine, including protein, glucose, and ketones, using dipsticks or an automated analyzer.

  • Urinary Biomarkers: Centrifuge urine to remove debris and store the supernatant at -80°C until analysis. Measure concentrations of β-2 microglobulin, clusterin, and calbindin using commercially available ELISA kits validated for non-human primates.

1.5. Histopathology

  • At the end of the study, euthanize animals and perform a complete necropsy.

  • Collect both kidneys, weigh them, and examine for gross abnormalities.

  • Fix one kidney in 10% neutral buffered formalin for at least 24 hours.

  • Process the fixed tissue, embed in paraffin, section at 4-5 µm, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).

  • A board-certified veterinary pathologist should evaluate the slides for evidence of tubular injury.

Mouse Model of this compound-Induced Renal Toxicity

2.1. Animal Husbandry

  • Species: CD-1 mice

  • Age: 8-10 weeks

  • Housing: Group housed in polycarbonate cages with a 12-hour light/dark cycle.

  • Diet: Standard rodent chow and water ad libitum.

2.2. Dosing

  • Formulation: Prepare this compound in a suitable vehicle for oral gavage.

  • Administration: Administer daily via oral gavage for 2 weeks.

2.3. Sample Collection

  • Blood: Collect blood via cardiac puncture at termination.

  • Urine: Collect urine using metabolism cages for 16-24 hours at baseline and at the end of the study.

2.4. Analysis

  • Serum Chemistry: Analyze serum for BUN and creatinine.

  • Urinalysis: Perform a standard urinalysis.

  • Urinary Biomarkers: Analyze urine for kidney injury biomarkers such as KIM-1 and clusterin using validated mouse ELISA kits.

2.5. Histopathology

  • Follow the same procedure as described for the cynomolgus monkey model, with appropriate adjustments for tissue size.

Mandatory Visualizations

experimental_workflow cluster_pre_study Pre-Study Phase cluster_treatment Treatment Phase cluster_post_study Post-Study Analysis acclimatization Animal Acclimatization baseline Baseline Data Collection (Blood and Urine) acclimatization->baseline randomization Randomization into Groups baseline->randomization dosing Daily Oral Dosing (Vehicle or this compound) randomization->dosing monitoring Weekly Monitoring (Clinical Signs, Body Weight) dosing->monitoring sampling Weekly Sample Collection (Blood and Urine) dosing->sampling necropsy Necropsy and Tissue Collection dosing->necropsy biomarker_analysis Serum and Urine Biomarker Analysis sampling->biomarker_analysis histopathology Histopathological Evaluation necropsy->histopathology data_analysis Data Analysis and Interpretation biomarker_analysis->data_analysis histopathology->data_analysis

Caption: Experimental workflow for assessing this compound-induced renal toxicity.

signaling_pathway cluster_cell Renal Proximal Tubule Cell cluster_rna_synthesis Mitochondrial RNA Synthesis cluster_stress Cellular Stress cluster_outcome Organ-Level Outcome BMS986094 This compound (Guanosine Analogue) intracellular Intracellular Accumulation BMS986094->intracellular polrmt POLRMT Inhibition intracellular->polrmt Potential Mechanism rna_synthesis_inhibition Decreased Mitochondrial RNA Synthesis polrmt->rna_synthesis_inhibition mitochondrial_dysfunction Mitochondrial Dysfunction rna_synthesis_inhibition->mitochondrial_dysfunction er_stress Endoplasmic Reticulum Stress mitochondrial_dysfunction->er_stress oxidative_stress Oxidative Stress mitochondrial_dysfunction->oxidative_stress apoptosis Apoptosis er_stress->apoptosis oxidative_stress->apoptosis cell_injury Cell Injury and Necrosis apoptosis->cell_injury tubular_degeneration Proximal Tubular Degeneration cell_injury->tubular_degeneration renal_dysfunction Renal Dysfunction tubular_degeneration->renal_dysfunction

Caption: Proposed signaling pathway for this compound-induced renal toxicity.

References

Application Notes and Protocols: Measuring the Impact of BMS-986094 on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986094 is a prodrug of a guanosine nucleotide analogue, 2'-C-methylguanosine, that was in development for the treatment of Hepatitis C.[1][2] Clinical trials were halted due to significant cardiotoxicity and nephrotoxicity.[3][4] The precise mechanism of this toxicity is a subject of ongoing investigation, with a particular focus on the role of mitochondrial dysfunction.

While some in vivo studies in cynomolgus monkeys did not find changes in mitochondrial DNA content or ATP levels, suggesting this compound is not a direct mitochondrial toxicant[1][2], other in vitro research presents a more nuanced picture. These studies have shown that the active metabolite of this compound can be incorporated by mitochondrial RNA polymerase (POLRMT), leading to a reduction in the expression of mitochondrially encoded proteins, such as cytochrome c-oxidase subunit 1 (COX1).[5][6] This ultimately results in a functional decrease in mitochondrial respiration.[5][6] Furthermore, reduced mitochondrial respiration has been observed in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) after prolonged treatment with this compound.[7][8]

These application notes provide a detailed set of protocols to investigate the impact of this compound on mitochondrial respiration, taking into account the proposed mechanism of indirect inhibition through effects on mitochondrial gene expression.

Experimental Objectives

  • To determine the effect of this compound on cellular oxygen consumption rates (OCR) as a measure of mitochondrial respiration.

  • To assess the impact of this compound on the expression of key mitochondrially encoded proteins of the electron transport chain.

  • To evaluate changes in mitochondrial membrane potential and ATP production following this compound treatment.

  • To investigate the effect of this compound on the transcription of mitochondrial genes.

Signaling Pathway and Proposed Mechanism

The following diagram illustrates the proposed mechanism by which this compound impacts mitochondrial respiration.

BMS986094_Mechanism cluster_cell Cell cluster_mito Mitochondrion BMS_prodrug This compound (Prodrug) BMS_active 2'-CMeG-TP (Active Metabolite) BMS_prodrug->BMS_active Cellular Kinases POLRMT POLRMT BMS_active->POLRMT Incorporation mtRNA mtRNA Transcripts BMS_active->mtRNA Inhibits Transcription POLRMT->mtRNA Transcription mtDNA mtDNA mtDNA->POLRMT Mito_Ribosome Mitochondrial Ribosome mtRNA->Mito_Ribosome Translation ETC_proteins ETC Proteins (e.g., COX1) Mito_Ribosome->ETC_proteins Respiration Mitochondrial Respiration ETC_proteins->Respiration Enables

Caption: Proposed mechanism of this compound-induced mitochondrial dysfunction.

Experimental Workflow

The overall workflow for assessing the impact of this compound on mitochondrial respiration is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., hiPSC-CMs, HepG2) BMS_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->BMS_Treatment Seahorse High-Resolution Respirometry (Seahorse XF) BMS_Treatment->Seahorse WB Western Blot (COX1, NDUFB8) BMS_Treatment->WB qPCR RT-qPCR (mtDNA-encoded genes) BMS_Treatment->qPCR MMP Mitochondrial Membrane Potential (e.g., TMRE) BMS_Treatment->MMP ATP ATP Production Assay BMS_Treatment->ATP Data_Analysis Quantitative Data Analysis Seahorse->Data_Analysis WB->Data_Analysis qPCR->Data_Analysis MMP->Data_Analysis ATP->Data_Analysis Conclusion Conclusion on Mitochondrial Impact Data_Analysis->Conclusion

Caption: General workflow for investigating this compound's mitochondrial effects.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are highly relevant given the observed cardiotoxicity. Human hepatoma cell lines like HepG2 or Huh-7 can also be used.

  • Culture Conditions: Culture cells according to standard protocols for each cell type.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute in culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

  • Treatment Protocol:

    • Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM) for a fixed duration (e.g., 24, 48, 96 hours).

    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 1 µM) for various durations (e.g., 24, 48, 72, 96 hours).

High-Resolution Respirometry (Seahorse XF Analyzer)

This protocol measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.

  • Materials: Seahorse XF Cell Culture Microplates, Seahorse XF Calibrant, Seahorse XF Base Medium, glucose, pyruvate, glutamine, oligomycin, FCCP, rotenone/antimycin A.

  • Procedure:

    • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

    • Treat cells with this compound as described in Protocol 1.

    • On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.

    • Load the Seahorse XF Sensor Cartridge with compounds for the mitochondrial stress test:

      • Port A: Oligomycin (ATP synthase inhibitor)

      • Port B: FCCP (uncoupling agent)

      • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

    • Calibrate the sensor cartridge and run the mitochondrial stress test on the Seahorse XF Analyzer.

  • Data Analysis:

    • Basal Respiration: The initial OCR before any injections.

    • ATP-Linked Respiration: The decrease in OCR after oligomycin injection.

    • Maximal Respiration: The OCR after FCCP injection.

    • Proton Leak: The OCR remaining after oligomycin injection.

    • Non-Mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.

Western Blot for Mitochondrial Proteins

This protocol assesses the protein levels of key subunits of the electron transport chain.

  • Materials: RIPA buffer, protease inhibitors, BCA protein assay kit, SDS-PAGE gels, transfer membranes, primary antibodies (e.g., anti-COX1, anti-NDUFB8, anti-SDHB, anti-VDAC1 as a loading control), HRP-conjugated secondary antibodies, chemiluminescence substrate.

  • Procedure:

    • After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer containing protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize to the loading control (VDAC1).

RT-qPCR for Mitochondrial Gene Expression

This protocol measures the levels of mitochondrial RNA transcripts.

  • Materials: RNA extraction kit, reverse transcription kit, qPCR master mix, primers for mitochondrial genes (e.g., MT-ND1, MT-CO1) and a nuclear housekeeping gene (e.g., GAPDH).

  • Procedure:

    • Extract total RNA from this compound-treated cells.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using specific primers for the target mitochondrial genes and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of mitochondrial genes using the ΔΔCt method, normalized to the nuclear housekeeping gene.

Mitochondrial Membrane Potential Assay

This assay measures the electrical potential across the inner mitochondrial membrane, an indicator of mitochondrial health.

  • Materials: Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 dye, Hoechst 33342 (for nuclear staining), fluorescence microscope or plate reader.

  • Procedure:

    • Treat cells with this compound in a multi-well plate.

    • Incubate cells with TMRE or JC-1 dye according to the manufacturer's instructions.

    • Wash cells to remove excess dye.

    • Analyze the fluorescence intensity using a fluorescence microscope or a plate reader. FCCP can be used as a positive control for depolarization.

  • Data Analysis: Quantify the fluorescence intensity and normalize to cell number (e.g., using Hoechst staining).

ATP Production Assay

This assay quantifies the total cellular ATP levels.

  • Materials: ATP assay kit (e.g., luciferase-based).

  • Procedure:

    • Treat cells with this compound in a multi-well plate.

    • Lyse the cells and measure ATP levels using a commercial ATP assay kit according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve and calculate the ATP concentration in each sample. Normalize to total protein content.

Data Presentation

The following tables provide examples of how to structure the quantitative data obtained from the described experiments.

Table 1: Effect of this compound on Mitochondrial Respiration (Seahorse XF Data)

TreatmentBasal Respiration (pmol O2/min)ATP-Linked Respiration (pmol O2/min)Maximal Respiration (pmol O2/min)
Vehicle Control150 ± 12110 ± 9350 ± 25
This compound (0.1 µM)145 ± 11105 ± 8340 ± 22
This compound (1 µM)110 ± 980 ± 7250 ± 18*
This compound (10 µM)75 ± 6 50 ± 5150 ± 12**
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. Vehicle Control.

Table 2: Effect of this compound on Mitochondrial Protein and RNA Expression

TreatmentRelative COX1 Protein Level (Normalized to VDAC1)Relative MT-CO1 mRNA Level (Normalized to GAPDH)
Vehicle Control1.00 ± 0.121.00 ± 0.15
This compound (0.1 µM)0.95 ± 0.100.98 ± 0.13
This compound (1 µM)0.65 ± 0.080.70 ± 0.09
This compound (10 µM)0.30 ± 0.05 0.45 ± 0.06
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. Vehicle Control.

Table 3: Effect of this compound on Mitochondrial Health and Energy Status

TreatmentRelative Mitochondrial Membrane Potential (% of Control)Relative ATP Level (% of Control)
Vehicle Control100 ± 8100 ± 9
This compound (0.1 µM)98 ± 797 ± 8
This compound (1 µM)75 ± 680 ± 7
This compound (10 µM)50 ± 5 60 ± 6
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. Vehicle Control.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the impact of this compound on mitochondrial respiration. By combining functional assays with measurements of gene and protein expression, researchers can elucidate the nuanced mechanism of this compound-induced mitochondrial dysfunction. The findings from these studies will be critical for understanding the toxicological profile of this and similar nucleotide analogues, aiding in the development of safer therapeutic agents.

References

Application Notes and Protocols for Assessing BMS-986094 Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986094, also known as INX-189, is a guanosine nucleotide analog that was developed as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1] Despite promising antiviral activity, its clinical development was halted during Phase II trials due to severe and unexpected cardiotoxicity and nephrotoxicity.[1][2][3] A notable incident involved a patient death from heart failure, and several other patients were hospitalized with cardiac and renal complications.[1][2][4] Subsequent investigations in non-clinical studies, including those using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and cynomolgus monkeys, have corroborated these toxicities.[5][6][7][8]

The primary mechanism of this compound-induced cardiotoxicity appears to be related to impaired cardiac contractility.[5][6] Studies have demonstrated that the compound leads to a decrease in calcium transient in cardiomyocytes, suggesting a disruption of calcium handling.[5][6][7] This effect on calcium signaling may be a result of altered gene expression of key calcium-handling proteins.[7] While mitochondrial dysfunction has been investigated as a potential contributing factor, direct mitochondrial toxicity as the primary cause remains inconclusive.[8][9]

These application notes provide a comprehensive experimental framework for the preclinical assessment of this compound-induced toxicity, with a focus on cardiotoxicity and nephrotoxicity. The protocols outlined below are designed to enable researchers to systematically investigate the mechanisms underlying these adverse effects and to screen for similar liabilities in other drug candidates.

Data Presentation

Table 1: In Vitro Cytotoxicity Assessment
Cell LineAssayEndpointTimepoints (hours)Concentration Range (µM)
hiPSC-CardiomyocytesCell Viability (e.g., MTT, CellTiter-Glo®)% Viability (IC50)24, 48, 72, 960.01 - 100
Human Renal Proximal Tubule Epithelial Cells (e.g., HK-2)Cell Viability (e.g., MTT, CellTiter-Glo®)% Viability (IC50)24, 48, 720.01 - 100
HepG2 (Control for general cytotoxicity)Cell Viability (e.g., MTT, CellTiter-Glo®)% Viability (IC50)24, 48, 720.01 - 100
Table 2: In Vitro Cardiotoxicity Assessment using hiPSC-Cardiomyocytes
AssayEndpointTimepointsConcentration Range (µM)
Microelectrode Array (MEA)Field Potential Duration, Beating Rate, Arrhythmic EventsAcute (minutes to hours) and Chronic (days)0.1 - 10
Calcium ImagingCalcium Transient Amplitude, Duration, and KineticsChronic (24, 48, 96 hours)0.1 - 10
Contractility Assay (e.g., video motion analysis)Contraction/Relaxation Velocity, Beat RateChronic (24, 48, 96 hours)0.1 - 10
High-Content ImagingMitochondrial Membrane Potential, Oxidative Stress24, 48, 72 hours0.1 - 10
Gene Expression (qPCR)Relative expression of calcium handling genes (e.g., CACNA1C, RYR2, NCX1)24, 48, 96 hours0.1 - 10
Table 3: In Vitro Nephrotoxicity Assessment
Cell LineAssayEndpointTimepoints (hours)Concentration Range (µM)
Human Renal Proximal Tubule Epithelial Cells (e.g., HK-2)Kidney Injury Molecule-1 (KIM-1) Release24, 48, 720.1 - 10
N-acetyl-β-D-glucosaminidase (NAG) Activity24, 48, 720.1 - 10
Mitochondrial Function (e.g., Seahorse Assay)Oxygen Consumption Rate, Extracellular Acidification Rate24, 480.1 - 10

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the concentration-dependent effect of this compound on the viability of cardiomyocytes, renal cells, and a control liver cell line.

Materials:

  • hiPSC-Cardiomyocytes, HK-2 cells, HepG2 cells

  • Appropriate cell culture media and supplements

  • This compound

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 24, 48, and 72 hours (and 96 hours for hiPSC-CMs).

  • At each time point, perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Chronic Cardiotoxicity Assessment in hiPSC-Cardiomyocytes

Objective: To evaluate the long-term effects of this compound on the electrophysiology, calcium handling, and contractility of hiPSC-CMs.

Materials:

  • hiPSC-Cardiomyocytes

  • MEA plates

  • Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM)

  • Microscope with video recording capabilities

  • Software for motion vector analysis

  • This compound

Procedure:

  • MEA Analysis:

    • Plate hiPSC-CMs on MEA plates and allow them to form a spontaneously beating syncytium.

    • Record baseline electrophysiological parameters.

    • Treat the cells with this compound at various concentrations for up to 96 hours, replacing the medium daily.

    • Record field potentials at multiple time points to assess changes in beat rate, field potential duration, and the incidence of arrhythmic events.

  • Calcium Imaging:

    • Culture hiPSC-CMs on glass-bottom plates.

    • Treat with this compound for 24, 48, and 96 hours.

    • At each time point, load the cells with a calcium-sensitive dye.

    • Record fluorescent signals from spontaneously beating cells to measure calcium transient amplitude, duration, and decay kinetics.

  • Contractility Assay:

    • Culture hiPSC-CMs on standard culture plates.

    • Treat with this compound for 24, 48, and 96 hours.

    • At each time point, record videos of the contracting cell monolayer.

    • Analyze the videos using motion vector analysis software to quantify contraction and relaxation velocities and beat rate.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_cardio_assays Cardiotoxicity Endpoints cluster_nephro_assays Nephrotoxicity Endpoints cluster_invivo In Vivo Assessment (Rodent/Non-rodent) cytotoxicity Cytotoxicity Assays (hiPSC-CMs, HK-2, HepG2) cardiotoxicity Cardiotoxicity Assays (hiPSC-CMs) cytotoxicity->cardiotoxicity Inform Dosing nephrotoxicity Nephrotoxicity Assays (HK-2) cytotoxicity->nephrotoxicity Inform Dosing mea Electrophysiology (MEA) cardiotoxicity->mea calcium Calcium Handling cardiotoxicity->calcium contractility Contractility cardiotoxicity->contractility gene_expression Gene Expression cardiotoxicity->gene_expression in_vivo_cardio Cardiovascular Monitoring (Echocardiography, ECG) cardiotoxicity->in_vivo_cardio Hypothesis for in vivo effects kim1 KIM-1 Release nephrotoxicity->kim1 nag NAG Activity nephrotoxicity->nag mito_function Mitochondrial Function nephrotoxicity->mito_function in_vivo_nephro Renal Function Tests (BUN, Creatinine) nephrotoxicity->in_vivo_nephro Hypothesis for in vivo effects histopathology Histopathology (Heart, Kidney) in_vivo_cardio->histopathology in_vivo_nephro->histopathology

Caption: Experimental workflow for assessing this compound toxicity.

calcium_signaling_pathway cluster_cell Cardiomyocyte cluster_sr Sarcoplasmic Reticulum cluster_membrane Sarcolemma bms This compound nucleus Nucleus bms->nucleus Potential Mechanism gene_exp Altered Gene Expression (CACNA1C, RYR2, NCX1) nucleus->gene_exp ryr RyR2 gene_exp->ryr Reduced Expression l_type L-type Ca2+ Channel (Cav1.2) gene_exp->l_type Reduced Expression ncx NCX1 gene_exp->ncx Reduced Expression ca_cytosol [Ca2+]i ryr->ca_cytosol Ca2+ Release serca SERCA2a relaxation Relaxation serca->relaxation l_type->ca_influx Action Potential ncx->relaxation ca_influx->ryr Triggers ca_cytosol->serca Reuptake ca_cytosol->ncx Extrusion contraction Myofilament Contraction ca_cytosol->contraction

Caption: Potential mechanism of this compound-induced cardiotoxicity.

References

Application Notes and Protocols: BMS-986094 in Hepatitis C Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986094 (formerly INX-189) is a phosphoramidate prodrug of 2'-C-methylguanosine, a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a nucleoside inhibitor (NI), its mechanism of action involves the intracellular conversion to an active triphosphate form, which acts as a chain terminator during viral RNA replication.[3][4] Preclinical studies demonstrated that this compound possessed potent antiviral activity against various HCV genotypes.[1][2] However, its clinical development was terminated in Phase II trials due to observations of severe cardiac and renal toxicity in some patients.[5][6][7][8][9] Despite its discontinuation for clinical use, this compound remains a valuable tool in preclinical research for studying the mechanisms of HCV replication, resistance pathways to nucleoside inhibitors, and for investigating drug-induced toxicity.

These application notes provide a summary of the key data and protocols for utilizing this compound in in vitro hepatitis C research models.

Data Presentation

In Vitro Efficacy of this compound Against HCV Genotypes
HCV GenotypeAssay SystemCell LineEC50 (nM)Exposure TimeCytotoxicity (CC50) in Huh-7 cells (µM)Reference
1bSubgenomic RepliconHuh-71072 h7.01[1]
1aSubgenomic RepliconHuh-71272 h7.01[1]
2aSubgenomic RepliconHuh-70.972 h7.01[1]
1bSubgenomic RepliconHuh-73524 hNot Specified[1][2]
1bSubgenomic RepliconHuh-71048 hNot Specified[1]

Mechanism of Action & Signaling Pathway

This compound is a cell-permeable prodrug that undergoes intracellular metabolism to its active form, 2'-C-methylguanosine triphosphate (2'-C-Me-GTP).[1] This active metabolite mimics the natural guanosine triphosphate and is incorporated into the nascent viral RNA strand by the HCV NS5B polymerase. The 2'-C-methyl modification on the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, leading to premature termination of RNA chain elongation and thereby inhibiting viral replication.[3][4]

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte BMS-986094_prodrug This compound (Prodrug) BMS-986094_int This compound BMS-986094_prodrug->BMS-986094_int Cellular Uptake Metabolism Intracellular Metabolism BMS-986094_int->Metabolism Hydrolysis & Phosphorylation Active_Metabolite 2'-C-methylguanosine triphosphate (2'-C-Me-GTP) Metabolism->Active_Metabolite NS5B HCV NS5B RNA Polymerase Active_Metabolite->NS5B Incorporation Replication HCV RNA Replication NS5B->Replication Catalyzes Termination Chain Termination NS5B->Termination Inhibition

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Protocols

HCV Replicon Assay for Antiviral Activity and Cytotoxicity

This protocol is adapted from a high-throughput screening method and can be scaled down for smaller-scale experiments.[10]

1. Materials:

  • Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) with a reporter gene such as luciferase.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection of replicon-containing cells). For the assay, use medium without G418.

  • This compound: Prepare a stock solution in DMSO.

  • Assay Plates: 96-well or 384-well clear-bottom, white-walled plates suitable for luminescence and fluorescence readings.

  • Reagents: Luciferase assay reagent, Calcein AM.

2. Experimental Workflow:

HCV Replicon Assay Workflow Start Start Cell_Seeding Seed Huh-7 replicon cells in assay plates Start->Cell_Seeding Compound_Addition Add serial dilutions of This compound Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours at 37°C Compound_Addition->Incubation Luminescence_Reading Measure Luciferase activity (Antiviral Activity) Incubation->Luminescence_Reading Cytotoxicity_Assay Add Calcein AM and measure fluorescence (Cytotoxicity) Luminescence_Reading->Cytotoxicity_Assay Data_Analysis Calculate EC50 and CC50 values Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the antiviral activity and cytotoxicity of this compound.

3. Detailed Procedure:

  • Cell Seeding: On the day of the assay, trypsinize and resuspend the Huh-7 replicon cells in culture medium without G418. Seed the cells into the assay plates at a density of approximately 2,000 cells/well in a 384-well plate (adjust for 96-well format).

  • Compound Preparation and Addition: Prepare serial dilutions of this compound in DMSO. Further dilute the compound in culture medium to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%). Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) and positive control (a known potent HCV inhibitor) wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Antiviral Activity Measurement:

    • Remove the culture medium from the plates.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader. The signal intensity is proportional to the level of HCV replication.

  • Cytotoxicity Measurement:

    • Following the luminescence reading, add Calcein AM solution to each well.

    • Incubate for the recommended time to allow for the conversion of Calcein AM to a fluorescent product in viable cells.

    • Measure the fluorescence intensity. The signal is proportional to the number of viable cells.

  • Data Analysis:

    • Normalize the luminescence and fluorescence data to the vehicle control.

    • Plot the normalized data against the logarithm of the compound concentration.

    • Calculate the EC50 (half-maximal effective concentration for antiviral activity) and CC50 (half-maximal cytotoxic concentration) values using a non-linear regression curve fit (e.g., four-parameter logistic model).

Resistance Profile

Nucleoside inhibitors like this compound generally have a higher barrier to resistance compared to other classes of direct-acting antivirals. This is because the active site of the NS5B polymerase is highly conserved across different HCV genotypes.

The primary resistance-associated substitution (RAS) for nucleoside inhibitors is the S282T mutation in the NS5B polymerase. While this mutation can reduce the susceptibility to some nucleoside inhibitors, it often comes at a fitness cost to the virus, impairing its replication capacity.

Safety and Toxicity Considerations

A critical aspect of this compound's profile is the severe cardiotoxicity and nephrotoxicity observed in clinical trials.[5][7][8][9] In vitro studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have shown that this compound can induce contractile dysfunction, which is mediated by a decrease in calcium transient.[11] While some studies suggest that this compound is not a direct mitochondrial toxicant at non-cytotoxic concentrations,[12] others have shown it can inhibit mitochondrial RNA transcription at higher concentrations, potentially contributing to off-target toxicity.[13] Researchers using this compound should be aware of these toxicities and may consider incorporating relevant in vitro safety assays (e.g., using hiPSC-CMs) in their studies.

Conclusion

This compound is a potent inhibitor of HCV replication that serves as a valuable research tool despite its clinical development being halted. The provided data and protocols offer a framework for its application in in vitro HCV research models to explore viral replication, drug resistance, and mechanisms of drug-induced toxicity. Careful consideration of its known toxicity profile is essential when designing and interpreting experiments.

References

Application Notes and Protocols for Evaluating Cardiac Contractility with BMS-986094

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986094 is a guanosine nucleotide analogue prodrug that was investigated for the treatment of Hepatitis C virus (HCV). However, its clinical development was halted due to observations of cardiotoxicity, specifically a significant reduction in left ventricular ejection fraction (LVEF) in some patients. This has made this compound a compound of interest for researchers studying mechanisms of drug-induced cardiac dysfunction. These application notes provide detailed protocols for evaluating the effects of this compound on cardiac contractility using both in vitro and in vivo models.

The primary mechanism of this compound-induced cardiotoxicity is believed to be related to impaired intracellular calcium handling rather than direct mitochondrial toxicity. Therefore, the following protocols focus on methods to assess cardiomyocyte function, calcium transients, and overall cardiac performance.

Data Presentation

Table 1: In Vitro Effects of this compound on Human iPSC-Derived Cardiomyocytes

ParameterConcentrationTreatment DurationResultReference
Contraction Velocity1 µM4 daysSignificant decreaseKanda et al., 2021
Relaxation Velocity1 µM3 daysSignificant decreaseKanda et al., 2021
Calcium Transient Amplitude1 µM48 hoursSignificant decreaseKanda et al., 2021
Calcium Transient Duration (CTD50)1 µM48 hoursNo significant changeKanda et al., 2021
Beating Rate80 nM14 daysNear doublingAxion BioSystems

Table 2: In Vivo Effects of this compound in Cynomolgus Monkeys

ParameterDoseTreatment DurationResultReference
Left Ventricular Ejection Fraction (LVEF)15 mg/kg/day6 weeksDecreaseGill et al., 2017
Fractional Shortening15 mg/kg/day6 weeksDecreaseGill et al., 2017
Stroke Volume15 mg/kg/day6 weeksDecreaseGill et al., 2017
Left Ventricular End-Diastolic Dimension15 mg/kg/day6 weeksIncreaseGill et al., 2017
Left Ventricular End-Systolic Dimension15 mg/kg/day6 weeksIncreaseGill et al., 2017

Experimental Protocols

In Vitro Protocol 1: Chronic Cardiotoxicity Assessment using Human iPSC-Derived Cardiomyocytes (hiPSC-CMs) - Motion Imaging Analysis

This protocol is adapted from Kanda et al. (2021).

Objective: To assess the long-term effects of this compound on the contractility of human iPSC-derived cardiomyocytes.

Materials:

  • Human iPSC-derived cardiomyocytes

  • Cell culture medium appropriate for hiPSC-CMs

  • 96-well plates

  • This compound

  • Vehicle control (e.g., DMSO)

  • A motion imaging analysis system (e.g., a high-speed video camera coupled with analysis software)

Procedure:

  • Plate hiPSC-CMs in 96-well plates at an appropriate density and culture until a synchronously beating monolayer is formed.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1% DMSO).

  • Treat the hiPSC-CMs with various concentrations of this compound and a vehicle control.

  • Incubate the cells for a prolonged period (e.g., up to 14 days), replacing the medium with fresh compound-containing medium every 2-3 days.

  • At specified time points (e.g., 24, 48, 72, 96 hours, and weekly thereafter), acquire videos of the contracting cardiomyocytes using a high-speed camera.

  • Analyze the videos using motion vector analysis software to quantify parameters such as:

    • Contraction velocity

    • Relaxation velocity

    • Beating rate

    • Contraction-relaxation duration

  • Compare the parameters from the this compound-treated wells to the vehicle-treated wells.

In Vitro Protocol 2: Calcium Transient Assay in hiPSC-CMs

This protocol is adapted from Kanda et al. (2021).

Objective: To investigate the effect of this compound on intracellular calcium handling in hiPSC-CMs.

Materials:

  • hiPSC-CMs cultured on glass-bottom plates

  • This compound

  • Vehicle control

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8, AM)

  • A fluorescence microscope with a high-speed camera and appropriate filters

Procedure:

  • Culture hiPSC-CMs on glass-bottom plates suitable for fluorescence microscopy.

  • Treat the cells with this compound and vehicle control for the desired duration (e.g., 48 and 96 hours).

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Acquire time-lapse fluorescence images of the contracting cardiomyocytes.

  • Analyze the fluorescence intensity changes over time to determine:

    • Calcium transient amplitude (the peak change in fluorescence)

    • Calcium transient duration at 50% decay (CTD50)

    • Calcium transient rise and decay kinetics

  • Compare the calcium transient parameters between this compound-treated and vehicle-treated cells.

In Vivo Protocol 3: Evaluation of Cardiac Function in Cynomolgus Monkeys by Echocardiography

Objective: To assess the in vivo effects of this compound on cardiac contractility and function in a non-human primate model.

Materials:

  • Cynomolgus monkeys

  • This compound formulation for oral administration

  • Vehicle control

  • Anesthesia (e.g., ketamine)

  • Echocardiography machine with a high-frequency transducer

Procedure:

  • Acclimate the animals to the experimental procedures.

  • Perform baseline echocardiograms on all animals to obtain pre-treatment cardiac function data.

  • Administer this compound or vehicle control orally to the animals daily for the duration of the study (e.g., 6 weeks).

  • At regular intervals (e.g., weekly), perform echocardiography on anesthetized animals.

  • Obtain standard 2D, M-mode, and Doppler images of the heart.

  • Measure and calculate the following parameters:

    • Left ventricular ejection fraction (LVEF)

    • Fractional shortening (FS)

    • Stroke volume (SV)

    • Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)

    • Heart rate

  • Compare the changes in these parameters over time between the this compound-treated and vehicle control groups.

Mandatory Visualization

BMS986094_Signaling_Pathway cluster_cell Cardiomyocyte BMS986094 This compound UnknownTarget Unknown Intracellular Target BMS986094->UnknownTarget Enters cell Ca_Handling Calcium Handling Proteins (e.g., Ryanodine Receptor, SERCA) UnknownTarget->Ca_Handling Inhibits/Alters Function Ca_Transient Decreased Cytosolic Ca2+ Transient Ca_Handling->Ca_Transient Leads to Myofilaments Myofilaments Ca_Transient->Myofilaments Reduced Ca2+ binding Contraction Impaired Cardiac Contractility Myofilaments->Contraction Results in

Caption: Proposed signaling pathway for this compound-induced cardiotoxicity.

InVitro_Workflow cluster_assays Contractility Assays start Start: Plate hiPSC-CMs culture Culture to form synchronous monolayer start->culture treat Treat with this compound and Vehicle Control culture->treat incubate Chronic Incubation (e.g., up to 14 days) treat->incubate motion_imaging Motion Imaging Analysis incubate->motion_imaging ca_transient Calcium Transient Assay incubate->ca_transient analyze Data Analysis motion_imaging->analyze ca_transient->analyze results Results: - Contraction/Relaxation Velocity - Ca2+ Amplitude & Kinetics analyze->results end End results->end

Caption: Experimental workflow for in vitro evaluation of this compound.

InVivo_Workflow start Start: Acclimate Cynomolgus Monkeys baseline Baseline Echocardiography start->baseline dosing Daily Oral Dosing: This compound or Vehicle baseline->dosing monitoring Weekly Echocardiography (e.g., for 6 weeks) dosing->monitoring analysis Data Analysis of Cardiac Parameters monitoring->analysis results Results: - LVEF, FS, SV - Ventricular Dimensions analysis->results end End results->end

Caption: Experimental workflow for in vivo evaluation of this compound.

Application Notes and Protocols: In Vivo Administration of BMS-986094 in Cynomolgus Monkeys

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986094 is a phosphoramidate prodrug of a 2'-C-methylguanosine nucleotide analog developed as an inhibitor of the hepatitis C virus (HCV) NS5b RNA-dependent RNA polymerase.[1][2][3] Clinical development was halted due to unexpected cardiac and renal adverse events.[3][4] These application notes provide a summary of findings and detailed protocols for the in vivo administration of this compound to cynomolgus monkeys, a relevant non-rodent species for preclinical toxicology studies. The protocols are based on methodologies reported in nonclinical safety and toxicology studies.

Mechanism of Action and Metabolism

This compound is a prodrug that undergoes metabolic activation to its active triphosphate form. This active metabolite mimics the natural guanosine nucleotide and acts as a chain terminator when incorporated into the nascent viral RNA strand by the NS5b polymerase, thus inhibiting HCV replication. The cardiotoxicity observed with this compound is not believed to be a result of direct mitochondrial toxicity but may be related to alterations in calcium handling within cardiomyocytes.[2][5][6][7]

The metabolism of this compound is complex, involving several key metabolites. The primary circulating metabolites include INX-08032, INX-08144, and INX-09054.[3]

BMS986094 This compound (Prodrug) INX08032 INX-08032 BMS986094->INX08032 Metabolism INX08144 INX-08144 BMS986094->INX08144 Metabolism INX09054 INX-09054 BMS986094->INX09054 Metabolism ActiveTP Active Triphosphate (INX-09114) INX08032->ActiveTP Intracellular Phosphorylation INX08144->ActiveTP Intracellular Phosphorylation INX09054->ActiveTP Intracellular Phosphorylation HCV_NS5b HCV NS5b Polymerase ActiveTP->HCV_NS5b Inhibition Inhibition of Viral RNA Replication HCV_NS5b->Inhibition

Figure 1: Simplified metabolic pathway of this compound.

Data Presentation: In Vivo Studies in Cynomolgus Monkeys

Study Design Overview

Toxicology studies in cynomolgus monkeys involved daily oral gavage administration of this compound for durations ranging from 3 weeks to 1.5 months.[3][6]

ParameterDescription
Species Cynomolgus monkey (Macaca fascicularis)
Dose Levels 0 (Vehicle), 15 mg/kg/day, 30 mg/kg/day
Route of Administration Oral (gavage)
Formulation Vehicle 95% Capmul (medium chain monoglyceride) and 5% Tween 80[3]
Dosing Volume 1 ml/kg[3]
Duration Up to 6 weeks[3][4]
Recovery Period A post-dose recovery period of at least 1.5 to 3 months was included in some studies[3]
Pharmacokinetic Data

Comprehensive pharmacokinetic data for both this compound and its primary metabolites at the specified dose levels are not fully available in the public domain. However, the following has been reported:

  • At 15 mg/kg/day, the maximum blood concentration (Cmax) is estimated to be approximately 3 µM.[4][5]

  • Mean area under the curve (AUC(0-T)) values for the metabolites INX-08032, INX-09054, and INX-08144 increased in a roughly dose-proportional manner between the 15 and 30 mg/kg/day dose levels.[3]

  • In a toxicology study, INX-08032 was the most abundant metabolite in plasma, accounting for 62-73% of the total AUC, followed by INX-08144 (18-26%) and INX-09054 (8.6-12%). The parent prodrug, this compound, constituted only 0.3% of the total AUC.[3]

Table 1: Summary of Available Pharmacokinetic Information

Analyte Dose Level (mg/kg/day) Cmax Tmax AUC(0-T) t1/2
This compound 15 ~3 µM (estimated)[4][5] Data not available Data not available Data not available
30 Data not available Data not available Data not available Data not available
INX-08032 15 Data not available Data not available Data not available Data not available
30 Data not available Data not available Data not available Data not available
INX-08144 15 Data not available Data not available Data not available Data not available
30 Data not available Data not available Data not available Data not available
INX-09054 15 Data not available Data not available Data not available Data not available
30 Data not available Data not available Data not available Data not available

Note: A complete, publicly available dataset for all pharmacokinetic parameters could not be located.

Summary of Toxicological Findings

Administration of this compound to cynomolgus monkeys resulted in dose-dependent cardiac and renal toxicities.

Table 2: Summary of Key Toxicological Findings

Organ System Finding Dose Level (mg/kg/day)
Cardiovascular Decreased Left Ventricular Ejection Fraction (LVEF)[4][5] ≥ 15
Degeneration of cardiomyocytes[2] ≥ 15
Increased serum cardiac troponin I[2] 30
Time-dependent QT prolongation and T-wave changes[2] ≥ 15
Renal Pronounced renal toxicities[2][6] 30
Tubular dilatation[4] Data not specified

| | Increased urine β-2 microglobulin, calbindin, clusterin[4] | Data not specified |

Experimental Protocols

cluster_pre_dose Pre-Dosing Phase cluster_dosing Dosing & Monitoring Phase cluster_post_dose Post-Dosing Phase Acclimatization Animal Acclimatization (≥ 10 days) Baseline Baseline Data Collection (Blood, Urine, ECG, Echo) Acclimatization->Baseline Dosing Daily Oral Gavage (15 or 30 mg/kg/day) Baseline->Dosing PK_Sampling Serial Blood Sampling for PK (e.g., 0, 1, 2, 4, 8, 24h post-dose) Dosing->PK_Sampling Day 1 & subsequent PD_Monitoring Weekly/Bi-weekly Monitoring (ECG, Echocardiography, Biomarkers) Dosing->PD_Monitoring Recovery Recovery Period (Up to 3 months) Dosing->Recovery Terminal Terminal Procedures (Necropsy, Histopathology) PK_Sampling->Terminal PD_Monitoring->Terminal Recovery->Terminal

Figure 2: General experimental workflow for a repeat-dose toxicology study.

Protocol for Oral Gavage Administration
  • Animal Preparation: Cynomolgus monkeys should be fasted overnight prior to dosing but allowed access to water.

  • Formulation Preparation: Prepare a suspension of this compound in a vehicle of 95% Capmul and 5% Tween 80.[3] Ensure the formulation is prepared fresh as per stability data (e.g., weekly) and stored protected from light at ambient conditions.[3]

  • Dose Calculation: Calculate the required volume for each animal based on its most recent body weight to achieve the target dose of 15 or 30 mg/kg at a dose volume of 1 ml/kg.[3]

  • Administration: Administer the formulation slowly via oral gavage using an appropriately sized gavage tube.

  • Post-Dosing Observation: Observe the animal for any immediate adverse reactions.

Protocol for Pharmacokinetic Sample Collection
  • Blood Collection:

    • Collect serial blood samples from a peripheral vein (e.g., femoral or saphenous vein).

    • Suggested time points for the first day of dosing: pre-dose (0 h), and at 0.5, 1, 2, 4, 8, and 24 hours post-dose. For subsequent collections during a repeat-dose study, trough concentrations (pre-dose) are typically collected.

    • Collect blood into tubes containing an anticoagulant and at a low temperature (i.e., on wet ice).

    • Crucially, the collection tubes should be acidified to ensure the stability of the nucleotide analytes.[5]

  • Plasma Processing:

    • Process the blood samples immediately under refrigerated conditions to obtain plasma.

    • Centrifuge at approximately 1500-2000 x g for 10 minutes at 4°C.

    • Transfer the resulting plasma to appropriately labeled cryovials.

  • Sample Storage: Store plasma samples at -70°C or lower until bioanalysis.[5]

Protocol for Bioanalysis using LC-MS/MS
  • Sample Preparation:

    • Due to the differing polarities of the prodrug and its metabolites, a simultaneous extraction followed by separate liquid chromatography (LC) analysis is recommended.[5]

    • For tissue samples (e.g., heart, kidney), immediate homogenization and extraction in the presence of a phosphatase inhibitor are critical for the accurate quantification of the active triphosphate metabolite (INX-09114).[5]

  • Chromatography:

    • For the highly polar nucleoside triphosphate metabolite, use mixed-mode chromatography that combines anion exchange and reversed-phase interactions to achieve adequate retention and peak shape.[5]

    • For the hydrophobic prodrug and other metabolites, a standard reversed-phase column can be utilized.

  • Mass Spectrometry:

    • Employ a tandem mass spectrometer (MS/MS) for detection and quantification, using appropriate precursor and product ion transitions for this compound and its metabolites.

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[5]

Protocol for Cardiovascular Safety Monitoring
  • Echocardiography:

    • Sedation: Immobilize the monkey using an intramuscular injection of ketamine hydrochloride (e.g., 10 mg/kg).

    • Positioning: Place the sedated animal in right and left lateral recumbency on a table with a cutout to allow for transducer placement.

    • Imaging: Acquire standard 2-dimensional and M-mode echocardiographic images from the right parasternal and left apical windows.

    • Measurements: Measure left ventricular (LV) dimensions (e.g., LV internal diameter in diastole and systole), wall thickness, and calculate functional parameters such as Left Ventricular Ejection Fraction (LVEF) and fractional shortening.

  • Electrocardiography (ECG):

    • Record ECGs at baseline and at regular intervals throughout the study (e.g., pre-dose and at peak plasma concentrations).

    • Analyze tracings for heart rate, and the duration of PR, QRS, and QT intervals. Apply a heart rate correction (e.g., Bazett's or Fridericia's formula) to the QT interval (QTc).

  • Cardiac Biomarkers:

    • Collect serum samples at baseline and throughout the study.

    • Analyze for markers of cardiac injury, such as cardiac troponin I (cTnI).[2]

Protocol for Renal Safety Monitoring
  • Urine Collection:

    • Collect urine over a defined period (e.g., 16 hours) using metabolic cages.

    • Perform collections at baseline and at regular intervals during the treatment period.

  • Urinalysis:

    • Analyze urine for standard clinical chemistry parameters.

  • Renal Biomarkers:

    • Analyze urine for novel biomarkers of kidney injury, which may be more sensitive than traditional markers like BUN and serum creatinine.[4] Relevant biomarkers include:

      • β-2 microglobulin

      • Calbindin

      • Clusterin[4]

cluster_cardiac Cardiac Safety Assessment cluster_renal Renal Safety Assessment cluster_exposure Exposure Assessment BMS986094 This compound Administration (Oral Gavage) ECG ECG (QTc, T-wave) BMS986094->ECG Echo Echocardiography (LVEF) BMS986094->Echo cTnI Serum Biomarker (cTnI) BMS986094->cTnI Urinalysis Standard Urinalysis BMS986094->Urinalysis UrineBiomarkers Urine Biomarkers (Clusterin, Calbindin, etc.) BMS986094->UrineBiomarkers PK Pharmacokinetics (PK Sampling) BMS986094->PK Bioanalysis LC-MS/MS Bioanalysis PK->Bioanalysis

References

Application Notes and Protocols for Calcium Transient Assays in the Presence of BMS-986094

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting calcium transient assays to evaluate the effects of BMS-986094, a guanosine nucleotide analogue and a known cardiotoxic agent.

Introduction

This compound is an antiviral drug candidate that was withdrawn from clinical trials due to unexpected cardiotoxicity, including reduced left ventricular ejection fraction.[1] Subsequent non-clinical studies identified that the contractile dysfunction induced by this compound is mediated by a decrease in intracellular calcium transients in cardiomyocytes.[2][3] Therefore, in vitro calcium transient assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have become a critical tool for investigating the mechanisms of this compound-induced cardiotoxicity.[2][3] These assays allow for the quantitative assessment of changes in calcium handling dynamics following compound exposure.

Mechanism of Action of this compound on Calcium Transients

This compound impairs cardiac contractility by altering calcium handling within cardiomyocytes.[2] Chronic exposure to this compound has been shown to decrease the amplitude of calcium transients and inhibit the expression of key calcium handling-related genes, including CACNA1C, RYR2, and NCX1.[2] This disruption of calcium homeostasis leads to impaired excitation-contraction coupling and subsequent contractile dysfunction.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on calcium transients in hiPSC-CMs.

Table 1: Effect of Chronic this compound Treatment on Calcium Transient Amplitude in hiPSC-CMs

Treatment DurationThis compound Concentration (µM)Change in Calcium Amplitude (%) vs. Control
48 hours0.3-
1-
3Decreased
96 hours0.3Decreased
1Decreased
3Decreased

Data adapted from studies on chronic cardiotoxicity assessment of this compound.[2]

Table 2: Effect of Chronic this compound Treatment on Calcium Transient Duration (CTD50) in hiPSC-CMs

Treatment DurationThis compound Concentration (µM)Change in CTD50 vs. Control
48 hours0.3-
1-
3Increased
96 hours0.3Increased
1Increased
3Increased

CTD50 refers to the time for the calcium transient to decay to 50% of its peak amplitude. Data adapted from studies on chronic cardiotoxicity assessment of this compound.[2]

Experimental Protocols

Protocol 1: Assessment of Chronic Cardiotoxicity of this compound using Calcium Transient Assays in hiPSC-CMs

This protocol is designed to assess the long-term effects of this compound on calcium transients in hiPSC-CMs.

Materials:

  • Human iPSC-derived cardiomyocytes (hiPSC-CMs)

  • Cardiomyocyte plating and maintenance media

  • This compound (synthesized by Bristol-Myers Squibb or commercially available)

  • Dimethyl sulfoxide (DMSO)

  • Calcium indicator dye (e.g., FLIPR Calcium 6 or Cal-520 AM)[4][5][6]

  • 96-well plates, black-walled, clear bottom

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FDSS/μCell or FLIPR)[5]

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture and Plating:

    • Thaw and plate hiPSC-CMs in 96-well plates according to the manufacturer's instructions.

    • Culture the cells for a minimum of 7 days to allow for recovery and formation of a spontaneously beating syncytium.[6]

  • Compound Preparation and Dosing:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of dosing, dilute the this compound stock solution in pre-warmed cell culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. A vehicle control (DMSO) should be included.

    • Replace the medium in the cell plate with the medium containing different concentrations of this compound or vehicle control.

  • Chronic Treatment:

    • Incubate the cells with this compound for desired time points (e.g., 24, 48, 96, and 144 hours).[2]

    • Perform a half-medium change every 48 hours with fresh medium containing the respective concentrations of this compound.

  • Calcium Dye Loading:

    • On the day of the assay, prepare the calcium indicator dye solution according to the manufacturer's instructions. For example, for Cal-520 AM, dilute to a final concentration of 2 µM in culture medium.[4][5]

    • Remove the compound-containing medium from the wells and add the dye solution.

    • Incubate the plate for 60 minutes at 37°C and 5% CO2.[5]

    • After incubation, wash the cells once with pre-warmed medium.

    • Add fresh, pre-warmed medium to the wells and incubate for at least 30 minutes before reading.[5]

  • Data Acquisition:

    • Place the 96-well plate into the fluorescence plate reader, ensuring the temperature is maintained at 37°C.[5]

    • Record baseline calcium transients for 60 seconds at a high data acquisition rate (e.g., ~110 data points/sec).[5]

  • Data Analysis:

    • Analyze the recorded calcium transients to determine key parameters, including:

      • Peak amplitude (fluorescence intensity)

      • Beat rate

      • Calcium transient duration at 50% and 90% decay (CTD50, CTD90)

    • Compare the parameters from this compound-treated wells to the vehicle control wells.

Visualizations

G cluster_0 Experimental Workflow A Day 0: Plate hiPSC-CMs in 96-well plates B Day 1-7: Culture and allow for syncytium formation A->B C Day 8: Start chronic treatment with this compound (0.1-10 µM) and vehicle control B->C D Day 10, 12, 14: Perform half-medium changes with fresh compound C->D E Assay Day (e.g., Day 12 or 14): Load cells with calcium indicator dye D->E F Incubate and wash E->F G Acquire calcium transient data using a fluorescence plate reader F->G H Analyze data for amplitude, beat rate, and duration G->H

Caption: Experimental workflow for assessing the chronic effects of this compound on calcium transients.

G cluster_1 This compound Signaling Pathway in Cardiomyocytes BMS This compound Ca_Genes Decreased expression of calcium handling genes (CACNA1C, RYR2, NCX1) BMS->Ca_Genes Inhibits EC_Coupling Impaired Excitation-Contraction Coupling Ca_Genes->EC_Coupling Leads to Ca_Transient Decreased Calcium Transient Amplitude & Prolonged Duration EC_Coupling->Ca_Transient Results in Contractility Impaired Cardiac Contractility Ca_Transient->Contractility Causes

Caption: Signaling pathway of this compound leading to impaired cardiac contractility.

References

Troubleshooting & Optimization

Overcoming BMS-986094-induced cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and understanding the cytotoxic effects of BMS-986094 in cell culture experiments.

Disclaimer

This compound is a compound that was withdrawn from clinical trials due to significant cardiotoxicity and renal toxicity.[1][2][3] There are no established methods to completely overcome its cytotoxic effects in cell culture. The guidance provided here is intended to help researchers characterize the toxicity in their specific cell models and implement best practices for working with cytotoxic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced cytotoxicity?

A1: this compound is a prodrug of a guanosine nucleotide analogue.[4][5] Its cytotoxicity, particularly cardiotoxicity, is linked to the impairment of calcium handling within cells. In human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), this compound has been shown to decrease calcium transient amplitude and inhibit the expression of genes related to calcium signaling.[6] While it is a nucleotide analogue, it is not considered a direct mitochondrial toxicant.[7]

Q2: At what concentration is this compound cytotoxic?

A2: The cytotoxic concentration of this compound is cell-type dependent and influenced by the duration of exposure. In hiPSC-CMs, effects on contractility have been observed at concentrations as low as 0.3 µM with chronic exposure (96 hours).[4] Significant cytotoxicity and effects on gene expression are generally reported at concentrations of 1 µM and above.[4] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line.

Q3: My cells are showing signs of stress (e.g., poor attachment, morphological changes, reduced proliferation) after treatment with this compound. What should I do?

A3: These are common signs of cytotoxicity. We recommend the following troubleshooting steps:

  • Verify the concentration: Double-check your calculations and dilution series to ensure you are using the intended concentration of this compound.

  • Perform a dose-response and time-course experiment: This will help you identify a sub-lethal concentration and an appropriate time point for your experimental endpoints.

  • Assess cell viability: Use a reliable method for quantifying cell viability, such as a trypan blue exclusion assay or a fluorescence-based live/dead assay.

  • Optimize cell culture conditions: Ensure your cells are healthy and growing optimally before adding the compound. This includes using the correct medium, supplements, and maintaining a proper incubator environment (temperature, CO2, humidity).

  • Consider a shorter exposure time: If your experimental design allows, reducing the duration of treatment may lessen the cytotoxic effects while still allowing you to observe the desired biological activity.

Q4: Can I use a co-treatment to rescue my cells from this compound-induced cytotoxicity?

A4: Currently, there are no published or validated rescue agents for this compound-induced cytotoxicity. Research efforts have focused on characterizing the toxicity rather than reversing it.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid decrease in cell viability after treatment. High concentration of this compound.Perform a dose-response curve to determine the IC50 value for your cell line and use concentrations at or below this value for your experiments.
Pre-existing poor cell health.Ensure cells are healthy, in the logarithmic growth phase, and at the correct confluence before starting the experiment.
Cells detach from the culture plate. Cytotoxicity-induced apoptosis or necrosis.Use a lower concentration of this compound. Consider using plates coated with an extracellular matrix (e.g., collagen, fibronectin) to improve cell adherence.
Over-trypsinization during passaging.Minimize trypsin exposure time and use the lowest effective concentration.
Inconsistent results between experiments. Variation in cell seeding density.Ensure a consistent number of cells are seeded for each experiment.
Fluctuation in incubator conditions.Regularly monitor and maintain stable temperature, CO2, and humidity levels.
Degradation of this compound stock solution.Prepare fresh stock solutions regularly and store them appropriately as recommended by the supplier.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on human iPS cell-derived cardiomyocytes (hiPSC-CMs).

Table 1: Effect of this compound on hiPSC-CM Contractility

Concentration (µM)Time (hours)Effect on Contraction VelocityEffect on Relaxation Velocity
172No significant effectDecrease
196DecreaseDecrease
0.396No significant effectNo significant effect

Data adapted from a study on chronic cardiotoxicity assessment of this compound.[4]

Table 2: Effect of this compound on Gene Expression in hiPSC-CMs

GeneConcentration (µM)Time (hours)Change in Expression
cTnI (cardiac Troponin I)124, 48, 96, 144Decrease
MYH7 (Myosin Heavy Chain 7)124, 48, 96, 144Decrease
CACNA1C (Calcium Voltage-Gated Channel Subunit Alpha1 C)Not specified24, 48, 96, 144Decrease
RYR2 (Ryanodine Receptor 2)Not specified24, 48, 96, 144Decrease
NCX1 (Sodium-Calcium Exchanger 1)Not specified24, 48, 96, 144Decrease

Data adapted from a study on chronic cardiotoxicity assessment of this compound.[4]

Experimental Protocols

1. Protocol: Determining the IC50 of this compound using a Cell Viability Assay

  • Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a specific cell line.

  • Materials:

    • Cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • 96-well clear-bottom black plates

    • Fluorescence-based live/dead viability assay kit (e.g., Calcein AM/Ethidium Homodimer-1)

    • Fluorescence plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to start with is 0.01 µM to 100 µM. Include a vehicle-only control.

    • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired time point (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, prepare the live/dead assay reagents according to the manufacturer's instructions.

    • Wash the cells with PBS and add the assay reagent to each well.

    • Incubate as per the manufacturer's protocol.

    • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for live (Calcein AM) and dead (Ethidium Homodimer-1) cells.

    • Calculate the percentage of viable cells for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

2. Protocol: Assessing Changes in Gene Expression via qRT-PCR

  • Objective: To quantify the change in the expression of target genes in response to this compound treatment.

  • Materials:

    • Cell line of interest

    • 6-well plates

    • This compound

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for target genes (e.g., CACNA1C, RYR2, NCX1) and a housekeeping gene (e.g., GAPDH, ACTB)

    • qPCR instrument

  • Procedure:

    • Seed cells in 6-well plates and grow to the desired confluence.

    • Treat the cells with the desired concentration of this compound (and a vehicle control) for the chosen duration.

    • Harvest the cells and extract total RNA using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the extracted RNA.

    • Set up the qPCR reaction with the appropriate primers and master mix.

    • Run the qPCR plate on a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.

Visualizations

BMS986094_Cytotoxicity_Workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_setup 1. Experimental Setup cluster_treatment 2. Compound Treatment cluster_data 4. Data Interpretation start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells prep_bms Prepare Serial Dilution of this compound treat_cells Treat Cells prep_bms->treat_cells viability Cell Viability Assay treat_cells->viability gene_expression Gene Expression Analysis (qRT-PCR) treat_cells->gene_expression ic50 Determine IC50 viability->ic50 fold_change Calculate Fold Change gene_expression->fold_change

Caption: Workflow for assessing this compound cytotoxicity.

Calcium_Signaling_Pathway Hypothesized Interference of this compound in Cardiomyocyte Calcium Signaling cluster_membrane Cell Membrane cluster_sr Sarcoplasmic Reticulum (SR) ltcc L-type Ca2+ Channel (CACNA1C) calcium_influx Ca2+ Influx ltcc->calcium_influx Depolarization ncx Na+/Ca2+ Exchanger (NCX1) calcium_efflux Ca2+ Efflux ncx->calcium_efflux ryr Ryanodine Receptor (RyR2) cicr Ca2+-induced Ca2+ Release ryr->cicr serca SERCA2a serca->calcium_efflux Reuptake into SR bms This compound gene_exp Gene Expression bms->gene_exp Inhibits calcium_influx->ryr Triggers contraction Myofilament Contraction cicr->contraction gene_exp->ltcc gene_exp->ncx gene_exp->ryr

References

Technical Support Center: Interpreting Off-Target Effects of BMS-986094 in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986094. The information provided herein is intended to help interpret and troubleshoot experiments related to the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a prodrug of a guanosine nucleotide analogue, 2'-C-methylguanosine. It was initially developed as a direct-acting antiviral agent for the treatment of Hepatitis C virus (HCV) infection. Its on-target mechanism of action is the inhibition of the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.

Q2: Why was the clinical development of this compound discontinued?

A2: The development of this compound was halted during Phase II clinical trials due to significant safety concerns. Patients receiving the drug experienced serious cardiac and renal toxicities, which in some cases were severe and led to hospitalization and one fatality.

Q3: What are the primary off-target effects of this compound observed in experiments?

A3: The primary off-target effects of this compound are cardiotoxicity and nephrotoxicity. In vitro and in vivo studies have shown that the compound can induce cardiac contractile dysfunction and injure renal tubular cells.

Q4: What is the proposed mechanism for this compound-induced cardiotoxicity?

A4: The cardiotoxicity of this compound is not thought to be caused by direct mitochondrial damage. Instead, evidence suggests that the active triphosphate form of the drug, 2'-C-methylguanosine triphosphate (2'-CMeG-TP), can be incorporated by the human mitochondrial RNA polymerase (POLRMT).[1] This can lead to a reduction in the expression of mitochondrial-encoded proteins, impaired mitochondrial respiration, and subsequent cellular dysfunction.[1] Additionally, this compound has been shown to impair calcium handling in cardiomyocytes.

Q5: How can I differentiate between on-target antiviral effects and off-target toxicity in my experiments?

A5: To distinguish between on-target and off-target effects, it is recommended to use appropriate control experiments. This can include:

  • Cell types: Compare the effects of this compound on HCV-permissive cell lines (e.g., Huh-7) with non-permissive cell lines that are relevant to the observed toxicities (e.g., human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or renal proximal tubule epithelial cells).

  • Viral replication assays: Measure the inhibition of HCV replication at various concentrations of this compound and correlate this with the concentrations at which cellular toxicity is observed.

  • Structural analogs: If available, use a structurally related analog of this compound that is known to be a less potent inhibitor of HCV NS5B polymerase as a negative control for on-target effects.

Troubleshooting Guides

Cardiotoxicity Experiments using hiPSC-Cardiomyocytes

Issue 1: No or weak beating of hiPSC-cardiomyocytes before drug treatment.

  • Possible Cause: Suboptimal differentiation or culture conditions.

  • Troubleshooting Steps:

    • Verify differentiation efficiency: Ensure a high percentage of cardiomyocytes in your culture using markers like cardiac troponin T (cTNT).

    • Optimize culture conditions: Check the quality of the culture medium, serum, and supplements. Ensure proper temperature, CO2, and humidity levels in the incubator.

    • Check cell density: Both too low and too high cell densities can affect the spontaneous beating of cardiomyocytes. Optimize the seeding density for your specific cell line.

    • Allow for maturation: hiPSC-cardiomyocytes may require several weeks in culture to exhibit robust and synchronous beating.

Issue 2: High variability in contractility measurements between wells/batches.

  • Possible Cause: Inconsistent cell seeding, differentiation, or drug preparation.

  • Troubleshooting Steps:

    • Ensure uniform cell seeding: Use a cell counter to ensure consistent cell numbers are seeded in each well.

    • Standardize differentiation protocol: Adhere strictly to the differentiation protocol to minimize batch-to-batch variability.

    • Prepare fresh drug dilutions: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation.

    • Increase sample size: Increase the number of replicate wells for each condition to improve statistical power.

Issue 3: Difficulty in measuring calcium transients.

  • Possible Cause: Problems with calcium indicator loading, phototoxicity, or inappropriate imaging parameters.

  • Troubleshooting Steps:

    • Optimize dye loading: Titrate the concentration of the calcium indicator (e.g., Fluo-4 AM) and the loading time to achieve optimal signal-to-noise ratio without causing cellular stress.

    • Minimize phototoxicity: Use the lowest possible laser power and exposure time during imaging to avoid phototoxicity and photobleaching.

    • Adjust imaging parameters: Optimize the image acquisition rate to accurately capture the kinetics of the calcium transients.

    • Use a perfusion system: For longer-term imaging, a perfusion system can help maintain cell health and a stable environment.

Nephrotoxicity Experiments using Renal Proximal Tubule Cells (e.g., HK-2)

Issue 1: High background in cell viability assays.

  • Possible Cause: Interference from the compound, assay reagents, or dead cells.

  • Troubleshooting Steps:

    • Include compound-only controls: Run controls with this compound in cell-free media to check for any direct interference with the assay reagents.

    • Wash cells before assay: Gently wash the cell monolayer to remove dead cells and residual compound before adding the viability reagent.

    • Use a different viability assay: If interference is suspected, try a different viability assay based on a different principle (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release).

Issue 2: Inconsistent biomarker expression (e.g., KIM-1, NGAL).

  • Possible Cause: Variability in cell culture conditions, treatment times, or assay sensitivity.

  • Troubleshooting Steps:

    • Optimize treatment time and concentration: Perform a time-course and dose-response experiment to determine the optimal conditions for inducing biomarker expression with this compound.

    • Ensure consistent cell confluence: Seed cells at a consistent density and treat them at the same level of confluence, as this can affect biomarker expression.

    • Validate antibody performance: If using immunoassays, ensure the antibodies are specific and sensitive for the target biomarker.

    • Use a positive control: Include a known nephrotoxic agent (e.g., cisplatin) as a positive control to ensure the assay is performing as expected.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

Cell TypeAssayEndpointConcentration (µM)Exposure TimeReference
hiPSC-CardiomyocytesCell ViabilityCytotoxicity≥1010 days[2]
Huh-7Cell ViabilityCytotoxicity≥10-[2]
HepG2Cell ViabilityCytotoxicity≥1≥14 days[2]
MT-4Cell ViabilityCC5019-[3]

Table 2: In Vitro Inhibition of Mitochondrial RNA Polymerase (POLRMT) by 2'-CMeG-TP (active form of this compound)

EnzymeAssayEndpointIC50 (µM)Reference
Human POLRMTRNA synthesisInhibition52[3]

Table 3: In Vivo Toxicity of this compound in Cynomolgus Monkeys

OrganFindingDose (mg/kg/day)DurationReference
HeartPronounced toxicity303-4 weeks[2]
KidneyPronounced toxicity303-4 weeks[2]

Experimental Protocols

Assessment of Cardiotoxicity in hiPSC-Cardiomyocytes

1. Calcium Transient Measurement using Fluo-4 AM

  • Objective: To measure intracellular calcium dynamics in response to this compound.

  • Methodology:

    • Culture hiPSC-cardiomyocytes on glass-bottom dishes suitable for live-cell imaging.

    • Prepare a loading solution containing Fluo-4 AM (typically 1-5 µM) in a suitable buffer (e.g., Tyrode's solution). The addition of Pluronic F-127 can aid in dye solubilization.

    • Remove the culture medium and wash the cells once with the buffer.

    • Incubate the cells with the Fluo-4 AM loading solution at 37°C for 15-30 minutes, followed by 15-30 minutes at room temperature to allow for de-esterification.[4]

    • Wash the cells to remove excess dye.

    • Acquire fluorescence images using a confocal microscope or a high-speed fluorescence imaging system. Excite Fluo-4 at ~490 nm and collect emission at ~515 nm.

    • Establish a baseline recording of spontaneous calcium transients.

    • Add this compound at the desired concentrations and record the changes in calcium transient amplitude, frequency, and kinetics.

2. Contractility Assessment

  • Objective: To measure the effect of this compound on the contractility of hiPSC-cardiomyocytes.

  • Methodology:

    • Culture hiPSC-cardiomyocytes in a multi-well plate.

    • Use a system capable of measuring cardiomyocyte contractility, such as a microelectrode array (MEA) with impedance sensing, video-based motion analysis, or traction force microscopy.

    • Establish a baseline recording of the beating rate, amplitude, and regularity.

    • Introduce this compound at various concentrations.

    • Record the changes in contractility parameters over time.

Assessment of Nephrotoxicity in HK-2 Cells

1. Cell Viability Assay

  • Objective: To determine the cytotoxic effect of this compound on human renal proximal tubule epithelial cells.

  • Methodology:

    • Seed HK-2 cells in a 96-well plate and allow them to adhere and reach a desired confluence (e.g., 70-80%).

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Perform a cell viability assay, such as the MTT, MTS, or a CellTiter-Glo® assay, according to the manufacturer's instructions.

    • Measure the absorbance or luminescence and calculate the percentage of cell viability relative to the vehicle-treated control.

2. Kidney Injury Biomarker Measurement

  • Objective: To measure the release of kidney injury biomarkers from HK-2 cells following treatment with this compound.

  • Methodology:

    • Seed HK-2 cells in a multi-well plate and treat with this compound as described above.

    • Collect the cell culture supernatant at the end of the treatment period.

    • Measure the concentration of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), or Clusterin in the supernatant using enzyme-linked immunosorbent assays (ELISAs) or multiplex bead-based assays.

    • Normalize the biomarker concentrations to the total protein content or cell number in the corresponding wells.

Visualizations

On_Target_vs_Off_Target_Effects cluster_on_target On-Target Effect (Antiviral) cluster_off_target Off-Target Effects (Toxicity) BMS_986094 This compound (Prodrug) Active_Metabolite 2'-CMeG-TP (Active Triphosphate) BMS_986094->Active_Metabolite Inhibition Inhibition Active_Metabolite->Inhibition Inhibition_Off Inhibition Active_Metabolite->Inhibition_Off HCV_NS5B HCV NS5B Polymerase Viral_Replication HCV RNA Replication HCV_NS5B->Viral_Replication Catalyzes Inhibition->HCV_NS5B POLRMT Mitochondrial RNA Polymerase (POLRMT) Mito_Transcription Mitochondrial Transcription POLRMT->Mito_Transcription Mediates Mito_Dysfunction Mitochondrial Dysfunction Mito_Transcription->Mito_Dysfunction Leads to Cardiomyocyte Cardiomyocyte Mito_Dysfunction->Cardiomyocyte Renal_Tubular_Cell Renal Tubular Cell Mito_Dysfunction->Renal_Tubular_Cell Cardiotoxicity Cardiotoxicity (Contractile Dysfunction, Impaired Ca2+ Handling) Cardiomyocyte->Cardiotoxicity Nephrotoxicity Nephrotoxicity (Cell Injury) Renal_Tubular_Cell->Nephrotoxicity Inhibition_Off->POLRMT

Caption: On-target vs. off-target effects of this compound.

Cardiotoxicity_Workflow start Start: hiPSC-Cardiomyocyte Culture treatment Treat with this compound (Dose-Response and Time-Course) start->treatment assessment Functional Assessment treatment->assessment calcium Calcium Transient Imaging (Fluo-4 AM) assessment->calcium contractility Contractility Measurement (e.g., MEA, Video Analysis) assessment->contractility viability Cell Viability Assay (e.g., MTT, LDH) assessment->viability biomarkers Biomarker Analysis (e.g., cTnT release) assessment->biomarkers data_analysis Data Analysis calcium->data_analysis contractility->data_analysis viability->data_analysis biomarkers->data_analysis interpretation Interpretation of Cardiotoxic Potential data_analysis->interpretation

Caption: Experimental workflow for assessing cardiotoxicity.

Nephrotoxicity_Workflow start Start: Renal Proximal Tubule Cell Culture (e.g., HK-2) treatment Treat with this compound (Dose-Response and Time-Course) start->treatment assessment Toxicity Assessment treatment->assessment viability Cell Viability Assay (e.g., CCK-8) assessment->viability biomarkers Kidney Injury Biomarker Measurement (e.g., KIM-1, NGAL in supernatant) assessment->biomarkers data_analysis Data Analysis viability->data_analysis biomarkers->data_analysis interpretation Interpretation of Nephrotoxic Potential data_analysis->interpretation

Caption: Experimental workflow for assessing nephrotoxicity.

References

Optimizing BMS-986094 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of BMS-986094 in in vitro studies. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as INX-08189) is a phosphoramidate prodrug of a guanosine nucleotide analogue, 2'-C-methylguanosine.[1] Its primary mechanism of action is the inhibition of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[2] As a nucleotide analogue, its triphosphorylated active metabolite gets incorporated into the nascent viral RNA chain, causing premature termination of transcription.

Q2: What are the recommended starting concentrations for in vitro anti-HCV activity studies?

A2: The effective concentration of this compound for inhibiting HCV replication is in the low nanomolar range. For initial experiments in cell-based replicon assays, a concentration range of 5-100 nM is a good starting point. It is recommended to perform a dose-response curve to determine the precise EC50 in your specific cell system.

Q3: What are the known off-target effects and toxicities of this compound?

A3: this compound was withdrawn from clinical trials due to significant cardiotoxicity and renal toxicity.[3][4] In vitro studies have shown that at higher concentrations, this compound can cause off-target inhibition of host cell mitochondrial RNA polymerase (POLRMT).[2] This can lead to mitochondrial dysfunction, impaired calcium signaling, and ultimately, cellular toxicity, particularly in metabolically active cells like cardiomyocytes.[5]

Q4: What cell lines are suitable for studying the efficacy and toxicity of this compound?

A4: For anti-HCV efficacy studies, human hepatoma cell lines such as Huh-7 and HepG2 harboring HCV replicons are commonly used.[1] For toxicity studies, particularly cardiotoxicity, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant model.[5][6]

Q5: What is the recommended solvent and storage condition for this compound?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Data Presentation

Table 1: In Vitro Anti-HCV Activity of this compound
HCV GenotypeCell LineAssay DurationEC50Reference
Genotype 1bHuh-772 h10 nM[1]
Genotype 1aHuh-772 h12 nM[1]
Genotype 2aHuh-772 h0.9 nM[1]
Genotype 1bReplicon Cells14 days5-80 nM (concentration-dependent decrease in luciferase)[1]
Table 2: In Vitro Cytotoxicity and Off-Target Effects of this compound
Cell LineEffectConcentrationAssay DurationReference
Huh-750% Cellular Cytotoxicity (CC50)7.01 µM72 h[1]
hiPSC-CMsContraction dysfunction0.3 - 3 µMMinimum 4 days
hiPSC-CMsComplete loss of electrical activity> 80 nM14 days
CEMDecrease in mitochondrial copy number20 µM3 days[1]
HepG2No effect on mitochondrial copy numberNot specifiedNot specified[1]

Troubleshooting Guides

Issue 1: Higher than expected EC50 for anti-HCV activity.

  • Possible Cause 1: Cell Health and Density. Poor cell health or inconsistent cell seeding density can affect drug efficacy.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density to ensure a consistent number of cells per well.

  • Possible Cause 2: Compound Degradation. this compound, like other nucleotide analogues, may be susceptible to degradation.

    • Solution: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 3: Sub-optimal Assay Conditions. The duration of the assay and the medium composition can influence the apparent efficacy.

    • Solution: For replicon assays, a longer incubation period (e.g., 72 hours or more) is often necessary to observe the full effect of polymerase inhibitors. Ensure the culture medium supports robust viral replication.

Issue 2: Inconsistent or high background in cytotoxicity assays (e.g., MTS/MTT).

  • Possible Cause 1: DMSO Concentration. High concentrations of DMSO can be toxic to cells.

    • Solution: Ensure the final DMSO concentration in all wells (including controls) is consistent and ideally below 0.1%.

  • Possible Cause 2: Interference with Assay Reagents. The compound may interfere with the chemistry of the viability assay.

    • Solution: Run a control with the compound in cell-free medium to check for direct reduction of the assay reagent.

  • Possible Cause 3: Contamination. Microbial contamination can lead to spurious results.

    • Solution: Regularly check cell cultures for contamination and practice good aseptic technique.

Issue 3: No observable cardiotoxicity at expected concentrations.

  • Possible Cause 1: Insufficient Assay Duration. The cardiotoxic effects of this compound are often chronic and may not be apparent in short-term assays.

    • Solution: For hiPSC-CMs, it is recommended to perform long-term exposure studies, for a minimum of 4 days, with some studies extending to 14 days to observe effects on contractility and electrophysiology.[5]

  • Possible Cause 2: Immature Cardiomyocytes. The maturity of hiPSC-CMs can affect their response to cardiotoxic compounds.

    • Solution: Use well-characterized, mature hiPSC-CMs. Assess the expression of mature cardiac markers and ensure stable electrophysiological properties before conducting experiments.

  • Possible Cause 3: Insensitive Assay Endpoint. The chosen assay may not be sensitive enough to detect subtle toxic effects.

    • Solution: Employ multiple, orthogonal assays to assess cardiotoxicity. This could include combining contractility assays with more sensitive electrophysiological measurements using a microelectrode array (MEA) system.

Experimental Protocols

Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be constant across all wells. Replace the existing medium with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS solution (pre-warmed to 37°C) to each well.[7][8]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) and normalize the results to the vehicle control to determine the percentage of cell viability.

Calcium Transient Assay in hiPSC-CMs
  • Cell Preparation: Plate hiPSC-CMs on glass-bottom dishes or plates suitable for fluorescence microscopy.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.

  • Compound Addition: After dye loading and a wash step, add the desired concentration of this compound.

  • Image Acquisition: Acquire time-lapse fluorescence images using a high-speed fluorescence microscope or a dedicated calcium imaging system.

  • Data Analysis: Analyze the fluorescence intensity changes over time in individual cells or regions of interest to measure parameters such as transient amplitude, duration, and decay kinetics.

Microelectrode Array (MEA) Assay
  • Cell Seeding: Seed hiPSC-CMs onto MEA plates and allow them to form a spontaneously beating syncytium. This may take several days.

  • Baseline Recording: Record the baseline extracellular field potentials from the electrodes in each well to establish a stable baseline.

  • Compound Addition: Add increasing concentrations of this compound to the wells.

  • Post-Dose Recording: Record the field potentials at multiple time points after compound addition. For chronic studies, this can be done over several days.

  • Data Analysis: Analyze the recorded waveforms to determine changes in parameters such as beat rate, field potential duration (FPD), and the occurrence of arrhythmic events.

Visualizations

Signaling_Pathway cluster_cell Cardiomyocyte cluster_mito Mitochondrion BMS986094 This compound (Prodrug) Active_Metabolite Active Metabolite (2'-C-Me-GTP) BMS986094->Active_Metabolite Metabolism POLRMT Mitochondrial RNA Polymerase (POLRMT) Active_Metabolite->POLRMT Inhibition (Off-target) mtRNA Mitochondrial RNA Transcription POLRMT->mtRNA Leads to Mito_Dysfunction Mitochondrial Dysfunction mtRNA->Mito_Dysfunction Inhibition leads to Ca_Signaling Calcium Signaling (Transient Amplitude) Mito_Dysfunction->Ca_Signaling Decreases Contractility Cardiac Contractility Ca_Signaling->Contractility Regulates Impairment Contractility Impairment Ca_Signaling->Impairment Leads to

Caption: Off-target toxicity pathway of this compound in cardiomyocytes.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Optimization Select_Cells Select Appropriate Cell Line (e.g., Huh-7 for efficacy, hiPSC-CMs for toxicity) Determine_Endpoints Define Experimental Endpoints (e.g., EC50, CC50, FPD change) Select_Cells->Determine_Endpoints Prepare_Stock Prepare this compound Stock Solution in DMSO Determine_Endpoints->Prepare_Stock Dose_Response Perform Dose-Response Concentration Range Finding Prepare_Stock->Dose_Response Efficacy_Assay Efficacy Assay (e.g., HCV Replicon Assay) Dose_Response->Efficacy_Assay Toxicity_Assay Toxicity Assays (e.g., MTS, MEA, Calcium) Dose_Response->Toxicity_Assay Analyze_Data Analyze Data & Calculate EC50 and CC50 Values Efficacy_Assay->Analyze_Data Toxicity_Assay->Analyze_Data Therapeutic_Index Calculate Therapeutic Index (CC50 / EC50) Analyze_Data->Therapeutic_Index Optimize_Concentration Select Optimal Concentration for Further Studies Therapeutic_Index->Optimize_Concentration

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree cluster_efficacy Efficacy Issues cluster_toxicity Toxicity Issues Start Unexpected In Vitro Results? High_EC50 High EC50 Start->High_EC50 Efficacy Lower than Expected Inconsistent_Tox Inconsistent Toxicity Data Start->Inconsistent_Tox Variable or Unexpected Toxicity Check_Cells Check Cell Health & Density High_EC50->Check_Cells Possible Cause Check_Compound Check Compound Stability High_EC50->Check_Compound Possible Cause Check_Assay Optimize Assay Duration High_EC50->Check_Assay Possible Cause Solution1 Optimize cell culture conditions Check_Cells->Solution1 Solution Solution2 Use fresh compound dilutions Check_Compound->Solution2 Solution Solution3 Increase incubation time Check_Assay->Solution3 Solution Check_DMSO Verify Final DMSO Concentration Inconsistent_Tox->Check_DMSO Possible Cause Check_Interference Control for Assay Interference Inconsistent_Tox->Check_Interference Possible Cause Check_Contamination Screen for Contamination Inconsistent_Tox->Check_Contamination Possible Cause Solution4 Maintain DMSO <= 0.1% Check_DMSO->Solution4 Solution Solution5 Run cell-free controls Check_Interference->Solution5 Solution Solution6 Implement strict aseptic technique Check_Contamination->Solution6 Solution

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: BMS-986094 Preclinical Data Translation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986094. The information provided is intended to address common challenges encountered during the translation of preclinical data to clinical outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing cardiotoxicity in our long-term in vitro assays with this compound, but this was not a major finding in initial non-clinical animal studies. Why is there a discrepancy?

A1: This is a known challenge with this compound. The discrepancy between some preclinical animal models and human clinical outcomes is significant, as the drug was withdrawn from Phase 2 clinical trials due to unexpected cardiotoxicity in patients.[1][2][3] Here are some potential reasons and troubleshooting considerations:

  • Species-Specific Cardiotoxicity: this compound's cardiotoxic effects appear to be more pronounced in humans than in some animal models used in initial toxicology studies.[4]

  • Chronic vs. Acute Dosing: The cardiotoxicity of this compound may only become apparent after long-term exposure.[2] In vitro studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have shown that contractile dysfunction is observed after a minimum of 4 days of treatment.[1][2]

  • In Vitro Model Selection: The use of human-derived cells, such as hiPSC-CMs, has been more predictive of the clinical cardiotoxicity than some animal models.[1][2] If you are using non-human or non-cardiac cell lines, you may not observe the cardiotoxic phenotype.

  • Mechanism of Cardiotoxicity: The cardiotoxicity is thought to be mediated by a decrease in calcium transient, leading to impaired contractility.[1][2][5] Assays that specifically measure calcium handling in cardiomyocytes may be more sensitive in detecting the effects of this compound.

Q2: Our experiments are showing conflicting results regarding this compound-induced mitochondrial toxicity. Is this compound a direct mitochondrial toxicant?

A2: Based on current research, this compound is not considered a direct mitochondrial toxicant.[6][7] Here's a summary of the findings and what to consider in your experiments:

  • Effects at Cytotoxic Concentrations: Reductions in mitochondrial DNA content and gene expression have been observed in vitro, but typically only at cytotoxic concentrations (≥10 µM).[6][7] This suggests that mitochondrial dysfunction is likely a secondary effect of general cellular toxicity rather than a primary mechanism of action.

  • In Vivo Studies: Studies in cynomolgus monkeys with pronounced cardiac and renal toxicities at 30 mg/kg/day showed no changes in mitochondrial DNA content or ATP/GTP levels in heart and kidney samples.[6][7]

  • Selective Inhibition: this compound has a weak affinity for inhibiting RNA polymerases, which is a different mechanism from direct mitochondrial DNA polymerase inhibition.[6][7]

Troubleshooting Tip: If you are observing mitochondrial effects, correlate them with cell viability data. Effects that only occur at concentrations that also reduce cell viability are less likely to represent a direct mitochondrial liability.

Q3: We are planning in vivo studies with this compound. What are the key toxicities observed in animals, and at what doses?

A3: In vivo studies, particularly in cynomolgus monkeys, have revealed cardiotoxicity and renal toxicity.

  • Cynomolgus Monkeys:

    • Oral administration of 15 or 30 mg/kg/day for 3 to 6 weeks resulted in cardiac and renal toxicities.[3][6][7]

    • At 30 mg/kg/day, pronounced cardiac and renal toxicities were observed.[6][7]

    • Decreased left ventricular ejection fraction (LVEF) was noted with long-term treatment.[2]

    • Skeletal muscle injury was also indicated by increased urine myoglobin and serum skeletal troponin I (sTnI).[3]

  • Mice:

    • Oral gavage doses of 25 or 150 mg/kg/day for up to 2 weeks were administered to female CD-1 mice.[3]

Q4: What is the proposed mechanism of action for this compound's cardiotoxic effects?

A4: The leading hypothesis for this compound-induced cardiotoxicity is the impairment of calcium handling in cardiomyocytes.

  • Decreased Calcium Transient: Studies using hiPSC-CMs have demonstrated that this compound treatment leads to a decrease in calcium transient.[1][2][5]

  • Inhibition of Calcium-Related Gene Expression: this compound has been shown to inhibit the expression of genes related to calcium handling.[2]

  • Contractile Dysfunction: The reduction in calcium availability directly impacts the contractile machinery of the cardiomyocytes, leading to the observed decrease in contractility and LVEF.[2]

Quantitative Data Summary

Table 1: In Vitro Effects of this compound

Cell TypeConcentrationDurationObserved EffectReference
hiPSC-CMs0.3–3 µMLong-term (min. 4 days)Induced contraction dysfunction, decreased calcium transient[1][2]
HepG2, Huh-7≤10 µMUp to 19 daysNo changes in mitochondrial DNA content[6][7]
Huh-7≥10 µM24 hoursReduction in MT-ND1 and MT-ND5 mRNA content[6][8]
hiPSC-CMs≥10 µM-Reduction in MT-ND1, MT-COXII, and POLRMT protein expression[6]

Table 2: In Vivo Effects of this compound in Cynomolgus Monkeys

DoseDurationOrgan SystemObserved EffectReference
15 mg/kg/day3-6 weeksCardiovascularDecreased LVEF, increased urine myoglobin (15.3x in one monkey), increased serum sTnI (2.4–14.2x)[2][3]
30 mg/kg/day3-4 weeksCardiovascular, RenalPronounced cardiac and renal toxicities, increased urine myoglobin (3.0–114x), increased serum sTnI (2.0–9.3x)[3][6][7]
30 mg/kg/day3-4 weeksMitochondrialNo changes in mitochondrial DNA content or ATP/GTP levels in heart and kidney[6][7]

Experimental Protocols

1. Chronic Cardiotoxicity Assessment in hiPSC-CMs

  • Objective: To evaluate the long-term effects of this compound on cardiomyocyte contractility.

  • Methodology:

    • Culture hiPSC-CMs until they form a spontaneously beating syncytium.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control.

    • Continue treatment for a minimum of 4 days, with media changes as required.

    • Record videos of cardiomyocyte beating at multiple time points (e.g., Day 1, Day 4, Day 7).

    • Analyze the videos using motion vector analysis software to quantify parameters such as contraction velocity, relaxation velocity, and beat rate.

    • For mechanistic studies, load a separate set of treated cells with a calcium-sensitive dye (e.g., Fura-2 AM) to measure intracellular calcium transients.

  • Reference: [1][2]

2. In Vivo Toxicity Study in Cynomolgus Monkeys

  • Objective: To assess the cardiac, renal, and skeletal muscle toxicity of this compound in a non-human primate model.

  • Methodology:

    • Acclimate male and female cynomolgus monkeys to the study conditions.

    • Administer this compound orally once daily at doses of 15 mg/kg and 30 mg/kg, along with a vehicle control group.

    • Conduct the study for a duration of 3 to 6 weeks.

    • Perform regular cardiovascular monitoring, including electrocardiograms (ECG) and echocardiograms to measure LVEF.

    • Collect blood and urine samples at baseline and throughout the study to measure biomarkers of kidney function (e.g., creatinine, BUN) and muscle injury (e.g., serum sTnI, urine myoglobin).

    • At the end of the study, perform a necropsy and collect heart, kidney, and skeletal muscle tissues for histopathological examination.

    • For mitochondrial analysis, fresh tissue samples can be used to assess mitochondrial respiration and quantify mitochondrial DNA content and ATP/GTP levels.

  • Reference: [3][6][7]

Visualizations

BMS_986094_Cardiotoxicity_Pathway cluster_drug Drug Action cluster_cellular Cellular Response in Cardiomyocyte cluster_functional Functional Outcome BMS986094 This compound (Guanosine Nucleotide Analogue) Ca_Handling Inhibition of Ca2+ Handling Gene Expression BMS986094->Ca_Handling Ca_Transient Decreased Intracellular Ca2+ Transient Ca_Handling->Ca_Transient Contraction Impaired Sarcomere Contraction/Relaxation Ca_Transient->Contraction Contractility Decreased Cardiac Contractility Contraction->Contractility LVEF Reduced Left Ventricular Ejection Fraction (LVEF) Contractility->LVEF Experimental_Workflow_Troubleshooting cluster_observation Initial Observation cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Considerations cluster_conclusion Resolution Observation Discrepancy in this compound Toxicity Data Model Assess In Vitro Model (e.g., hiPSC-CMs vs. other) Observation->Model Species Consider Species Specificity (Human vs. Animal) Observation->Species Duration Evaluate Exposure Duration (Chronic > Acute) Endpoint Select Relevant Endpoints (e.g., Ca2+ Transient) Conclusion Integrate Data for a Comprehensive Risk Assessment Endpoint->Conclusion Dose Review Dose Levels (e.g., 15-30 mg/kg in monkeys) Biomarkers Monitor Key Biomarkers (LVEF, sTnI, Myoglobin) Biomarkers->Conclusion

References

Addressing solubility issues of BMS-986094 for lab use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for handling the investigational compound BMS-986094 in a laboratory setting. The following resources address common solubility challenges to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A: Dimethyl sulfoxide (DMSO) is the most frequently cited solvent for preparing stock solutions of this compound for in vitro experiments.[1][2]

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer/media. What should I do?

A: This is a common issue for compounds with low aqueous solubility. The final concentration of DMSO in your aqueous solution is likely too low to maintain the solubility of this compound. To address this, ensure the final DMSO concentration in your experimental setup does not exceed a level that causes precipitation, typically recommended to be 0.1% or lower for cell-based assays.[1] It is crucial to add the DMSO stock solution to the aqueous buffer/media with vigorous mixing to facilitate dispersion.

Q3: Can I use other organic solvents to dissolve this compound?

A: While DMSO is the most documented solvent, other organic solvents like ethanol or methanol may be used, but their efficacy for this compound is not well-documented in the available literature. It is advisable to perform a small-scale solubility test with alternative solvents before preparing a large stock solution.

Q4: How can I increase the solubility of this compound in my aqueous experimental setup?

A: For in vivo oral administration, a formulation using a mixture of 95% Capmul and 5% Tween 80 has been documented.[2] For in vitro studies, maintaining a low final concentration of the compound and ensuring the DMSO concentration is compatible with your assay are key. If solubility issues persist, consider using a surfactant, but be mindful of its potential effects on your experimental system.

Troubleshooting Guide: Addressing this compound Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Problem: this compound powder is not dissolving in the chosen solvent.
Possible Cause Troubleshooting Steps
Insufficient solvent volumeIncrease the volume of the solvent incrementally until the compound dissolves.
Inappropriate solventIf using a solvent other than DMSO, it may not be suitable. Test solubility in a small amount of DMSO.
Low temperatureGently warm the solution in a water bath (to no more than 37°C) and vortex or sonicate to aid dissolution. Be cautious, as excessive heat can degrade the compound.
Compound degradation or impurityEnsure you are using a high-purity batch of this compound from a reputable supplier.
Problem: The compound precipitates out of the solution upon storage.
Possible Cause Troubleshooting Steps
Supersaturated solutionThe initial concentration may be too high for stable storage. Prepare a new stock solution at a lower concentration.
Storage temperatureStore stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Solvent evaporationEnsure the storage vial is tightly sealed to prevent solvent evaporation, which would increase the compound's concentration.
Problem: The compound precipitates when the stock solution is diluted into an aqueous medium.
Possible Cause Troubleshooting Steps
Final DMSO concentration is too lowThe final concentration of DMSO in the aqueous medium may be insufficient to keep this compound in solution. Keep the final DMSO concentration at or below 0.1%.[1]
Rapid addition of stock solutionAdd the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid and even dispersion.
pH of the aqueous mediumThe solubility of some compounds is pH-dependent. While not specifically documented for this compound, you could test the solubility in buffers with slightly different pH values if your experimental conditions allow.

Solubility Data

Quantitative solubility data for this compound in a range of solvents is not extensively available in the public domain. The following table summarizes the available information.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleThe most commonly used solvent for preparing stock solutions.[1][2]
Aqueous Buffers (e.g., PBS)Poorly solubleAs a guanosine analogue, it is expected to have low solubility in aqueous solutions.
EthanolLikely sparingly solubleNot a commonly reported solvent for this compound.
MethanolLikely sparingly solubleNot a commonly reported solvent for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously until the powder is completely dissolved.

  • If the compound does not readily dissolve, gently warm the tube in a 37°C water bath for a few minutes and vortex again. Brief sonication can also be used to aid dissolution.

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solution for Cell Culture Experiments

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed cell culture medium

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

  • To minimize precipitation, perform a serial dilution if necessary. For example, first, dilute the stock solution into a small volume of culture medium, and then add this intermediate dilution to the final volume of the medium.

  • Add the calculated volume of the stock solution (or intermediate dilution) dropwise to the pre-warmed cell culture medium while gently swirling or vortexing the medium.

  • Ensure the final concentration of DMSO in the cell culture medium is low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]

  • Use the freshly prepared working solution immediately for your experiments.

Visualizations

Antiviral_Mechanism_of_BMS_986094 Antiviral Mechanism of Action of this compound BMS986094 This compound (Prodrug) Active_Metabolite Active Triphosphate Metabolite BMS986094->Active_Metabolite Intracellular Metabolism HCV_NS5B HCV NS5B RNA Polymerase Active_Metabolite->HCV_NS5B Incorporation into growing RNA chain Inhibition Inhibition Active_Metabolite->Inhibition Viral_RNA_Replication Viral RNA Replication HCV_NS5B->Viral_RNA_Replication Catalyzes Inhibition->Viral_RNA_Replication

Caption: Antiviral mechanism of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues Start Start: Solubility Issue with this compound Check_Solvent Is the solvent DMSO? Start->Check_Solvent Use_DMSO Use DMSO as the primary solvent Check_Solvent->Use_DMSO No Check_Conc Is the concentration too high? Check_Solvent->Check_Conc Yes Use_DMSO->Check_Conc Lower_Conc Lower the concentration Check_Conc->Lower_Conc Yes Apply_Energy Apply gentle heat (<=37C) and/or sonication Check_Conc->Apply_Energy No Lower_Conc->Apply_Energy Check_Dilution Precipitation upon dilution in aqueous media? Apply_Energy->Check_Dilution Optimize_Dilution Optimize dilution: - Slow, dropwise addition - Vigorous mixing - Ensure final DMSO <= 0.1% Check_Dilution->Optimize_Dilution Yes Success Success: Compound Dissolved Check_Dilution->Success No Optimize_Dilution->Success Failure Consult further (e.g., formulation with surfactants) Optimize_Dilution->Failure

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Managing BMS-986094-Induced Stress in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cellular stress induced by BMS-986094. All quantitative data is summarized in tables, and detailed experimental protocols and signaling pathway diagrams are provided.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as INX-08189) is a prodrug of a guanosine nucleotide analogue, 2'-C-methylguanosine. It was initially developed as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. However, its clinical development was terminated due to significant cardiotoxicity and renal toxicity.[1][2][3] The toxicity of this compound is not related to its on-target anti-HCV activity but rather to off-target effects on host cellular machinery.

Q2: What is the proposed mechanism of this compound-induced cellular stress and toxicity?

A2: The primary mechanism of this compound-induced toxicity is the inhibition of mitochondrial RNA polymerase (POLRMT). The active triphosphate form of the drug, INX-09114, is incorporated by POLRMT, leading to the termination of mitochondrial DNA (mtDNA) transcription. This impairs the synthesis of essential protein subunits of the electron transport chain (ETC), resulting in mitochondrial dysfunction, reduced ATP production, and cellular stress. This mitochondrial stress can then trigger a broader cellular stress signaling network known as the Integrated Stress Response (ISR).

Q3: Which cellular models are most relevant for studying this compound-induced stress?

A3: Given the observed cardiotoxicity and renal toxicity in clinical trials and preclinical animal models, the most relevant cellular models include:

  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs): These cells closely recapitulate the physiology of human cardiomyocytes and have been shown to exhibit this compound-induced contractility defects and cytotoxicity.[4][5][6]

  • Human hepatoma cell lines (e.g., HepG2, Huh-7): While the primary toxicities were cardiac and renal, the liver is a major site of drug metabolism. These cell lines have been used to study the metabolic activation of this compound and its effects on mitochondrial gene expression.[1][3]

  • Renal proximal tubule epithelial cells: These cells would be a relevant model for investigating the mechanisms of this compound-induced renal toxicity.

Q4: What are the typical cellular readouts to measure this compound-induced stress?

A4: Key experimental readouts to assess the cellular stress induced by this compound include:

  • Cell Viability and Cytotoxicity: To determine the concentration- and time-dependent effects on cell survival.

  • Mitochondrial Function: Measurement of mitochondrial respiration (e.g., using Seahorse XF technology), mitochondrial membrane potential, and ATP levels.

  • Mitochondrial Gene Expression: Quantification of mtDNA-encoded transcripts (e.g., MT-ND1, MT-COXII) by qRT-PCR.

  • Reactive Oxygen Species (ROS) Production: To assess oxidative stress resulting from mitochondrial dysfunction.

  • Integrated Stress Response (ISR) Activation: Measurement of the expression and localization of key ISR markers such as ATF4 and CHOP.

  • Cardiomyocyte-Specific Functional Assays: For hiPSC-CMs, this includes measuring contractility, beating rate, and intracellular calcium transients.[5][6]

Data Presentation

Table 1: Summary of this compound In Vitro Effects and Concentrations

ParameterCell TypeConcentrationExposure TimeObserved Effect
Cytotoxicity (IC50) hiPSC-derived Cardiomyocytes0.24 - 0.35 µM14 daysReduction in ATP levels.[4]
Cytotoxicity hiPSC-derived Cardiomyocytes≥10 µMNot specifiedTranscriptional effects observed at these concentrations.[1][3]
Mitochondrial Respiration hiPSC-derived Cardiomyocytes≥0.1 µM6 daysReduced mitochondrial respiration.
Cardiomyocyte Beating hiPSC-derived Cardiomyocytes>80 nM14 daysComplete loss of electrical activity.[4]
Cardiomyocyte Contractility hiPSC-derived Cardiomyocytes0.3 - 3 µMMinimum of 4 daysDose- and time-dependent decrease in contraction and relaxation velocity.[6]
Calcium Transients hiPSC-derived Cardiomyocytes1 - 3 µM96 hoursDecreased calcium amplitude and prolonged calcium transient duration.[5]
Mitochondrial Gene Expression Huh-7, hiPSC-CMs≥10 µM24 hoursReduction in MT-ND1, MT-ND5, MT-COXII mRNA and POLRMT protein.[1]
Mitochondrial DNA Content HepG2, Huh-7, hiPSC-CMs≤10 µMUp to 19 daysNo significant changes observed.[1][3]

Mandatory Visualizations

BMS_986094_Stress_Pathway cluster_cell Cellular Compartments cluster_mito Mitochondrion cluster_cyto Cytosol / Nucleus BMS_active INX-09114 (Active Metabolite) POLRMT POLRMT BMS_active->POLRMT Inhibition mtRNA mtRNA Transcription POLRMT->mtRNA Catalyzes mtDNA mtDNA mtDNA->mtRNA ETC_proteins ETC Protein Synthesis mtRNA->ETC_proteins Mito_dysfunction Mitochondrial Dysfunction ETC_proteins->Mito_dysfunction Leads to (Impaired Synthesis) ROS Increased ROS Mito_dysfunction->ROS ISR Integrated Stress Response (ISR) Activation Mito_dysfunction->ISR Triggers Ca_handling Altered Ca2+ Handling Mito_dysfunction->Ca_handling Contributes to ATF4 ATF4 Upregulation ISR->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Contractility Decreased Cardiomyocyte Contractility Ca_handling->Contractility BMS_prodrug This compound (Prodrug) BMS_prodrug->BMS_active Metabolic Activation

Caption: Proposed signaling pathway of this compound-induced cellular stress.

Troubleshooting Guides

Issue 1: Higher-than-expected cytotoxicity at low concentrations of this compound.

  • Question: I am observing significant cell death in my hiPSC-cardiomyocytes at concentrations below 1 µM, which is lower than some published data. What could be the cause?

  • Answer:

    • Cell Line Sensitivity: Different hiPSC-CM lines can have varying sensitivities to drug-induced toxicity. Ensure you have characterized the baseline sensitivity of your specific cell line.

    • Culture Duration: this compound exhibits time-dependent toxicity. Chronic exposure (several days to weeks) will result in toxicity at lower concentrations than acute exposure (24-48 hours).[6]

    • Metabolic Activity: The rate of conversion of the prodrug this compound to its active metabolite can vary between cell batches and culture conditions, influencing the effective intracellular concentration of the toxicant.

    • Cell Density: Sub-confluent or overly confluent cultures can be more susceptible to stress. Ensure consistent and optimal cell seeding densities.

Issue 2: Inconsistent or absent effects on cardiomyocyte beating/contractility.

  • Question: I am not observing a consistent decrease in the beating rate or contractility of my hiPSC-CMs after treatment with this compound. Why might this be?

  • Answer:

    • Acute vs. Chronic Dosing: The effects of this compound on cardiomyocyte contractility are often delayed and require chronic exposure (at least 4 days) to become apparent.[6] Acute treatments may not show a significant effect.

    • Assay Sensitivity: Visual assessment of beating can be subjective. Utilize quantitative methods like microelectrode array (MEA) analysis for electrical activity or video-based motion analysis for contractility.[4]

    • Calcium Handling: The primary effect on contractility is mediated by altered calcium transients.[5] If your assay does not directly or indirectly measure calcium handling, you may miss the effect.

    • Maturity of hiPSC-CMs: The maturity of the cardiomyocytes can influence their response. Ensure your differentiation and culture protocols yield mature and synchronously beating cardiomyocytes.

Issue 3: No significant change in mitochondrial respiration after this compound treatment.

  • Question: My Seahorse XF assay does not show a significant decrease in oxygen consumption rate (OCR) after treating my cells with this compound. What should I check?

  • Answer:

    • Time-Lapse of Effect: Inhibition of POLRMT leads to a gradual decline in ETC protein levels. A significant impact on respiration may take several days of continuous exposure to manifest. Consider extending your treatment duration.

    • Concentration: While effects have been seen at concentrations as low as 0.1 µM, this was after 6 days of treatment. Higher concentrations (≥10 µM) may be needed to see more rapid effects, although this may also induce significant cytotoxicity.[1]

    • Cellular Glycolytic Capacity: Some cell types can compensate for mitochondrial dysfunction by upregulating glycolysis. Measure the extracellular acidification rate (ECAR) alongside OCR to assess this potential metabolic shift.

    • Assay Normalization: Ensure that OCR values are normalized to cell number, as cytotoxicity can confound the interpretation of respiration data.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Cell Mito Stress Test

This protocol outlines the measurement of oxygen consumption rate (OCR) to assess mitochondrial function in response to this compound.

Seahorse_Workflow cluster_prep Day 1-X: Cell Seeding and Treatment cluster_assay Day of Assay seed Seed cells in Seahorse XF plate treat Treat with this compound (e.g., 0.1 - 10 µM) for desired duration (e.g., 4-14 days) seed->treat media_change Change to Seahorse XF Assay Medium treat->media_change equilibrate Equilibrate in CO2-free incubator media_change->equilibrate run_assay Run Seahorse XF Mito Stress Test equilibrate->run_assay load_cartridge Load inhibitor cartridge (Oligomycin, FCCP, Rot/AA) load_cartridge->run_assay analyze Analyze OCR data run_assay->analyze

References

Technical Support Center: Improving the Reproducibility of BMS-986094 Cardiotoxicity Findings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to improve the reproducibility of cardiotoxicity findings related to BMS-986094. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summary data tables.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cardiotoxicity a concern?

A1: this compound (also known as INX-08189) is a guanosine nucleotide analogue prodrug that was in development for the treatment of the Hepatitis C virus (HCV).[1][2] Its clinical development was halted during Phase II trials due to unexpected and severe cardiotoxicity, which included one patient death and hospitalization of eight others who exhibited significantly reduced left ventricular ejection fraction (LVEF).[1][2][3] In a retrospective analysis of 34 patients treated with this compound, 14 showed evidence of cardiac dysfunction.[2]

Q2: What is the proposed mechanism of this compound-induced cardiotoxicity?

A2: The precise mechanism of this compound-induced cardiotoxicity is still under investigation, with some conflicting reports. A prominent hypothesis is that the toxicity is mediated by mitochondrial dysfunction.[3] The active triphosphate form of this compound has been shown to be incorporated by mitochondrial RNA polymerase (POLRMT), which can lead to a reduction in the expression of mitochondrial-encoded proteins and impair mitochondrial respiration.[3] Other studies suggest that the cardiotoxicity may be linked to disruptions in calcium handling, leading to impaired cardiomyocyte contractility.[4][5][6][7] Some research indicates that the observed cardiotoxic effects, such as ST depressions and T-wave inversions in patients, can be mimicked in vitro using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), suggesting a direct effect on cardiomyocyte electrophysiology that may be independent of mitochondrial toxicity.[3]

Q3: Why is there a focus on using hiPSC-CMs to study this compound cardiotoxicity?

A3: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a key in vitro model for studying drug-induced cardiotoxicity because they provide a human-relevant physiological system.[5][8] They exhibit many of the electrophysiological and contractile properties of native human cardiomyocytes, making them more predictive of clinical outcomes than some animal models or immortalized cell lines.[8][9][10] For this compound, hiPSC-CMs have been instrumental in recapitulating the clinical cardiotoxic phenotype and investigating the underlying mechanisms, such as effects on contractility, electrophysiology, and mitochondrial function.[4][5][11]

Troubleshooting Guides

hiPSC-Cardiomyocyte Culture and Plating

Q: My hiPSC-CMs show low viability or do not form a synchronously beating monolayer after thawing and plating. What could be the issue?

A: This is a common issue that can be attributed to several factors:

  • Suboptimal Cell Quality: Ensure you are starting with high-quality, cryopreserved hiPSC-CMs with high viability post-thaw.

  • Incorrect Seeding Density: The optimal seeding density is crucial for forming a functional monolayer. For microelectrode array (MEA) plates, a common starting point is around 50,000 cells per well in an 8 µL droplet over the electrode area for a 48-well plate.[1][12]

  • Improper Coating of Culture Plates: Inadequate coating with an extracellular matrix solution (e.g., Matrigel® or fibronectin) can lead to poor cell attachment.[13][14] Ensure the coating is applied evenly and not allowed to dry out before cell seeding.[1][12]

  • Handling During Plating: When adding media after seeding, do so gently and at an angle to avoid dislodging the cells.[1][12] Rapid addition of media can prevent the formation of a confluent monolayer.[1][12]

Microelectrode Array (MEA) Experiments

Q: I am observing high variability in my MEA recordings between wells treated with the same concentration of this compound. How can I reduce this variability?

A: High variability in MEA data can be minimized by addressing the following:

  • Inconsistent Cell Monolayers: Visually inspect the hiPSC-CM monolayers to ensure they are of similar confluency and coverage over the electrodes in each well.

  • Edge Effects: Wells on the edge of the plate are more prone to evaporation, which can alter compound concentrations and affect cell health. To mitigate this, maintain proper humidity in the incubator and consider not using the outermost wells for data collection.

  • Compound Preparation and Dosing: Ensure accurate and consistent preparation of this compound dilutions. When adding the compound to the wells, mix gently to ensure even distribution without disturbing the cell monolayer.

  • Baseline Recording Stability: Allow the hiPSC-CMs to stabilize on the MEA plate for a sufficient period (often 7-12 days post-plating) before initiating the experiment.[13] Ensure that baseline recordings are stable before adding the compound.

Q: The field potential duration (FPD) in my control wells is shortening or lengthening significantly over the course of a chronic (multi-day) experiment. What could be the cause?

A: Changes in the FPD of control wells during a chronic study can be due to:

  • Media Depletion: Over time, essential nutrients in the culture medium are depleted, and waste products accumulate. This can alter the electrophysiological properties of the cardiomyocytes. Regular media changes (e.g., every 2-3 days) are crucial for maintaining a stable baseline.

  • Cell Maturation or De-differentiation: hiPSC-CMs can undergo changes in their electrophysiological phenotype in long-term culture. Using a consistent and optimized maintenance medium can help to maintain a more stable phenotype.

  • Evaporation: As mentioned previously, evaporation can concentrate media components and affect cell function. Ensure the incubator has adequate humidity and use plates with evaporation-reducing lids.[3]

Mitochondrial Respiration (Seahorse) Assay

Q: My Seahorse assay results show inconsistent oxygen consumption rates (OCR) in my baseline readings. How can I improve the consistency?

A: Inconsistent baseline OCR can be caused by several factors:

  • Uneven Cell Seeding: It is critical to have a uniform cell monolayer in each well of the Seahorse plate. Use a validated cell counting method and careful pipetting to ensure consistent cell numbers across wells.

  • Cell Stress During Assay Preparation: The pre-equilibration step where cells are washed with and maintained in the assay medium is critical.[14] Perform this step gently to avoid stressing the cells.

  • Temperature and pH Fluctuations: Ensure that all media and injection solutions are pre-warmed to 37°C and that the assay is performed in a non-CO2 incubator to maintain stable pH.[14][15]

  • Injector Issues: Clogged or improperly loaded injector ports on the sensor cartridge can lead to inconsistent compound delivery. Ensure the ports are clean and loaded correctly.

Data Presentation

Table 1: Effects of this compound on hiPSC-CM Electrophysiology (MEA)

ParameterConcentrationDuration of ExposureObserved EffectSource
Beat Rate 80 nM14 daysAlmost doubling of beat rate[3]
0.3 µM and 1 µM72 and 96 hoursIncreased beat rate[11]
Field Potential Duration (Corrected) 0.3 µM and 1 µM72 and 96 hoursShortening of FPDc[11]
T-wave 1 µM and 10 µM72 and 96 hoursFlattening of the T-wave[11]
Electrical Activity > 80 nM14 daysComplete loss of electrical activity[3]
Impedance (Cell Viability) Dose-dependent96 hoursSignificant decrease[11]

Table 2: Cytotoxicity and Mitochondrial Effects of this compound on hiPSC-CMs

AssayConcentrationDuration of ExposureObserved EffectSource
Cytotoxicity (CellTiter-Glo) IC50 of 0.24 - 0.35 µM14 daysReduced ATP levels[3]
Calcium Flux 0.4 µM14 daysVery low calcium levels and rapid beating[3]
80 nM14 daysRapid beating[3]
Mitochondrial Biogenesis Tested up to 10 µM8 daysEffects on mitochondrial biogenesis detected[3]
Contraction Dysfunction 0.3 - 3 µM≥ 4 daysInduced contraction dysfunction[5][6][7]
Calcium Transient Concentration-dependentLong-termDecreased calcium amplitude[4][6]

Experimental Protocols

Microelectrode Array (MEA) Assay for Electrophysiological Analysis

Objective: To measure the extracellular field potentials of a spontaneously beating hiPSC-CM monolayer to assess drug-induced changes in electrophysiology.

Methodology:

  • Plate Coating: Coat a 48-well MEA plate with a suitable extracellular matrix (e.g., fibronectin or Matrigel®) by adding the coating solution to cover the electrode area in each well.[1][12][13] Incubate at 37°C in a 5% CO2 incubator for at least 45-60 minutes.[1][12]

  • Cell Seeding:

    • Thaw cryopreserved hiPSC-CMs according to the manufacturer's protocol.

    • Aspirate the coating solution from the MEA plate.

    • Seed approximately 50,000 cells in an 8 µL droplet directly over the electrode array in each well.[1][12]

    • Incubate the plate at 37°C for 1 hour to allow for cell attachment.[1][12]

    • Gently add 150 µL of pre-warmed cardiomyocyte maintenance medium to each well by pipetting against the side of the well.[1][12]

  • Cell Culture and Maturation:

    • Culture the cells at 37°C and 5% CO2.

    • Perform a half-medium change every 2-3 days.

    • Allow the cells to form a confluent, spontaneously beating monolayer, which typically takes 7-12 days.[13]

  • MEA Recording:

    • Place the MEA plate in the MEA system and allow it to equilibrate to 37°C.

    • Record a stable baseline reading for at least 10 minutes before adding the compound.

    • Prepare serial dilutions of this compound in maintenance medium.

    • Add the compound to the wells and record the electrophysiological activity. For chronic studies, recordings can be taken at multiple time points (e.g., 24, 48, 72, 96 hours) after compound addition, with media and compound changes every 2-3 days.[3][11]

  • Data Analysis: Analyze the recorded data to determine parameters such as beat period, field potential duration (FPD), spike amplitude, and the presence of arrhythmias.[13]

Seahorse XF Assay for Mitochondrial Respiration

Objective: To measure the oxygen consumption rate (OCR) of hiPSC-CMs to assess mitochondrial function following exposure to this compound.

Methodology:

  • Sensor Cartridge Hydration: The day before the assay, hydrate a Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and incubating overnight at 37°C in a non-CO2 incubator.[14]

  • Cell Plating:

    • Coat a Seahorse XF cell culture plate with Matrigel® (1:50 dilution) and incubate for at least one day.[14]

    • Seed hiPSC-CMs at a density of approximately 2.5 x 10^5 cells per well and allow them to adhere for 24 hours.[14]

  • Drug Treatment: Treat the cells with the desired concentrations of this compound for the specified duration.

  • Assay Preparation:

    • On the day of the assay, wash the cells once with pre-warmed Seahorse XF assay medium (supplemented with glucose, sodium pyruvate, and glutamine).[14][16]

    • Add 525 µL of the assay medium to each well and incubate at 37°C in a non-CO2 incubator for 1 hour.[14]

  • Compound Plate Preparation: Prepare a stock plate containing the mitochondrial stress test compounds (oligomycin, FCCP, and a mixture of rotenone and antimycin A) diluted in the assay medium.[14][16]

  • Seahorse Assay:

    • Load the sensor cartridge with the compound plate into the Seahorse XF Analyzer.

    • The instrument will perform cycles of mixing, waiting, and measuring to establish a baseline OCR, followed by sequential injections of the mitochondrial inhibitors to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[14][16]

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function.

Calcium Transient Measurement

Objective: To measure intracellular calcium fluctuations in hiPSC-CMs to assess the impact of this compound on calcium handling.

Methodology:

  • Cell Plating: Seed hiPSC-CMs on glass-bottom dishes or plates coated with an extracellular matrix and culture until a spontaneously beating monolayer is formed.

  • Dye Loading:

    • Prepare a loading solution of a calcium-sensitive dye such as Fluo-4 AM or Fura-2 AM in a suitable buffer.

    • Incubate the cells with the dye loading solution at room temperature or 37°C for a specified time (e.g., 30-45 minutes).[17][18]

    • Wash the cells to remove excess dye.

  • Drug Incubation: Treat the cells with this compound for the desired duration.

  • Imaging:

    • Place the dish on the stage of a fluorescence microscope (confocal microscopy is often used for higher resolution).[17][18]

    • Excite the dye at the appropriate wavelength (e.g., ~488 nm for Fluo-4, and alternating 340/380 nm for Fura-2) and record the emission (~520 nm for Fluo-4, ~510 nm for Fura-2).[17][19][20]

    • Record time-lapse images or line scans of the fluorescence intensity to capture the calcium transients.

  • Data Analysis: Analyze the fluorescence data to determine parameters such as the amplitude, duration, and decay kinetics of the calcium transients. For ratiometric dyes like Fura-2, calculate the ratio of emissions at the two excitation wavelengths to determine intracellular calcium concentrations.[19][20]

Mandatory Visualizations

BMS986094_Cardiotoxicity_Pathway cluster_drug Drug Action cluster_mito Mitochondrial Impact cluster_calcium Calcium Handling cluster_outcome Cellular Outcome BMS986094 This compound (Prodrug) Active_Metabolite Active Triphosphate Metabolite BMS986094->Active_Metabolite Intracellular Metabolism POLRMT Mitochondrial RNA Polymerase (POLRMT) Active_Metabolite->POLRMT Inhibition Ca_Handling_Genes Ca2+ Handling Gene Expression (e.g., CACNA1C, RYR2) Active_Metabolite->Ca_Handling_Genes Inhibition Mito_Transcription Mitochondrial Transcription POLRMT->Mito_Transcription Mito_Proteins Mitochondrial-Encoded Proteins Mito_Transcription->Mito_Proteins Mito_Respiration Mitochondrial Respiration Mito_Proteins->Mito_Respiration Impaired_Contractility Impaired Contractility Mito_Respiration->Impaired_Contractility Ca_Transient Decreased Ca2+ Transient Ca_Handling_Genes->Ca_Transient Ca_Transient->Impaired_Contractility Cardiotoxicity Cardiotoxicity Impaired_Contractility->Cardiotoxicity

Caption: Proposed signaling pathway for this compound-induced cardiotoxicity.

MEA_Workflow cluster_prep Preparation (Day -8 to -1) cluster_exp Experiment (Day 0 onwards) cluster_analysis Data Analysis Coat_Plate Coat MEA Plate (Extracellular Matrix) Seed_Cells Seed hiPSC-CMs on MEA Plate Coat_Plate->Seed_Cells Thaw_Cells Thaw hiPSC-CMs Thaw_Cells->Seed_Cells Culture_Cells Culture & Mature (7-12 days) Seed_Cells->Culture_Cells Baseline_Rec Record Baseline Electrophysiology Culture_Cells->Baseline_Rec Add_Compound Add this compound Baseline_Rec->Add_Compound Chronic_Rec Record Electrophysiology (Multiple Time Points) Add_Compound->Chronic_Rec Media_Change Change Media/Compound (Every 2-3 days) Chronic_Rec->Media_Change for chronic studies Analyze_Data Analyze Data (Beat Rate, FPD, etc.) Chronic_Rec->Analyze_Data Media_Change->Chronic_Rec

Caption: Experimental workflow for a chronic MEA cardiotoxicity assay.

Troubleshooting_Logic cluster_culture Cell Culture Issues cluster_assay Assay-Specific Issues Start Inconsistent/Irreproducible Cardiotoxicity Data Check_Viability Low Cell Viability? Start->Check_Viability Check_Monolayer Incomplete Monolayer? Start->Check_Monolayer Check_Viability->Check_Monolayer No Sol_Viability Review Thawing Protocol & Cell Quality Check_Viability->Sol_Viability Yes Sol_Monolayer Optimize Seeding Density & Plate Coating Check_Monolayer->Sol_Monolayer Yes Check_Baseline Unstable Baseline? Check_Monolayer->Check_Baseline No Check_Variability High Inter-well Variability? Check_Baseline->Check_Variability No Sol_Baseline Ensure Full Maturation & Stable Environment Check_Baseline->Sol_Baseline Yes Sol_Variability Check for Edge Effects & Consistent Dosing Check_Variability->Sol_Variability Yes End Data Likely Reproducible Check_Variability->End No

Caption: Logical troubleshooting flow for cardiotoxicity experiments.

References

Navigating Experimental Challenges: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpected results in experiments involving specific Bristol Myers Squibb compounds. A critical clarification regarding the identity of BMS-986094 is addressed, followed by a comprehensive guide for researchers working with LPA1 receptor antagonists.

Important Clarification: this compound

Initial inquiries regarding "unexpected results in this compound experiments" in the context of LPA1 antagonism have revealed a common point of confusion. It is essential to clarify that This compound is not a lysophosphatidic acid receptor 1 (LPA1) antagonist.

This compound (formerly INX-189) was developed as a nucleotide polymerase (NS5B) inhibitor for the treatment of Hepatitis C.[1][2] Its development was halted during Phase II clinical trials due to severe and unexpected toxicities.

Frequently Asked Questions (FAQs): this compound

Q1: What was the intended mechanism of action for this compound?

A1: this compound was designed as a guanosine nucleotide analogue that targeted the NS5B RNA-dependent RNA polymerase of the Hepatitis C virus (HCV), thereby inhibiting viral replication.[2][3]

Q2: What were the unexpected adverse events observed with this compound?

A2: Phase II clinical trials were terminated due to serious safety concerns, specifically heart and kidney toxicity.[1][2] Nine patients were hospitalized, and tragically, one death was reported due to heart failure.[1][2]

Q3: What is the current understanding of the toxicity mechanism?

A3: While the definitive cause of the toxicity was not fully established at the time of discontinuation, subsequent non-clinical studies were conducted to investigate the underlying mechanisms.[2] Research using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) suggested that this compound impairs cardiac contractility, mediated by a decrease in calcium transient.[3][4][5] Studies in cynomolgus monkeys also demonstrated cardiac and renal toxicities at higher doses.[6][7] Interestingly, these investigations suggested that the toxicity was not a direct result of mitochondrial DNA depletion, a known risk for some nucleotide analogues.[6][7]

Troubleshooting Guide for LPA1 Receptor Antagonist Experiments

This section is dedicated to researchers working with lysophosphatidic acid receptor 1 (LPA1) antagonists, a class of molecules being investigated for fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[8][9] Bristol Myers Squibb has been actively developing compounds in this class, including admilparant (BMS-986278).[9][10][11]

Frequently Asked Questions (FAQs): LPA1 Antagonists

Q1: What is the primary mechanism of action for an LPA1 antagonist?

A1: LPA1 antagonists work by blocking the binding of lysophosphatidic acid (LPA) to its receptor, LPA1.[12] LPA is a signaling lipid that, through LPA1, promotes fibroblast proliferation and differentiation, key processes in the development of tissue fibrosis.[12][13] By inhibiting this interaction, LPA1 antagonists aim to reduce the progression of fibrotic diseases.[10][11]

Q2: I'm not seeing the expected anti-fibrotic effect in my cell-based assay. What could be the issue?

A2: This could be due to several factors:

  • Cell Line Selection: Ensure your chosen cell line (e.g., primary lung fibroblasts) expresses sufficient levels of LPA1. LPA signaling can be mediated by multiple receptors (LPA1-6), and the relative expression of these can influence the cellular response.[12][13]

  • Agonist Concentration: The concentration of LPA used to stimulate the cells may be too high, leading to insurmountable antagonism. Perform a dose-response curve with LPA to determine an EC50 or EC80 concentration for your specific assay conditions.

  • Assay Endpoint: The chosen endpoint (e.g., collagen deposition, proliferation, migration) may not be solely dependent on LPA1 signaling in your system. Consider measuring a more proximal event, such as calcium mobilization or inhibition of cAMP accumulation, to confirm target engagement.

  • Compound Stability and Potency: Verify the integrity and purity of your LPA1 antagonist. Ensure it is being used at a concentration appropriate for its IC50.

Q3: My in vivo model of fibrosis is not responding to the LPA1 antagonist. What should I check?

A3: In vivo studies introduce additional complexities:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): Ensure the dosing regimen achieves sufficient exposure of the compound in the target tissue (e.g., lung) to inhibit LPA1 signaling for the duration of the study.

  • Timing of Intervention: The timing of drug administration relative to the induction of fibrosis is critical. LPA1 signaling may be more prominent in the early, inflammatory, and proliferative phases of fibrosis.

  • Model Selection: The chosen animal model may not be driven by LPA1-mediated pathology. Evaluate the expression and role of LPA1 in your specific fibrosis model.

  • Off-Target Effects: While LPA1 antagonists are designed to be selective, off-target effects at high concentrations could confound the results.

Quantitative Data Summary

The following table summarizes publicly available data for representative LPA1 antagonists. Note that detailed information for investigational compounds is often limited.

CompoundTarget(s)IC50 / KiAssay TypeReference
Admilparant (BMS-986278) LPA1 AntagonistData not publicly availablePhase 2 Clinical Trial for IPF and PPF[9]
BMS-986020 LPA1 AntagonistpKb ~8Calcium Mobilization[14]
Ki16425 LPA1/LPA3 AntagonistKi: 0.34 µM (LPA1), 0.93 µM (LPA3)Inositol Phosphate Production[8]
AM966 LPA1 AntagonistIC50: 17 nMCalcium Flux Assay[8]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for LPA1 Antagonist Potency

This protocol outlines a general method for determining the potency of an LPA1 antagonist by measuring its ability to inhibit LPA-induced intracellular calcium release.

  • Cell Culture: Plate cells expressing LPA1 (e.g., CHO-K1 cells stably expressing human LPA1, or primary fibroblasts) in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of the LPA1 antagonist to the wells and incubate for 15-30 minutes. Include a vehicle control (e.g., DMSO).

  • LPA Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a pre-determined concentration of LPA (typically EC80) to all wells and immediately begin measuring fluorescence intensity over time.

  • Data Analysis: Calculate the peak fluorescence response for each well. Plot the response against the concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: In Vitro Fibroblast to Myofibroblast Differentiation Assay

This protocol assesses the ability of an LPA1 antagonist to inhibit the differentiation of fibroblasts into pro-fibrotic myofibroblasts.

  • Cell Culture: Seed primary human lung fibroblasts in a 24-well plate at a low density in serum-free media.

  • Compound Treatment: After 24 hours, replace the media with fresh serum-free media containing varying concentrations of the LPA1 antagonist or vehicle control. Incubate for 1 hour.

  • Stimulation: Add a pro-fibrotic stimulus, such as TGF-β or LPA, to the wells.

  • Incubation: Incubate the cells for 48-72 hours.

  • Endpoint Analysis: Analyze the cells for myofibroblast differentiation markers. This can be done by:

    • Immunofluorescence: Fix, permeabilize, and stain the cells for alpha-smooth muscle actin (α-SMA).

    • Western Blot: Lyse the cells and perform a Western blot for α-SMA and collagen type I.

    • qRT-PCR: Extract RNA and perform quantitative real-time PCR for transcripts of ACTA2 (α-SMA) and COL1A1.

  • Data Analysis: Quantify the expression of myofibroblast markers relative to the vehicle-treated control.

Visualizations

LPA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects LPA1 LPA1 Receptor G_protein Gαi/q/12/13 LPA1->G_protein Activation PLC PLC Activation G_protein->PLC RhoA RhoA Activation G_protein->RhoA PI3K PI3K/Akt Pathway G_protein->PI3K MAPK MAPK Pathway G_protein->MAPK LPA Lysophosphatidic Acid (LPA) LPA->LPA1 Binds & Activates Antagonist LPA1 Antagonist Antagonist->LPA1 Binds & Blocks Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Fibrosis Fibroblast Proliferation, Migration, Differentiation RhoA->Fibrosis PI3K->Fibrosis MAPK->Fibrosis

Caption: Simplified LPA1 signaling pathway and point of antagonist intervention.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Target_Binding 1. Target Binding Assay (e.g., Radioligand Binding) Functional_Assay 2. Functional Assay (e.g., Calcium Mobilization) Target_Binding->Functional_Assay Cell_Fibrosis_Assay 3. Cell-Based Fibrosis Assay (e.g., α-SMA expression) Functional_Assay->Cell_Fibrosis_Assay PK_Study 4. Pharmacokinetic Study (Dosing, Exposure) Cell_Fibrosis_Assay->PK_Study Lead Compound Selection Efficacy_Model 5. Fibrosis Efficacy Model (e.g., Bleomycin-induced) PK_Study->Efficacy_Model Tox_Study 6. Toxicology Assessment Efficacy_Model->Tox_Study

Caption: General experimental workflow for characterizing an LPA1 antagonist.

Troubleshooting_Tree Start Unexpected Result: No Efficacy Observed Assay_Type In Vitro or In Vivo? Start->Assay_Type In_Vitro In Vitro Issue Assay_Type->In_Vitro In Vitro In_Vivo In Vivo Issue Assay_Type->In_Vivo In Vivo Check_Reagents Verify Compound Integrity & Agonist Concentration In_Vitro->Check_Reagents Check_Cells Confirm LPA1 Expression & Cell Health Check_Reagents->Check_Cells Check_Endpoint Is Endpoint LPA1-Dependent? Measure Proximal Signaling Check_Cells->Check_Endpoint Check_PKPD Assess Drug Exposure in Target Tissue (PK/PD) In_Vivo->Check_PKPD Check_Model Is Model LPA1-Driven? Confirm Target Engagement Check_PKPD->Check_Model Check_Dosing Optimize Dose, Frequency, & Timing of Intervention Check_Model->Check_Dosing

Caption: A decision tree for troubleshooting unexpected null results.

References

Technical Support Center: Refinement of Animal Protocols for Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query specified BMS-986094. Publicly available scientific literature indicates that this compound is a guanosine nucleotide analogue prodrug developed for Hepatitis C, which was withdrawn from clinical trials due to toxicity.[1][2][3] The mechanism of action for this compound is not related to the lysophosphatidic acid receptor 1 (LPA1).

However, Bristol Myers Squibb has developed other compounds, such as BMS-986020 and BMS-986278 , which are well-documented LPA1 antagonists investigated for the treatment of fibrotic diseases.[4][5][6][7] This technical support center will therefore focus on the refinement of animal protocols for research involving these and other LPA1 antagonists, as this appears to be the intended topic of interest for researchers in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LPA1 antagonists in the context of fibrosis?

A1: Lysophosphatidic acid (LPA) is a signaling lipid that promotes fibrosis by binding to its receptor, LPA1.[8] This activation leads to a cascade of downstream effects, including fibroblast recruitment, proliferation, and differentiation into myofibroblasts, as well as increased vascular permeability.[9][10][11] LPA1 antagonists block this interaction, thereby inhibiting the pro-fibrotic signaling cascade and reducing the excessive deposition of extracellular matrix that characterizes fibrosis.[8][12]

Q2: What are the most common animal models used to evaluate the efficacy of LPA1 antagonists for fibrosis?

A2: The choice of animal model depends on the organ of interest. For pulmonary fibrosis, the bleomycin-induced lung fibrosis model in mice or rats is widely used.[4][11][13] In this model, intratracheal or subcutaneous administration of bleomycin induces lung injury and subsequent fibrosis.[13] For dermal fibrosis, a model similar to scleroderma can be induced by repeated subcutaneous injections of bleomycin.[13] For liver fibrosis, common models include carbon tetrachloride (CCl4) administration or bile duct ligation (BDL).[14][15]

Q3: What are key considerations for dose selection and administration of LPA1 antagonists in preclinical studies?

A3: Dose selection should be based on a combination of in vitro potency, pharmacokinetic (PK) data, and tolerability studies. It is crucial to establish a dose that achieves sufficient target engagement at the site of fibrosis. LPA1 antagonists are often administered orally.[4][16] The dosing frequency (e.g., once or twice daily) will depend on the half-life of the compound in the specific animal model.[16] For example, in a study with BMS-986020, doses of 30 mg/kg administered twice daily were used in a therapeutic regimen in a mouse model of fibrosis.[13]

Q4: What are the primary endpoints to assess the anti-fibrotic efficacy of an LPA1 antagonist in animal models?

A4: Efficacy is assessed through a combination of histological, biochemical, and functional endpoints.

  • Histology: Staining of tissue sections (e.g., with Masson's trichrome or Picrosirius red) to visualize and quantify collagen deposition is a primary endpoint.[4] Immunohistochemistry for markers of myofibroblasts, such as alpha-smooth muscle actin (α-SMA), is also common.[13]

  • Biochemical Analysis: Measurement of collagen content in tissue homogenates (e.g., via a hydroxyproline assay) provides a quantitative measure of fibrosis.[13] Analysis of serum biomarkers of extracellular matrix turnover can also be informative.[6]

  • Gene Expression: Quantitative PCR (qPCR) can be used to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β) in tissue samples.

  • Functional Assessment: In models of pulmonary fibrosis, lung function tests to measure parameters like forced vital capacity (FVC) can be performed, although this is more common in larger animals.[17]

Troubleshooting Guide

Issue 1: High variability in fibrosis scores between animals in the same treatment group.

  • Question: Could the method of fibrosis induction be the cause? Answer: Yes, inconsistent administration of the inducing agent (e.g., bleomycin) can lead to significant variability. For intratracheal instillation, ensure a consistent depth of delivery and volume for each animal. For chemical inducers like CCl4, ensure accurate dosing based on up-to-date body weights.[15]

  • Question: Is the compound formulation or administration a potential issue? Answer: Inconsistent dosing due to poor formulation stability (e.g., precipitation of the compound) or inaccurate administration (e.g., improper oral gavage technique) can lead to variable drug exposure. Always ensure the formulation is homogenous before each dose.

Issue 2: The LPA1 antagonist shows potent in vitro activity but lacks efficacy in vivo.

  • Question: Is the compound reaching the target tissue at sufficient concentrations? Answer: This could be a pharmacokinetic issue. Poor oral bioavailability, rapid metabolism, or high plasma protein binding can limit the amount of free drug reaching the fibrotic tissue. It is essential to conduct pharmacokinetic studies in the chosen animal model to correlate plasma and tissue exposure with the doses used in efficacy studies.[4][16]

  • Question: Is the chosen animal model appropriate? Answer: The pathogenesis of fibrosis in some animal models may not be strongly driven by the LPA1 pathway. Consider validating the importance of the LPA1 pathway in your model, for example, by observing the disease phenotype in LPA1 knockout mice.[11][13]

Issue 3: Unexpected toxicity or adverse effects are observed in the treatment group.

  • Question: Could the vehicle be causing the toxicity? Answer: Always include a vehicle-only control group to distinguish between vehicle- and compound-related toxicity. Some vehicles, especially those used to solubilize poorly soluble compounds, can have their own biological effects.

  • Question: Are there potential off-target effects of the LPA1 antagonist? Answer: While many LPA1 antagonists are highly selective, off-target activity is always a possibility. For instance, the clinical development of BMS-986020 was halted due to hepatobiliary toxicity (cholecystitis), which was an off-target effect.[17][18] The subsequent development of BMS-986278 aimed to mitigate this by designing a compound with reduced activity at bile acid transporters.[16] If unexpected toxicity is observed, consider in vitro screening against a panel of common off-targets.

Data Presentation: Preclinical Data for BMS LPA1 Antagonists

Table 1: In Vivo Dosing and Efficacy of LPA1 Antagonists in Rodent Fibrosis Models

CompoundAnimal ModelDosing RegimenKey Efficacy FindingsReference(s)
BMS-986278 Chronic Rat Bleomycin Model30 mg/kg, twice daily (prophylactic)Demonstrated antifibrotic activity with decreased picrosirius red staining area in the lung.[4][16]
BMS-986020 Mouse Bleomycin-Induced Dermal Fibrosis30 mg/kg, twice daily (therapeutic)Significantly attenuated increases in dermal thickness and collagen content.[13]
AM966 (LPA1 Antagonist)Mouse Bleomycin Model30 mg/kg, twice daily (prophylactic)Reduced vascular leakage, fibrosis, and inflammation in the lung.[19]

Table 2: Pharmacokinetic Parameters of BMS-986278 in Preclinical Species

SpeciesOral Bioavailability (%)Clearance (mL/min/kg)
Mouse 70%37
Rat 100%15
Monkey 79%2
Data sourced from Murphy et al., 2019 and Bristol Myers Squibb presentations.[4][16]

Experimental Protocols

Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice
  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Fibrosis Induction:

    • Anesthetize mice using isoflurane.

    • Administer a single dose of bleomycin sulfate (e.g., 1.5 U/kg) in 50 µL of sterile saline via oropharyngeal or intratracheal instillation. Control animals receive saline only.

  • LPA1 Antagonist Administration (Therapeutic Model):

    • Beginning 7 days after bleomycin administration, begin daily or twice-daily oral gavage of the LPA1 antagonist (e.g., 30 mg/kg) or vehicle.

    • Monitor animal body weight daily as an indicator of health.

  • Endpoint Analysis (Day 21):

    • Euthanize mice and collect bronchoalveolar lavage (BAL) fluid for cell counts and cytokine analysis.

    • Perfuse the lungs with saline and harvest the tissue.

    • Use the left lung for histology (fix in 10% neutral buffered formalin, embed in paraffin, and section for H&E and Picrosirius red staining).

    • Use the right lung for biochemical analysis (homogenize and perform a hydroxyproline assay to quantify collagen content).

Protocol 2: In Vitro Fibroblast to Myofibroblast Differentiation Assay
  • Cell Culture: Culture primary human lung fibroblasts in standard growth medium.

  • Experimental Setup:

    • Plate fibroblasts in 12-well plates and allow them to adhere and become quiescent by serum-starvation for 24 hours.

    • Pre-treat cells with the LPA1 antagonist at various concentrations (e.g., 1 nM to 10 µM) or vehicle for 1 hour.

    • Stimulate the cells with a pro-fibrotic agent such as TGF-β (e.g., 5 ng/mL) or LPA (e.g., 1 µM) for 48 hours.

  • Endpoint Analysis:

    • Western Blot: Lyse the cells and perform Western blotting to detect the expression of α-SMA, a marker of myofibroblast differentiation.

    • Immunofluorescence: Fix, permeabilize, and stain cells with an antibody against α-SMA to visualize stress fiber formation.

Mandatory Visualizations

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates LPA1_Antagonist LPA1 Antagonist (e.g., BMS-986278) LPA1_Antagonist->LPA1 Blocks G_protein Gαq, Gαi, Gα12/13 LPA1->G_protein Couples to Rho_ROCK Rho/ROCK Pathway G_protein->Rho_ROCK PLC PLC Pathway G_protein->PLC PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Fibroblast_Responses Pro-Fibrotic Responses: • Proliferation • Migration • Myofibroblast Differentiation • ECM Production Rho_ROCK->Fibroblast_Responses PLC->Fibroblast_Responses PI3K_Akt->Fibroblast_Responses

Caption: LPA1 signaling pathway in fibrosis and point of intervention for LPA1 antagonists.

Experimental_Workflow cluster_induction Phase 1: Fibrosis Induction cluster_treatment Phase 2: Therapeutic Intervention cluster_analysis Phase 3: Endpoint Analysis start Day 0: Induce Lung Injury (Bleomycin Instillation) wait Day 1-7: Disease Development start->wait treatment_start Day 7: Initiate Treatment wait->treatment_start treatment_group Group 1: LPA1 Antagonist (e.g., 30 mg/kg) treatment_start->treatment_group vehicle_group Group 2: Vehicle Control treatment_start->vehicle_group daily_dosing Daily Dosing & Monitoring (Days 7-21) treatment_group->daily_dosing vehicle_group->daily_dosing endpoint Day 21: Euthanasia & Tissue Harvest daily_dosing->endpoint histology Histology (Collagen Staining) endpoint->histology biochem Biochemistry (Hydroxyproline Assay) endpoint->biochem gene_exp Gene Expression (qPCR) endpoint->gene_exp

Caption: Therapeutic experimental workflow for an LPA1 antagonist in a mouse model of pulmonary fibrosis.

References

Validation & Comparative

A Comparative Analysis of the Cardiotoxicity Profiles of BMS-986094 and Sofosbuvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of antiviral therapies is a critical endeavor in modern medicine. However, ensuring the cardiac safety of these potent agents is paramount. This guide provides an objective comparison of the cardiotoxicity of two nucleotide analogue inhibitors of the hepatitis C virus (HCV) NS5B polymerase: BMS-986094, a compound whose development was halted due to cardiac adverse events, and sofosbuvir, an approved and widely used antiviral. This analysis is supported by clinical and preclinical experimental data to inform future drug development and research.

Executive Summary

This compound demonstrated significant cardiotoxicity in clinical trials, leading to its discontinuation. In a phase 2 study, a notable percentage of patients experienced cardiac dysfunction, including severe decreases in left ventricular ejection fraction (LVEF) and one fatality.[1][2] In contrast, large-scale analyses of clinical trial data for sofosbuvir have not indicated an increased risk of cardiac events.[3] The primary cardiac concern with sofosbuvir has been the occurrence of severe bradycardia when co-administered with amiodarone.[4][5][6] Preclinical studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) corroborate these clinical findings, showing direct cardiotoxic effects of this compound on cardiomyocyte function, while sofosbuvir shows minimal impact.[7][8]

Quantitative Data Comparison

The following tables summarize the key quantitative findings from clinical and preclinical studies on the cardiotoxicity of this compound and sofosbuvir.

Table 1: Clinical Cardiotoxicity Data

ParameterThis compoundSofosbuvir
Primary Adverse Cardiac Event Decreased Left Ventricular Ejection Fraction (LVEF), Heart FailureSymptomatic Bradycardia (primarily with amiodarone co-administration)
Incidence of Cardiac Dysfunction 14 out of 34 patients in a phase 2 trial showed evidence of cardiac dysfunction.[1]No significant increase in cardiac events in a meta-analysis of 6 randomized controlled trials (2346 patients).[3]
Severity of Cardiac Events 6 patients with severe LV dysfunction (LVEF <30%), 8 with moderate LV dysfunction (LVEF 30%-50%), and 1 death.[1]Case reports of severe, sometimes fatal, bradycardia when used with amiodarone.[4][6]

Table 2: Preclinical Cardiotoxicity Data (hiPSC-CMs)

ParameterThis compoundSofosbuvir
Effect on Cardiomyocyte Contractility Induced contraction dysfunction at concentrations of 0.3–3 µM.[7]Little to no effect on contractility.[7]
Effect on Calcium Transients Decreased calcium transient amplitude in a concentration- and time-dependent manner.[7]Little to no effect on calcium transients.[7]
Effective Concentration for Toxicity Effects on electrophysiologic function observed at 80 nM in a 14-day study.[9]Negligible effects on electrophysiology when administered alone.[10]

Experimental Protocols

In Vitro Cardiotoxicity Assessment using human iPS Cell-derived Cardiomyocytes (hiPSC-CMs)

This experimental approach was pivotal in elucidating the differential cardiotoxic profiles of this compound and sofosbuvir.

  • Cell Culture: Commercially available hiPSC-CMs were cultured as a monolayer.

  • Drug Exposure: The hiPSC-CMs were exposed to varying concentrations of this compound (ranging from approximately 80 nM to 3 µM) or sofosbuvir for extended periods, typically a minimum of 4 days and up to 14 days, with fresh drug and medium supplied every 2-3 days.[7][9]

  • Functional Assessment:

    • Contractility Analysis: Motion imaging analysis was used to assess the contractility of the cardiomyocytes. This involved capturing video recordings of the beating cells and analyzing the motion vectors to quantify contraction and relaxation velocities.

    • Electrophysiology: A microelectrode array (MEA) assay was employed to measure the electrophysiologic function of the cardiomyocyte monolayer. This technique records extracellular field potentials, providing information on beat rate, field potential duration (an indicator of action potential duration), and arrhythmic events.[9]

    • Calcium Imaging: A calcium-sensitive fluorescent dye (e.g., Cal-520™ AM) was used to visualize and quantify intracellular calcium transients.[11] Changes in fluorescence intensity correspond to the rise and fall of intracellular calcium levels during excitation-contraction coupling.[7]

  • Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) was performed to measure the expression levels of genes involved in calcium handling, such as CACNA1C (encoding the alpha-1 subunit of the L-type calcium channel), RYR2 (encoding the ryanodine receptor 2), and NCX1 (encoding the sodium-calcium exchanger 1).[7]

Mechanisms of Cardiotoxicity

The cardiotoxic mechanisms of this compound and the sofosbuvir-amiodarone interaction appear to be distinct, with both converging on the disruption of calcium signaling, a critical process in cardiac muscle function.

This compound: Impaired Calcium Handling

This compound-induced cardiotoxicity is primarily attributed to a disruption of intracellular calcium homeostasis. Experimental evidence indicates that this compound leads to a decrease in the amplitude of calcium transients in cardiomyocytes.[7][8] This is further supported by the finding that this compound inhibits the expression of key genes involved in calcium handling.[7] The reduction in calcium available for myofilament interaction directly impairs the contractile force of the cardiomyocytes, leading to the observed decrease in LVEF.

BMS986094_Cardiotoxicity_Pathway cluster_cellular Cellular Level cluster_clinical Clinical Manifestation BMS This compound Genes Inhibition of Ca2+ Handling Gene Expression (CACNA1C, RYR2, NCX1) BMS->Genes CaTransient Decreased Intracellular Ca2+ Transient Amplitude BMS->CaTransient Direct/Indirect Effect Genes->CaTransient Contractility Impaired Cardiomyocyte Contractility CaTransient->Contractility LVEF Decreased Left Ventricular Ejection Fraction (LVEF) Contractility->LVEF Sofosbuvir_Amiodarone_Interaction cluster_molecular Molecular Interaction cluster_cellular Cellular Effect cluster_clinical Clinical Outcome Sofosbuvir Sofosbuvir LTCC L-type Ca2+ Channel Sofosbuvir->LTCC Potentiates Inhibition Amiodarone Amiodarone Amiodarone->LTCC Inhibits CaInflux Reduced Ca2+ Influx LTCC->CaInflux Leads to Bradycardia Severe Bradycardia CaInflux->Bradycardia Experimental_Workflow start hiPSC-CMs Culture (Monolayer) drug_exposure Chronic Drug Exposure (e.g., 4-14 days) start->drug_exposure mea MEA Analysis (Electrophysiology) drug_exposure->mea calcium_imaging Calcium Imaging (Ca2+ Transients) drug_exposure->calcium_imaging contractility Motion Vector Analysis (Contractility) drug_exposure->contractility gene_expression Gene Expression (qRT-PCR) drug_exposure->gene_expression data_analysis Data Analysis and Interpretation mea->data_analysis calcium_imaging->data_analysis contractility->data_analysis gene_expression->data_analysis end Cardiotoxicity Risk Assessment data_analysis->end

References

Comparative analysis of BMS-986094 and other HCV inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Investigational HCV NS5B Inhibitor BMS-986094 with Approved Direct-Acting Antivirals

Introduction

The treatment of chronic Hepatitis C Virus (HCV) infection has been revolutionized by the advent of direct-acting antivirals (DAAs). These agents target specific viral proteins essential for replication, leading to cure rates (defined as a sustained virologic response, or SVR) exceeding 95% for most patients. Key DAA classes include NS3/4A protease inhibitors, NS5A replication complex inhibitors, and NS5B polymerase inhibitors.

This compound was a promising investigational guanosine nucleotide analogue targeting the HCV NS5B polymerase. Despite demonstrating potent antiviral activity in preclinical studies, its clinical development was halted due to unforeseen and severe toxicity. This guide provides a comparative analysis of this compound and other approved, widely-used HCV inhibitors, focusing on their mechanism of action, in vitro potency, clinical efficacy, and safety profiles. The case of this compound serves as a critical lesson in drug development, highlighting the indispensable role of thorough preclinical safety and toxicity assessment.

Mechanism of Action of HCV Inhibitors

HCV replication is a multi-step process involving several viral nonstructural (NS) proteins. DAAs are designed to inhibit the function of these key proteins.

  • NS5B Polymerase Inhibitors: These drugs target the RNA-dependent RNA polymerase (RdRp), the core enzyme responsible for replicating the viral RNA genome. Nucleoside/nucleotide inhibitors (NIs), such as sofosbuvir and the active metabolite of this compound, mimic natural substrates.[1][2] After intracellular conversion to their active triphosphate form, they are incorporated into the growing viral RNA chain by the NS5B polymerase, causing premature chain termination and halting replication.[2][3]

  • NS5A Inhibitors: The NS5A protein is a multi-functional phosphoprotein crucial for both viral RNA replication and the assembly of new virus particles. Inhibitors like daclatasvir and pibrentasvir bind to NS5A, disrupting its normal function and thereby blocking the formation of the viral replication complex and virion assembly.[4][5][6]

  • NS3/4A Protease Inhibitors: The NS3/4A protease is a viral enzyme that cleaves the HCV polyprotein into mature, functional proteins (e.g., NS4A, NS4B, NS5A, NS5B). Inhibitors like glecaprevir block the active site of this protease, preventing viral protein processing and thus inhibiting the formation of a functional replication complex.[7][8][9]

HCV_Lifecycle_DAA_Targets cluster_host_cell Hepatocyte cluster_inhibitors DAA Targets Entry HCV Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release Glecaprevir Glecaprevir (NS3/4A Protease Inhibitor) Glecaprevir->Translation Inhibits Polyprotein Cleavage Daclatasvir Daclatasvir / Pibrentasvir (NS5A Inhibitors) Daclatasvir->Replication Inhibits Replication Complex Formation Daclatasvir->Assembly Inhibits Assembly Sofosbuvir Sofosbuvir / this compound (NS5B Polymerase Inhibitors) Sofosbuvir->Replication Inhibits RNA Synthesis (Chain Termination)

Caption: HCV Replication Cycle and Targets of Direct-Acting Antivirals (DAAs).

Comparative In Vitro Potency

The potency of antiviral agents is typically measured using an HCV replicon assay, which determines the half-maximal effective concentration (EC₅₀) required to inhibit 50% of viral replication in cell culture. For direct enzyme inhibitors, the half-maximal inhibitory concentration (IC₅₀) is determined in biochemical assays. This compound demonstrated potent, low-nanomolar activity, comparable to or exceeding that of sofosbuvir, particularly against genotype 2a.[2] NS5A inhibitors like daclatasvir are exceptionally potent, often showing activity in the picomolar range.[1][10]

Inhibitor Class HCV Genotype 1a HCV Genotype 1b HCV Genotype 2a HCV Genotype 3a HCV Genotype 4a HCV Genotype 5a
This compound NS5B NIEC₅₀: 12 nM[2]EC₅₀: 10 nM[2]EC₅₀: 0.9 nM[2]---
Sofosbuvir NS5B NIEC₅₀: 40-110 nM[7]EC₅₀: 40-110 nM[7]EC₅₀: 32 nM[7]EC₅₀: 81 nM[7]EC₅₀: 130 nM[7]EC₅₀: 100 nM[7]
Daclatasvir NS5AEC₅₀: 8-50 pM[1][11]EC₅₀: 2-9 pM[1][11]EC₅₀: 16-103 pM[1][10]EC₅₀: 120-870 pM[1][12]EC₅₀: 12 pM[1]EC₅₀: 33 pM[1]
Glecaprevir NS3/4A PIEC₅₀: 0.86 nM[13]EC₅₀: 0.21 nM[13]EC₅₀: 1.8 nM[13]EC₅₀: 4.6 nM[13]EC₅₀: 1.9 nM[13]EC₅₀: 0.94 nM[13]
Pibrentasvir NS5AEC₅₀: 1.7 pMEC₅₀: 1.0 pMEC₅₀: 1.2 pMEC₅₀: 2.1 pMEC₅₀: 1.0 pMEC₅₀: 1.4 pM

Values are representative and can vary based on the specific replicon system and assay conditions. Data for Pibrentasvir are from AbbVie prescribing information.

Comparative Clinical Efficacy

Modern DAA combination therapies achieve exceptionally high SVR rates across all major HCV genotypes, including in patients with compensated cirrhosis and those who have previously failed other treatments. This compound did not complete clinical trials, so no efficacy data is available. The tables below summarize the performance of leading approved combination regimens.

Table 2: SVR12 Rates for Sofosbuvir/Velpatasvir (400mg/100mg) for 12 Weeks

Patient Population Genotype 1 Genotype 2 Genotype 3 Genotype 4 Genotype 5 Genotype 6
Treatment-Naïve, No Cirrhosis 98%100%98%100%97%100%
Treatment-Naïve, Cirrhosis 99%100%91%100%100%100%
Treatment-Experienced, No Cirrhosis 99%99%96%94%95%100%
Treatment-Experienced, Cirrhosis 99%100%89%100%100%100%
Data compiled from ASTRAL-1, ASTRAL-2, and ASTRAL-3 trials.[14][15]

Table 3: SVR12 Rates for Glecaprevir/Pibrentasvir (300mg/120mg)

Patient Population Duration Genotype 1 Genotype 2 Genotype 3 Genotype 4, 5, 6
Treatment-Naïve, No Cirrhosis 8 Weeks98%98%95%98-99%
Treatment-Naïve, Cirrhosis 8 Weeks97.8%100%95.2%100%
Data compiled from ENDURANCE, EXPEDITION, and SURVEYOR trials.[4][6][8][9][16]

Safety and Toxicity Profiles

The primary differentiator between this compound and approved DAAs is the safety profile. While modern DAA regimens are generally well-tolerated with common side effects being mild fatigue, headache, and nausea, this compound was associated with severe, life-threatening toxicities.

This compound: Clinical trials were terminated after a patient death from rapidly progressive heart failure.[17] A subsequent review found that approximately 40% of treated patients showed some evidence of cardiac dysfunction, including severely reduced left ventricular ejection fraction (LVEF).[17] Pronounced renal toxicity was also observed. The mechanism is thought to be related to off-target inhibition of host cellular polymerases, particularly mitochondrial RNA polymerase, due to the very high intracellular accumulation of its active triphosphate metabolite.[18]

Approved DAAs:

  • Sofosbuvir-based regimens: Generally well-tolerated. Common adverse events include fatigue, headache, and nausea. A rare but serious interaction can occur with amiodarone, causing severe symptomatic bradycardia.

  • Glecaprevir/Pibrentasvir: Also well-tolerated with common side effects of headache and fatigue. It is contraindicated in patients with moderate to severe hepatic impairment (Child-Pugh B or C).

  • Daclatasvir: Common side effects include headache, fatigue, and nausea. It has several drug-drug interactions as it is metabolized by the CYP3A4 enzyme.

The cardiotoxicity of this compound underscores the importance of using advanced preclinical models, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), to detect potential cardiac liabilities early in development.

Cardiotoxicity_Workflow cluster_workflow Preclinical Cardiotoxicity Assessment Workflow cluster_assays Functional & Viability Assays start Test Compound (e.g., this compound) culture Culture hiPSC-Cardiomyocytes start->culture expose Expose Cells to Drug (Acute & Chronic Dosing) culture->expose mea Electrophysiology (Multi-Electrode Array) expose->mea contractility Contractility Analysis (Video Microscopy) expose->contractility viability Viability/Cytotoxicity (e.g., ATP Assay) expose->viability data Data Analysis mea->data contractility->data viability->data decision Decision Point: Safe or Cardiotoxic? data->decision

Caption: Workflow for Preclinical Cardiotoxicity Assessment using hiPSC-Cardiomyocytes.

Experimental Protocols

HCV Replicon Assay (Luciferase-Based)

This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) that stably harbors an HCV subgenomic replicon. The replicon RNA contains a reporter gene, such as Renilla luciferase, allowing for a quantitative measure of replication.

Methodology:

  • Cell Plating: Seed Huh-7 cells harboring the HCV replicon (e.g., genotype 1b) into 384-well plates at a density that ensures they are in the logarithmic growth phase for the duration of the assay. Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 1:3 dilution) in DMSO.

  • Treatment: Using a liquid handler, add the diluted compounds to the cell plates. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Include negative controls (DMSO vehicle only) and positive controls (a known HCV inhibitor at a high concentration).

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.

  • Lysis and Signal Detection:

    • For antiviral activity, lyse the cells and add a luciferase substrate (e.g., coelenterazine). Measure the resulting luminescence using a plate reader. This signal is proportional to the amount of replicon RNA.

    • For cytotoxicity, a parallel assay can be run using a viability reagent (e.g., a reagent that measures cellular ATP levels).

  • Data Analysis: Normalize the luciferase signal to the control wells. Plot the normalized values against the compound concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ value. The cytotoxicity concentration (CC₅₀) is determined similarly from the viability assay.

In Vitro Cardiotoxicity Assay (hiPSC-CMs)

This assay evaluates the potential of a compound to cause functional or structural damage to human cardiomyocytes.

Methodology:

  • Cell Culture: Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) as a monolayer in appropriate multi-well plates until they form a spontaneously and synchronously beating sheet.

  • Compound Exposure: Add the test compound at various concentrations to the culture medium. For chronic toxicity assessment, as is relevant for this compound, the compound is dosed repeatedly over a period of several days (e.g., up to 14 days), with medium changes as required.[19]

  • Functional Assessment:

    • Contractility: At multiple time points, record videos of the beating cardiomyocytes using a microscope. Analyze the videos with specialized software to quantify beat rate, amplitude, and contraction/relaxation kinetics.

    • Electrophysiology: If using plates with integrated microelectrodes (Multi-Electrode Array), record field potentials to assess changes in beat period, field potential duration (an analogue of the QT interval), and arrhythmogenic events.

  • Viability and Structural Assessment:

    • At the end of the exposure period, perform a cell viability assay (e.g., measuring ATP content or using live/dead staining).

    • Immunofluorescence staining for cardiac markers (e.g., cardiac troponin T, α-actinin) can be used to assess for structural damage or disarray of the sarcomeres.

  • Data Analysis: Quantify the changes in functional and viability parameters relative to vehicle-treated controls. Determine the concentration at which the compound induces statistically significant toxic effects.

Conclusion

This compound is a potent nucleotide inhibitor of the HCV NS5B polymerase that showed significant promise in early preclinical studies. However, its development was terminated due to severe cardiotoxicity and renal toxicity observed in clinical trials. This stands in stark contrast to approved DAAs like sofosbuvir, daclatasvir, glecaprevir, and pibrentasvir, which, when used in combination, are both highly effective across all HCV genotypes and generally well-tolerated.

The comparative analysis reveals several key insights for researchers and drug developers:

  • Potency Does Not Guarantee Safety: this compound's high in vitro potency did not translate to a safe clinical profile.

  • Mechanism of Toxicity is Critical: The off-target effects of this compound, likely driven by high intracellular concentrations of its active metabolite, highlight the need to understand a drug's interaction with host cellular machinery.

  • Advanced Preclinical Models are Essential: The case of this compound strongly supports the integration of more physiologically relevant in vitro models, such as hiPSC-derived cardiomyocytes, into early-stage safety screening to better predict human toxicity and prevent late-stage failures.

While the story of this compound is one of failure, it provides invaluable lessons that continue to inform the development of safer and more effective antiviral therapies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BMS-986094, a guanosine nucleotide analog developed as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase, was withdrawn from clinical trials due to unexpected cardiotoxicity and renal toxicity.[1][2] Subsequent research has explored the potential role of mitochondrial dysfunction in these adverse events, presenting a complex and sometimes conflicting body of evidence. This guide provides a comparative analysis of this compound's effects on mitochondrial function against well-characterized mitochondrial toxicants and a safer alternative, sofosbuvir, to offer a clearer perspective for researchers in the field.

Executive Summary of Compound Effects on Mitochondrial Function

The following table summarizes the key effects of this compound and comparator compounds on mitochondrial health, providing a quantitative basis for comparison.

CompoundPrimary Mitochondrial TargetEffect on Mitochondrial RespirationEffect on Mitochondrial Membrane Potential (MMP)Effect on ATP SynthesisKey Cytotoxicity
This compound Mitochondrial RNA Polymerase (POLRMT)[3][4]Inhibition[3][5]Dissipation (at higher concentrations)Inhibition[3]Cardiotoxicity, Renal Toxicity[1][2]
Sofosbuvir Low affinity for POLRMT[4][6]Minimal to no significant effect at therapeutic doses[4]Generally stableNo significant direct inhibition[4]Considered to have a better mitochondrial safety profile[6]
Rotenone Complex I of the Electron Transport Chain (ETC)[3][7]Potent Inhibition[7][8]Depolarization[7]Potent Inhibition[3][9]Neurotoxicity[3][5]
Antimycin A Complex III of the ETC[10][11]Potent Inhibition[10][12]Depolarization[11][13]Potent Inhibition[13]Broad cellular toxicity
FCCP Protonophore (uncoupler) in the inner mitochondrial membrane[14][15]Maximal stimulation followed by collapse[15]Complete Depolarization[2][14]Complete Inhibition[2][14]Broad cellular toxicity
Oligomycin ATP Synthase (Complex V)[16][17]Inhibition[16]Hyperpolarization followed by depolarization[16]Potent Inhibition[16][17]Broad cellular toxicity

In-Depth Analysis of this compound's Mitochondrial Liability

This compound is a prodrug of a 2'-C-methylguanosine nucleotide analog.[15] Its toxicity profile, particularly the observed cardiomyopathy, has led to investigations into its impact on mitochondria.[3]

Proposed Mechanism of Mitochondrial Toxicity

The leading hypothesis for this compound-induced mitochondrial dysfunction centers on its active triphosphate form being a substrate for mitochondrial RNA polymerase (POLRMT).[3][4] This interaction is thought to lead to the inhibition of mitochondrial RNA transcription, resulting in a decreased synthesis of essential mitochondrial-encoded proteins, such as cytochrome c-oxidase subunit 1 (COX1), which is a critical component of the electron transport chain.[3] This ultimately impairs mitochondrial respiration.[3]

cluster_cell Hepatocyte / Cardiomyocyte cluster_mito Mitochondrion BMS986094_TP This compound-TP POLRMT POLRMT BMS986094_TP->POLRMT Inhibits mtRNA Mitochondrial RNA Transcription POLRMT->mtRNA Mediates MitoProteins Mitochondrial Proteins (e.g., COX1) mtRNA->MitoProteins Leads to ETC Electron Transport Chain (ETC) MitoProteins->ETC Component of Respiration Mitochondrial Respiration ETC->Respiration Drives ATP ATP Production Respiration->ATP Drives Dysfunction Mitochondrial Dysfunction Respiration->Dysfunction Impairment leads to BMS986094 This compound (Prodrug) BMS986094->BMS986094_TP Metabolized to Active Form

Figure 1. Proposed mechanism of this compound-induced mitochondrial dysfunction.

Contradictory Findings

While the POLRMT inhibition theory is compelling, some studies have concluded that this compound is not a direct mitochondrial toxicant.[9][15] These studies observed that reductions in mitochondrial DNA (mtDNA) content and transcriptional effects only occurred at cytotoxic concentrations, suggesting that mitochondrial dysfunction may be a consequence of overall cell death rather than the primary cause.[15][18] Furthermore, in vivo studies in cynomolgus monkeys with this compound showed cardiac and renal toxicities without significant changes in mitochondrial DNA content or ATP levels.[15][18]

Comparative Analysis with Alternative Compounds

To better understand the mitochondrial effects of this compound, it is useful to compare it with compounds that have well-defined mechanisms of mitochondrial toxicity, as well as with a safer structural analog.

Sofosbuvir: A Safer Nucleotide Analog

Sofosbuvir, another nucleotide analog inhibitor of HCV NS5B polymerase, is considered to have a much better safety profile. In vitro studies have shown that the active form of sofosbuvir is a poor substrate for POLRMT and does not cause significant mitochondrial toxicity in cells.[4][6] However, some recent studies suggest that at high concentrations, sofosbuvir may have some effects on mitochondrial biogenesis and could potentially lead to mtDNA damage, particularly in specific patient populations like people who inject drugs.[6][19][20][21]

Classical Mitochondrial Toxicants
  • Rotenone: This pesticide is a potent and specific inhibitor of Complex I of the electron transport chain.[3][7] It blocks the transfer of electrons from NADH to ubiquinone, leading to a severe reduction in ATP synthesis and an increase in reactive oxygen species (ROS) production.[8][9]

  • Antimycin A: This compound inhibits Complex III of the ETC, blocking the transfer of electrons from cytochrome b to cytochrome c1.[10][12] This also leads to a shutdown of oxidative phosphorylation and increased ROS generation.[11][13]

  • FCCP (Carbonyl cyanide p-trifluoromethoxyphenylhydrazone): FCCP is an uncoupling agent that acts as a protonophore, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient.[1][14][15] This uncouples electron transport from ATP synthesis, leading to maximal oxygen consumption without ATP production and a collapse of the membrane potential.[2][14]

  • Oligomycin: This antibiotic inhibits ATP synthase (Complex V), the final enzyme in oxidative phosphorylation.[16][17] It blocks the flow of protons through the enzyme, thereby preventing the synthesis of ATP.[16]

cluster_etc Electron Transport Chain (ETC) & Oxidative Phosphorylation ComplexI Complex I CoQ CoQ ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cyt c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ComplexV Complex V (ATP Synthase) ComplexIV->ComplexV H+ Gradient ATP ATP ComplexV->ATP Synthesizes Rotenone Rotenone Rotenone->ComplexI Inhibits AntimycinA Antimycin A AntimycinA->ComplexIII Inhibits FCCP FCCP FCCP->ComplexIV Dissipates H+ Gradient Oligomycin Oligomycin Oligomycin->ComplexV Inhibits

Figure 2. Sites of action for common mitochondrial toxicants on the ETC.

Experimental Protocols for Assessing Mitochondrial Dysfunction

Validating the link between a compound and mitochondrial dysfunction requires a multi-faceted approach. Below are detailed protocols for key experiments.

cluster_assays Mitochondrial Function Assays start Cell Culture (e.g., HepG2, hiPSC-Cardiomyocytes) treatment Treat with Compound (this compound or Comparators) start->treatment ocr_assay Oxygen Consumption Rate (OCR) (e.g., Seahorse XF Analyzer) treatment->ocr_assay mmp_assay Mitochondrial Membrane Potential (MMP) (e.g., TMRE, JC-1 dyes) treatment->mmp_assay atp_assay ATP Production (Luminometry-based) treatment->atp_assay ros_assay Reactive Oxygen Species (ROS) (e.g., MitoSOX Red) treatment->ros_assay mtdna_assay Mitochondrial DNA (mtDNA) Content (qPCR) treatment->mtdna_assay analysis Data Analysis and Interpretation ocr_assay->analysis mmp_assay->analysis atp_assay->analysis ros_assay->analysis mtdna_assay->analysis conclusion Conclusion on Mitochondrial Toxicity analysis->conclusion

Figure 3. General workflow for assessing compound-induced mitochondrial toxicity.

Oxygen Consumption Rate (OCR) Assay

This assay measures the rate at which cells consume oxygen, a direct indicator of mitochondrial respiration.

  • Materials:

    • Seahorse XF Analyzer (or similar instrument)

    • Seahorse XF Cell Culture Microplates

    • Calibrant solution

    • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

    • Test compounds (this compound, comparators)

    • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

  • Protocol:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

    • The following day, replace the growth medium with pre-warmed assay medium.

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

    • Load the injector ports of the sensor cartridge with the test compound and mitochondrial stress test compounds.

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Load the cell plate into the analyzer and initiate the assay protocol.

    • Measure the basal OCR, then inject the test compound and monitor changes in OCR over time.

    • Subsequently, inject oligomycin, FCCP, and rotenone/antimycin A sequentially to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).[22][23][24][25][26]

  • Data Analysis:

    • Calculate the OCR (in pmol/min) and normalize to cell number or protein content.

    • Compare the OCR of treated cells to vehicle-treated controls.

Mitochondrial Membrane Potential (MMP) Assay

This assay uses fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.

  • Materials:

    • Fluorescent dyes such as TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1.[27][28][29][30]

    • Cultured cells

    • Test compounds

    • FCCP (as a positive control for depolarization)

    • Fluorescence microscope or plate reader

  • Protocol (using TMRE):

    • Seed cells in a multi-well plate (black, clear-bottom for plate reader) and culture overnight.

    • Treat cells with the test compound at various concentrations for the desired duration. Include a positive control group treated with FCCP (e.g., 20 µM for 10-20 minutes).[28]

    • During the last 15-30 minutes of treatment, add TMRE to the culture medium at a final concentration of 20-200 nM.[28]

    • Gently wash the cells with pre-warmed PBS or assay buffer.

    • Add fresh assay buffer to the wells.

    • Measure the fluorescence intensity using a plate reader (Ex/Em ~549/575 nm) or visualize under a fluorescence microscope.[28]

  • Data Analysis:

    • Quantify the fluorescence intensity and express it as a percentage of the vehicle control. A decrease in fluorescence indicates mitochondrial depolarization.

ATP Production Assay

This assay quantifies the total cellular ATP content, which is predominantly generated by mitochondria.

  • Materials:

    • Luminometry-based ATP assay kit (e.g., CellTiter-Glo®)

    • Cultured cells in an opaque-walled multi-well plate

    • Test compounds

    • Luminometer

  • Protocol:

    • Seed cells in a white, opaque-walled 96-well plate and allow them to attach.

    • Treat cells with the test compounds for the desired time.

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add the ATP assay reagent to each well according to the manufacturer's instructions (this reagent lyses the cells and provides the substrate and enzyme for the luminescence reaction).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Generate a standard curve if absolute quantification is needed.

    • Express the luminescence of treated cells as a percentage of the vehicle control.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the levels of ROS, which can be a consequence of impaired electron transport.

  • Materials:

    • MitoSOX™ Red mitochondrial superoxide indicator or similar fluorescent probe

    • Cultured cells

    • Test compounds

    • Antimycin A (as a positive control for ROS production)

    • Fluorescence microscope or plate reader

  • Protocol:

    • Culture cells in a suitable plate.

    • Treat cells with the test compounds.

    • Load the cells with the ROS-sensitive dye (e.g., 5 µM MitoSOX Red) for the final 10-15 minutes of the treatment period.

    • Wash the cells gently with warm buffer.

    • Measure the fluorescence (for MitoSOX Red, Ex/Em ~510/580 nm).

  • Data Analysis:

    • Compare the fluorescence intensity of treated cells to controls. An increase in fluorescence indicates higher ROS levels.

Conclusion

The evidence linking this compound to direct mitochondrial toxicity is not definitive, with plausible arguments for both direct inhibition of mitochondrial processes and indirect effects secondary to cytotoxicity. By comparing its effects to well-characterized mitochondrial toxicants like rotenone and antimycin A, and a safer alternative like sofosbuvir, researchers can better contextualize their findings. Employing a comprehensive suite of assays, including measurements of oxygen consumption, mitochondrial membrane potential, ATP levels, and ROS production, is crucial for a thorough evaluation of the mitochondrial liabilities of any new chemical entity. This comparative and multi-parametric approach will aid in the development of safer therapeutics and a deeper understanding of drug-induced mitochondrial dysfunction.

References

Cross-Species Toxicity Profile of BMS-986094: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BMS-986094, a phosphoramidate prodrug of 2'-C-methylguanosine, was a promising candidate for the treatment of Hepatitis C virus (HCV) infection. However, its clinical development was halted during Phase II trials due to unforeseen cardiac and renal toxicities in patients. This guide provides a comprehensive cross-species comparison of the toxicity profile of this compound, with a particular focus on cardiotoxicity and nephrotoxicity. For comparative purposes, data for sofosbuvir, a widely used and less toxic nucleotide analog for HCV treatment, is included where available.

Executive Summary

Preclinical studies in mice and cynomolgus monkeys, along with in vitro assessments using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), have elucidated the multi-organ toxicity of this compound. Key findings indicate dose-dependent cardiac and renal damage in animal models, corroborating the adverse events observed in humans. In contrast, sofosbuvir exhibits a significantly better safety profile in preclinical studies, with no clear target organs of toxicity identified at clinically relevant exposures. The underlying mechanism of this compound toxicity is believed to involve the inhibition of mitochondrial RNA polymerase (POLRMT), leading to mitochondrial dysfunction and disruption of intracellular calcium homeostasis.

Comparative Toxicity Data

The following tables summarize the key toxicity findings for this compound across different species and in vitro models, with comparative data for sofosbuvir.

Table 1: In Vivo Toxicity Comparison
SpeciesCompoundDosing RegimenKey Findings
Cynomolgus Monkey This compound15 and 30 mg/kg/day (oral) for up to 6 weeksCardiac: Decreased left ventricular ejection fraction and fractional shortening, left ventricular dilatation, T-wave flattening/inversion, cardiomyocyte degeneration with myofilament lysis. Renal: Time-dependent proteinuria, increased urinary biomarkers (β-2 microglobulin, calbindin, clusterin), kidney pallor, tubular dilatation, and acute proximal tubule degeneration. Other: Skeletal muscle degeneration.
SofosbuvirNot specified in detail in publicly available preclinical reports, but no clear target organs of toxicity were identified in repeat-dose toxicology studies.Generally well-tolerated with a favorable safety profile.
CD-1 Mouse This compound25 and 150 mg/kg/day (oral) for 2 weeksCardiac: Cardiomyocyte degeneration at 150 mg/kg/day. Renal: Kidney tubular regeneration and acute proximal tubule degeneration at 150 mg/kg/day.
Rat SofosbuvirUp to 2000 mg/kg in short-duration studies.No clear target organs of toxicity identified in repeat-dose toxicology studies. Some studies in rats with pre-existing liver injury showed that therapeutic doses of sofosbuvir could be hepatoprotective, while high doses did not show improvement.
Table 2: In Vitro Cardiotoxicity Comparison (Human iPS Cell-Derived Cardiomyocytes)
CompoundConcentrationDuration of ExposureKey Findings
This compound0.3 - 3 µMMinimum of 4 daysInduces contraction dysfunction, decreases calcium transient amplitude, and inhibits the expression of calcium handling-related genes.
SofosbuvirNot specified, but tested in parallel with this compoundMinimum of 4 daysHad little to no effect on cardiomyocyte contractility or calcium handling.

Experimental Protocols

In Vivo Toxicity Studies (Mouse and Monkey)

1. Animal Models:

  • Mouse: Female CD-1 mice.

  • Monkey: Cynomolgus monkeys (male and female).

2. Drug Administration:

  • This compound was administered orally via gavage.

  • The vehicle used for monkeys was a formulation of 95% Capmul and 5% Tween 80. For mice, the vehicle was a solution of 5% dimethylacetamide, 20% solutol HS15, 20% polyethylene glycol 400 (PEG-400), and 55% 50 mM sodium acetate (pH 4).

3. Endpoints and Assessments:

  • Toxicokinetics: Plasma concentrations of this compound and its metabolites were measured at various time points.

  • Cardiovascular Safety (Monkey): Echocardiography, telemetric hemodynamics, and electrocardiography were performed to assess cardiac function and electrophysiology.

  • Biomarkers (Monkey): Urine and serum samples were collected to measure biomarkers of kidney injury (e.g., β-2 microglobulin, calbindin, clusterin) and muscle damage (e.g., myoglobin, serum skeletal troponin I).

  • Pathology: At the end of the study, heart, kidney, and skeletal muscle tissues were collected for light and ultrastructural pathology examination.

In Vitro Cardiotoxicity Assay (hiPSC-CMs)

1. Cell Culture:

  • Human induced pluripotent stem cells are differentiated into cardiomyocytes.

2. Drug Treatment:

  • hiPSC-CMs are treated with varying concentrations of this compound or sofosbuvir for a specified duration (e.g., up to 144 hours).

3. Contractility Assessment:

  • Motion imaging analysis is used to assess the contractility of the cardiomyocytes. Parameters such as contraction and relaxation velocity are measured.

4. Calcium Transient Measurement:

  • A fluorescent calcium indicator (e.g., Fluo-8) is loaded into the hiPSC-CMs.

  • Changes in intracellular calcium concentration are measured using fluorescence microscopy to assess calcium amplitude and transient duration.

5. Gene Expression Analysis:

  • RNA is extracted from the treated cells, and quantitative real-time PCR is performed to measure the expression levels of genes related to calcium handling (e.g., CACNA1C, RYR2, NCX1).

Visualizations

Proposed Mechanism of this compound Toxicity

The cardiotoxicity of this compound is thought to be initiated by the inhibition of mitochondrial RNA polymerase (POLRMT). This leads to impaired mitochondrial transcription and subsequent disruption of cellular processes, including intracellular calcium homeostasis, ultimately resulting in cardiomyocyte dysfunction.

BMS986094_Toxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular BMS986094 This compound (Prodrug) Active_Metabolite Active Metabolite (2'-C-methylguanosine triphosphate) BMS986094->Active_Metabolite Metabolism POLRMT Mitochondrial RNA Polymerase (POLRMT) Active_Metabolite->POLRMT Inhibition Mitochondrial_Transcription Mitochondrial Transcription POLRMT->Mitochondrial_Transcription Catalyzes Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Transcription->Mitochondrial_Dysfunction Leads to Calcium_Homeostasis Disrupted Intracellular Calcium Homeostasis Mitochondrial_Dysfunction->Calcium_Homeostasis Contributes to Cardiomyocyte_Dysfunction Cardiomyocyte Dysfunction Calcium_Homeostasis->Cardiomyocyte_Dysfunction Causes in_vitro_workflow cluster_assays Toxicity Assessments start Start: hiPSC Culture diff Differentiation into Cardiomyocytes (hiPSC-CMs) start->diff drug Drug Treatment (this compound or Sofosbuvir) diff->drug contractility Contractility Assay (Motion Imaging) drug->contractility calcium Calcium Transient Assay (Fluorescence Microscopy) drug->calcium gene Gene Expression Analysis (qPCR) drug->gene end Data Analysis and Comparison contractility->end calcium->end gene->end

Comparative Toxicity Analysis of BMS-986094 and Other Nucleotide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the toxicity profiles of BMS-986094 in comparison to other notable nucleotide and nucleoside analogues. This report synthesizes data from clinical trials and preclinical studies to provide a comprehensive overview of adverse events, underlying mechanisms, and the experimental protocols used in their evaluation.

Executive Summary

This compound, an investigational guanosine nucleotide analogue developed for the treatment of Hepatitis C, was discontinued in Phase II clinical trials due to significant safety concerns. This guide provides a comparative analysis of its toxicity profile against several other nucleotide and nucleoside analogues that are either in clinical use or have been extensively studied. The primary toxicities associated with this compound were cardiotoxicity and renal toxicity, which proved to be dose-limiting and, in some cases, fatal. In contrast, other nucleotide analogues exhibit a range of different target organ toxicities, with varying degrees of severity. This comparison aims to provide a clear, data-driven overview to inform future drug development and research in this class of compounds.

Data Presentation: Comparative Toxicity Overview

The following tables summarize the key toxicity findings for this compound and a selection of other nucleotide and nucleoside analogues. Data is compiled from published clinical trial results and post-marketing safety surveillance. Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE) where possible.

Table 1: Cardiotoxicity and Myopathy

DrugIndication(s)Incidence of Cardiotoxicity/MyopathySeverity (CTCAE Grades)Clinical Manifestations
This compound Hepatitis C (Investigational)High incidence of cardiac dysfunction in a Phase II trial.Grades 3-4Reduced left ventricular ejection fraction, heart failure, death.[1][2]
Telbivudine Hepatitis BGrade 3-4 creatine kinase (CK) elevations: 12.9% in the GLOBE trial.[3][4][5]Grades 1-4Asymptomatic CK elevation, myalgia, myopathy.[3][4][5]
Lamivudine HIV, Hepatitis BGrade 3-4 CK elevations: 4.1% in the GLOBE trial.[6]Grades 1-4Generally milder muscle-related symptoms compared to telbivudine.[6]
Entecavir Hepatitis BRare reports of myopathy.Not well-defined in large trials.Muscle weakness.
Sofosbuvir Hepatitis CNo significant cardiotoxicity reported in major clinical trials (NEUTRINO, FISSION, POSITRON, FUSION).Not a significant safety signal.Generally well-tolerated with regard to cardiac function.[7][8][9]
Tenofovir DF HIV, Hepatitis BMyopathy is not a commonly reported adverse event.Not a significant safety signal.
Adefovir Dipivoxil Hepatitis BMyopathy is not a commonly reported adverse event.Not a significant safety signal.

Table 2: Nephrotoxicity

DrugIndication(s)Incidence of NephrotoxicitySeverity (CTCAE Grades)Clinical Manifestations
This compound Hepatitis C (Investigational)Observed in conjunction with cardiotoxicity in a Phase II trial.Not explicitly graded in available reports.Increased serum creatinine.
Tenofovir DF HIV, Hepatitis BVariable, with some studies showing a higher risk of renal dysfunction.Grades 1-3Decreased glomerular filtration rate (GFR), proximal renal tubulopathy, Fanconi syndrome.[10][11][12][13]
Adefovir Dipivoxil Hepatitis BDose-dependent nephrotoxicity. At 10 mg/day, the risk is present but lower than at higher doses.[14][15][16][17][18]Grades 1-3Increased serum creatinine, hypophosphatemia.[14][15][16][17][18]
Lamivudine HIV, Hepatitis BLow incidence of nephrotoxicity.Not a significant safety signal.Generally considered to have a favorable renal safety profile.
Entecavir Hepatitis BLow incidence of nephrotoxicity.Not a significant safety signal.Generally considered to have a favorable renal safety profile.
Telbivudine Hepatitis BNot a primary toxicity.Not a significant safety signal.
Sofosbuvir Hepatitis CNo significant nephrotoxicity reported in major clinical trials.Not a significant safety signal.Generally well-tolerated with regard to renal function.[7][8][9]

Table 3: Other Notable Toxicities

DrugIndication(s)Notable Adverse EventsIncidence
Lamivudine HIV, Hepatitis BPancreatitis, peripheral neuropathy.Pancreatitis is rare but has been reported.[19][20][21]
Entecavir Hepatitis BLactic acidosis (rare, primarily in patients with decompensated cirrhosis).[22][23][24][25][26]Very low.[22][23][24][25][26]
Sofosbuvir Hepatitis CHeadache, fatigue, nausea.Common, but generally mild to moderate.[7][8][9][27]

Experimental Protocols

This compound Phase II Trial (NCT01425970)

  • Objective: To evaluate the safety, tolerability, and efficacy of this compound in combination with other agents for the treatment of chronic HCV infection.[28]

  • Study Design: A multi-center, two-part study. Part A was a randomized, double-blind, placebo-controlled trial.[28]

  • Patient Population: Treatment-naive adults with chronic HCV genotype 2 or 3 infection.[28] Key exclusion criteria included signs of decompensated liver disease, other chronic liver diseases, and significant psychiatric conditions.[28]

  • Dosing Regimen: The trial was halted due to safety concerns, and specific dosing information that led to the adverse events is not fully detailed in publicly available documents.

  • Safety Monitoring: Included regular monitoring of clinical symptoms, vital signs, electrocardiograms (ECGs), and laboratory parameters, including cardiac and renal function markers.

Telbivudine GLOBE Trial

  • Objective: To compare the efficacy and safety of telbivudine versus lamivudine over two years in patients with chronic hepatitis B.[3][5]

  • Study Design: A large, multicenter, randomized, double-blind, active-controlled Phase III trial.

  • Patient Population: Included both HBeAg-positive and HBeAg-negative patients with chronic hepatitis B.

  • Dosing Regimen: Telbivudine 600 mg once daily or lamivudine 100 mg once daily.

  • Safety Monitoring: Adverse events were recorded at each visit. Laboratory assessments, including creatine kinase (CK) levels, were performed regularly. Myopathy was defined by muscle pain or weakness with a CK level >10 times the upper limit of normal (ULN).[3][5]

Tenofovir Disoproxil Fumarate (TDF) Renal Safety Monitoring in Clinical Practice

  • General Protocol: Routine monitoring of renal function is recommended for patients on TDF.

  • Assessments:

    • Baseline: Estimated glomerular filtration rate (eGFR), serum creatinine, urinalysis for proteinuria, and serum phosphate.

    • Follow-up: Regular monitoring of eGFR and serum creatinine. More frequent monitoring is advised for patients with pre-existing renal impairment or other risk factors.

  • Definition of Nephrotoxicity: Varies across studies but often includes a significant decrease in eGFR from baseline (e.g., >25% decrease), development of proteinuria, or evidence of proximal tubular dysfunction (e.g., hypophosphatemia, glycosuria in the absence of hyperglycemia).

Mechanisms of Toxicity and Signaling Pathways

This compound Cardiotoxicity

The precise mechanism of this compound-induced cardiotoxicity is not fully elucidated, but preclinical studies suggest a multifactorial process potentially involving mitochondrial dysfunction and disruption of calcium homeostasis. While direct inhibition of mitochondrial DNA polymerase has been debated, some evidence points towards an off-target effect on mitochondrial RNA polymerase (POLRMT), leading to impaired mitochondrial protein synthesis and reduced cellular energy production in cardiomyocytes.[29] Additionally, in vitro studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have shown that this compound can impair cardiac contractility by decreasing calcium transient, possibly through downregulation of genes involved in calcium handling.[28][30]

BMS986094_Cardiotoxicity BMS986094 This compound (prodrug) ActiveMetabolite Active Triphosphate Metabolite BMS986094->ActiveMetabolite Metabolism POLRMT POLRMT (Mitochondrial RNA Polymerase) ActiveMetabolite->POLRMT Inhibition CaGenes Calcium Handling Gene Expression (CACNA1C, RYR2, NCX1) ActiveMetabolite->CaGenes Downregulation Mitochondrion Mitochondrion MitoProtein Mitochondrial Protein Synthesis POLRMT->MitoProtein ATP ATP Production MitoProtein->ATP Contractility Cardiac Contractility ATP->Contractility Energy Supply Calcium Calcium Homeostasis CaTransient Calcium Transient CaGenes->CaTransient CaTransient->Contractility Signal Cardiotoxicity Cardiotoxicity (Reduced LVEF, Heart Failure) Contractility->Cardiotoxicity

Proposed Mechanism of this compound Cardiotoxicity
Tenofovir Disoproxil Fumarate (TDF) Nephrotoxicity

TDF-associated nephrotoxicity is primarily characterized by proximal renal tubular dysfunction. The mechanism involves the accumulation of tenofovir within the proximal tubule cells. Tenofovir is actively taken up from the blood into these cells by the human organic anion transporters (hOAT1 and hOAT3) located on the basolateral membrane. Its efflux into the tubular lumen is mediated by multidrug resistance-associated proteins (MRP2 and MRP4) on the apical membrane. High intracellular concentrations of tenofovir can lead to mitochondrial toxicity by inhibiting mitochondrial DNA polymerase gamma, resulting in mitochondrial DNA depletion, impaired cellular energy production, and ultimately, cell injury and apoptosis.

TDF_Nephrotoxicity cluster_cell Proximal Tubule Cell cluster_blood Blood cluster_lumen Tubular Lumen TDF_intra Tenofovir Mitochondrion Mitochondrion TDF_intra->Mitochondrion Accumulation & Toxicity mtDNA_poly mtDNA Polymerase-γ TDF_intra->mtDNA_poly Inhibition MRP2_4 MRP2/4 TDF_intra->MRP2_4 mtDNA mtDNA Depletion mtDNA_poly->mtDNA ATP Reduced ATP mtDNA->ATP CellInjury Cell Injury & Apoptosis ATP->CellInjury TDF_blood Tenofovir (TDF) hOAT1_3 hOAT1/3 TDF_blood->hOAT1_3 TDF_lumen Tenofovir hOAT1_3->TDF_intra Uptake MRP2_4->TDF_lumen Efflux

Mechanism of Tenofovir-Induced Nephrotoxicity
Telbivudine-Induced Myopathy

The myopathy associated with telbivudine is thought to be a consequence of mitochondrial dysfunction. As a nucleoside analogue, telbivudine can be phosphorylated to its active triphosphate form, which may inhibit mitochondrial DNA polymerase gamma. This inhibition leads to a depletion of mitochondrial DNA, impairing the synthesis of essential proteins for the electron transport chain. The resulting disruption in oxidative phosphorylation reduces ATP production in muscle cells, leading to cellular stress, damage, and the clinical manifestations of myopathy, including elevated creatine kinase levels and muscle weakness.[3][4][5][6]

Telbivudine_Myopathy cluster_mito Telbivudine Telbivudine Telbivudine_TP Telbivudine-TP Telbivudine->Telbivudine_TP Phosphorylation Mitochondrion Mitochondrion in Myocyte mtDNA_poly mtDNA Polymerase-γ Telbivudine_TP->mtDNA_poly Inhibition mtDNA_rep mtDNA Replication mtDNA_poly->mtDNA_rep mtDNA_dep mtDNA Depletion mtDNA_rep->mtDNA_dep ETC_dys Electron Transport Chain Dysfunction mtDNA_dep->ETC_dys ATP_red Reduced ATP Production ETC_dys->ATP_red Myopathy Myopathy (Elevated CK, Muscle Weakness) ATP_red->Myopathy

Proposed Mechanism of Telbivudine-Induced Myopathy

Conclusion

The toxicity profile of this compound, characterized by severe cardiotoxicity and renal toxicity, underscores the challenges in developing safe and effective nucleotide analogues. While other drugs in this class, such as tenofovir and adefovir, also exhibit significant renal toxicity, and telbivudine is associated with myopathy, the cardiac adverse events of this compound were particularly alarming and led to its discontinuation. In contrast, entecavir and sofosbuvir have demonstrated more favorable safety profiles in their respective indications.

This comparative analysis highlights the importance of thorough preclinical toxicity screening, including the use of advanced in vitro models like hiPSC-derived cardiomyocytes, to identify potential organ-specific toxicities early in drug development. Understanding the diverse mechanisms of toxicity among nucleotide analogues is crucial for designing safer next-generation therapeutics. Continued research into the specific molecular interactions that lead to these adverse events will be essential for mitigating the risks associated with this important class of antiviral agents.

References

BMS-986094: Bridging the Gap Between In Vitro Predictions and In Vivo Realities

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Preclinical Findings for the Investigational Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

BMS-986094, a prodrug of the guanosine nucleotide analog 2'-C-methylguanosine, was a promising inhibitor of the hepatitis C virus (HCV) NS5b RNA-dependent RNA polymerase. However, its clinical development was halted due to unforeseen cardiac and renal toxicities. This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for this compound, offering insights into the translational challenges encountered during its development. We also include comparative data for sofosbuvir, an approved nucleotide analog inhibitor of HCV, to provide context.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound, comparing its effects across different experimental systems.

Table 1: In Vitro Effects of this compound

Cell LineParameterConcentrationObservation
Human Hepatoma (HepG2, Huh-7)Mitochondrial DNA Content≤10 µMNo change[1][2]
Human Hepatoma (Huh-7)Mitochondrial Gene Transcription (MT-ND1, MT-ND5)≥10 µM (cytotoxic)Reduction in mRNA content[1][2]
Human iPS Cell-derived Cardiomyocytes (hiPSC-CMs)Mitochondrial DNA Content≤10 µMNo change[1][2]
hiPSC-CMsMitochondrial Respiration≥0.1 µMReduced after 6 days of treatment[3][4]
hiPSC-CMsContractility0.3–3 µMInduced contraction dysfunction[3][5]
hiPSC-CMsCalcium TransientNot specifiedDecreased[3][5]
hiPSC-CMsCalcium Handling Gene ExpressionNot specifiedInhibited[3]

Table 2: In Vivo Effects of this compound in Cynomolgus Monkeys

DosageDurationOrganObservation
15 or 30 mg/kg/day3 weeks or 1 monthHeart, KidneyPronounced toxicities at 30 mg/kg/day[1]
15 or 30 mg/kg/day3 weeks or 1 monthHeart, KidneyNo change in mitochondrial DNA content or ATP/GTP levels[1]
Not specifiedLong-termHeartDecreased Left Ventricular Ejection Fraction (LVEF)[3][6]
15 or 30 mg/kg/day3 weeksHeart, KidneyHigh and persistent concentrations of the active metabolite INX-09114[7]

Table 3: Comparative In Vitro Cardiotoxicity

CompoundCell LineConcentrationEffect on Contractility
This compoundhiPSC-CMs0.3–3 µMInduced contraction dysfunction[3][5]
SofosbuvirhiPSC-CMsNot specifiedLittle effect[3][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and the experimental approaches used to evaluate this compound.

cluster_0 Cellular Uptake and Activation cluster_1 Viral Inhibition This compound (Prodrug) This compound (Prodrug) INX-09114 (Active Triphosphate) INX-09114 (Active Triphosphate) This compound (Prodrug)->INX-09114 (Active Triphosphate) Metabolism HCV NS5b Polymerase HCV NS5b Polymerase INX-09114 (Active Triphosphate)->HCV NS5b Polymerase Inhibition Viral RNA Replication Viral RNA Replication HCV NS5b Polymerase->Viral RNA Replication

Figure 1: Mechanism of action of this compound.

cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment A Human Cell Lines (Hepatoma, hiPSC-CMs) B This compound Treatment A->B C Mitochondrial Function Assays (mtDNA content, respiration) B->C D Cardiomyocyte Function Assays (Contractility, Calcium Transients) B->D E Animal Models (Cynomolgus Monkeys) F Oral Administration of this compound E->F G Toxicity Evaluation (Cardiac and Renal Function) F->G H Metabolite Analysis (Tissue Distribution) F->H

Figure 2: Experimental workflow for preclinical evaluation.

Detailed Experimental Protocols

The following are summaries of the methodologies employed in the key in vitro and in vivo studies.

In Vitro Studies
  • Cell Culture and Treatment: Human hepatoma cells (HepG2 and Huh-7) and human iPS cell-derived cardiomyocytes (hiPSC-CMs) were cultured under standard conditions.[1][2] this compound was applied to the cell cultures for up to 19 days at varying concentrations.[1][2]

  • Mitochondrial DNA Content Analysis: Total DNA was extracted from the cells, and the relative amount of mitochondrial DNA to nuclear DNA was quantified using quantitative polymerase chain reaction (qPCR).

  • Gene Expression Analysis: RNA was isolated from the cells, and the expression levels of specific mitochondrial genes (e.g., MT-ND1, MT-ND5) and calcium handling-related genes were measured by reverse transcription qPCR.[1][3]

  • Cardiomyocyte Contractility Assay: The contractility of hiPSC-CMs was assessed using motion imaging analysis to measure parameters such as contraction and relaxation velocity.[3][5]

  • Calcium Transient Measurement: Intracellular calcium transients in hiPSC-CMs were measured using calcium-sensitive fluorescent dyes.[3][5]

In Vivo Studies
  • Animal Model: Cynomolgus monkeys were used as the primary non-rodent species for toxicity studies.[1][7]

  • Drug Administration: this compound was administered orally to the monkeys at doses of 15 or 30 mg/kg/day for periods of 3 weeks to 1 month.[1][7]

  • Toxicity Assessment: Cardiac and renal function were monitored throughout the studies. This included measurement of Left Ventricular Ejection Fraction (LVEF).[3][6]

  • Mitochondrial Respiration and DNA Content: At the end of the treatment period, samples of heart and kidney tissue were collected for the assessment of mitochondrial respiration, mitochondrial DNA content, and levels of high-energy substrates like ATP and GTP.[1]

  • Metabolite Profiling: The concentrations of this compound and its metabolites, including the active form INX-09114, were measured in plasma and various tissues to understand its distribution and accumulation.[7]

Discussion and Conclusion

The preclinical evaluation of this compound highlights a significant disconnect between the in vitro and in vivo findings, particularly concerning mitochondrial toxicity. In vitro, direct mitochondrial toxicity, as measured by changes in mitochondrial DNA content, was only observed at cytotoxic concentrations.[1][2] However, functional effects on mitochondrial respiration and cardiomyocyte contractility were seen at lower, non-cytotoxic concentrations in hiPSC-CMs.[3][4]

In contrast, in vivo studies in cynomolgus monkeys revealed significant cardiac and renal toxicity without corresponding changes in mitochondrial DNA content or energy levels in these organs.[1] The accumulation of the active metabolite, INX-09114, to high and persistent levels in the heart and kidneys of these animals appears to be a more likely contributor to the observed toxicities.[7]

This case underscores the importance of utilizing a multifaceted approach in preclinical safety assessment. While in vitro assays provide valuable mechanistic insights, they may not fully recapitulate the complex pharmacokinetic and pharmacodynamic relationships that occur in vivo. The delayed cardiotoxicity observed both clinically and in animal models, which was also reflected in the chronic in vitro hiPSC-CM studies, emphasizes the need for long-duration toxicity assessments in relevant physiological systems. The comparison with sofosbuvir, which showed minimal cardiotoxicity in vitro, further validates the predictive potential of hiPSC-CMs for assessing drug-induced cardiac dysfunction.[3][5]

Ultimately, the experience with this compound serves as a critical case study for drug developers, emphasizing the need to carefully integrate data from various preclinical models to better predict potential clinical liabilities.

References

A Comparative Analysis of the Mechanisms of BMS-986094 and Ribavirin in HCV Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral therapeutics for Hepatitis C Virus (HCV), the development of direct-acting antivirals (DAAs) marked a significant turning point. Among the promising candidates was BMS-986094, a potent nucleotide analog inhibitor of the HCV NS5B polymerase. However, its clinical development was prematurely halted due to unforeseen cardiotoxicity. In contrast, ribavirin, a broad-spectrum antiviral agent, has been a cornerstone of HCV combination therapy for decades, albeit with a more complex and less direct mechanism of action. This guide provides a detailed comparative study of the mechanisms of this compound and ribavirin, supported by experimental data, to offer insights for future antiviral drug development.

At a Glance: Key Mechanistic Differences

FeatureThis compoundRibavirin
Primary Antiviral Mechanism Direct inhibition of HCV NS5B RNA-dependent RNA polymeraseMulti-pronged: Direct antiviral activity, IMPDH inhibition, Immunomodulation
Molecular Target HCV NS5B PolymeraseHCV RNA Polymerase, Inosine Monophosphate Dehydrogenase (IMPDH), Immune System Components
Form of Active Compound 2'-C-methylguanosine triphosphate (M-GTP)Ribavirin triphosphate (RTP), Ribavirin monophosphate (RMP)
Key Off-Target Effect Cardiotoxicity (impaired calcium handling in cardiomyocytes)Hemolytic anemia
Clinical Development Status Discontinued in Phase II trialsApproved for combination therapy

Antiviral Mechanisms of Action

This compound: A Potent, Direct-Acting Antiviral

This compound is a phosphoramidate prodrug of a guanosine nucleotide analog. Upon oral administration, it is metabolized in hepatocytes to its active triphosphate form, 2'-C-methylguanosine triphosphate. This active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. By mimicking the natural guanosine triphosphate, it becomes incorporated into the nascent viral RNA strand, leading to the premature termination of RNA synthesis and thus inhibiting viral replication.

BMS986094_Antiviral_Mechanism BMS986094 This compound (Prodrug) Metabolism Hepatic Metabolism BMS986094->Metabolism Active_Metabolite 2'-C-methylguanosine triphosphate Metabolism->Active_Metabolite NS5B HCV NS5B RNA Polymerase Active_Metabolite->NS5B Inhibition Inhibition RNA_Replication Viral RNA Replication NS5B->RNA_Replication

Mechanism of this compound-induced Cardiotoxicity

In contrast, the primary dose-limiting toxicity of ribavirin is hemolytic anemia, a manageable side effect that does not typically lead to treatment discontinuation.

Experimental Protocols

HCV Replicon Assay (for EC50 determination)

This assay is a cornerstone for evaluating the in vitro antiviral activity of compounds against HCV.

dot

Replicon_Assay_Workflow Start Plate Huh-7 cells containing HCV replicon Add_Compound Add serial dilutions of test compound Start->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Lyse_Cells Lyse cells and measure reporter gene activity (e.g., Luciferase) Incubate->Lyse_Cells Analyze Calculate EC50 values Lyse_Cells->Analyze

HCV Replicon Assay Workflow

Methodology:

  • Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are used. These replicons typically contain a reporter gene, such as luciferase, for easy quantification of viral replication.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compound (this compound or ribavirin).

  • Incubation: The treated cells are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication and the effect of the compound to manifest.

  • Quantification of Viral Replication: After incubation, the cells are lysed, and the activity of the reporter gene is measured. A decrease in reporter activity corresponds to an inhibition of viral replication.

  • Data Analysis: The data is plotted as a dose-response curve, and the EC50 value is calculated, representing the concentration of the compound that inhibits 50% of viral replication.

Cardiomyocyte Calcium Transient Assay (for Cardiotoxicity Assessment)

This assay is used to assess the potential of a compound to interfere with the normal calcium cycling in cardiomyocytes, a key indicator of cardiotoxicity.

Methodology:

  • Cell Culture: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured to form a spontaneously beating syncytium.

  • Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment: The cells are exposed to the test compound (this compound).

  • Fluorescence Imaging: The cells are imaged using a high-speed fluorescence microscope to record the changes in intracellular calcium concentration (calcium transients) that occur with each heartbeat.

  • Data Analysis: The characteristics of the calcium transients, such as amplitude, duration, and frequency, are analyzed to detect any drug-induced abnormalities. A decrease in the amplitude and prolongation of the duration of the calcium transient are indicative of impaired calcium handling and potential cardiotoxicity.

The comparative study of this compound and ribavirin highlights the evolution of antiviral drug development for HCV. This compound exemplifies the power of a targeted, direct-acting antiviral approach, achieving potent inhibition of a key viral enzyme. However, its failure in clinical trials underscores the critical importance of thorough off-target effect profiling, particularly for nucleotide analogs which have the potential to interact with host polymerases and other cellular machinery.

Ribavirin, on the other hand, showcases a less potent but more resilient strategy, with its multifaceted mechanism of action contributing to its long-standing role in combination therapy. Its immunomodulatory effects, in particular, are a valuable attribute that is often lacking in highly specific DAAs.

For researchers and drug developers, the lessons learned from both this compound and ribavirin are invaluable. The future of antiviral therapy will likely involve the development of highly potent and specific DAAs with minimal off-target effects, potentially in combination with agents that can beneficially modulate the host immune response, embodying the strengths of both of these mechanistically distinct antiviral agents.

References

Benchmarking BMS-986094 Against Known Cardiotoxic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics is often challenged by unforeseen toxicities, with cardiotoxicity being a primary reason for compound attrition. BMS-986094, a guanosine nucleotide analogue developed for the treatment of Hepatitis C, was halted in clinical trials due to unexpected cardiac adverse events. This guide provides an objective comparison of the cardiotoxic profile of this compound against three well-characterized cardiotoxic compounds: Doxorubicin, Sunitinib, and Trastuzumab. The data presented herein is derived from in vitro studies utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), a relevant and predictive model for human cardiotoxicity.

Executive Summary

This guide summarizes key in vitro cardiotoxicity data for this compound and comparator compounds, focusing on effects on cardiomyocyte contractility, calcium handling, and cytotoxicity. This compound demonstrates a distinct cardiotoxic profile characterized by a delayed-onset impairment of contractility, primarily driven by disruptions in calcium signaling, with less pronounced direct cytotoxicity compared to agents like Doxorubicin.

Data Presentation: In Vitro Cardiotoxicity Profiles

The following tables summarize the quantitative effects of this compound and comparator compounds on hiPSC-CMs.

Table 1: Effects on Cardiomyocyte Contractility

CompoundConcentrationTime PointEffect on ContractilityQuantitative Change
This compound 0.3 - 3 µM≥ 4 daysDecreased ContractionInduces contraction dysfunction[1]
3 µM120 hoursDecreased Beating Area-12.7%[2]
3 µM144 hoursDecreased Beating Area-78.7%[2]
Doxorubicin 1 µM24 hoursIncreased Beat Rate & ArrhythmiaMore severe in sensitive cell lines[3]
1 µM24 hoursDecreased ContractionAffects beating and contractile properties[4]
Sunitinib 1 µM-Decreased Beat RateSignificant decrease[5]
Trastuzumab 0.1 - 1.0 µM7 daysDecreased Contraction Velocity & DeformationSignificant reduction[6][7][8]

Table 2: Effects on Cardiomyocyte Calcium Transients

CompoundConcentrationTime PointEffect on Calcium TransientQuantitative Change
This compound 0.3 - 3 µM≥ 4 daysDecreased Calcium TransientConcentration- and time-dependent decrease in amplitude[2]
Doxorubicin --Altered Calcium Handling-
Sunitinib 1 µM-Decreased Calcium PeakSignificant decrease[5]
Trastuzumab 0.1 - 1.0 µM7 daysDecreased Systolic Amplitude & Diastolic RemovalSignificant reduction[6][8][9]

Table 3: Effects on Cardiomyocyte Viability (Cytotoxicity)

CompoundConcentrationTime PointEffect on Cell ViabilityQuantitative Change (e.g., LD50)
This compound 3 µM120 hoursDecreased Beating Area (surrogate for viability)-12.7%[2]
Doxorubicin 0.05 - 0.1 µM7 daysDecreased ViabilitySignificant reduction[7][8]
0.1643 µM (sensitive cells)72 hoursDecreased ViabilityLD50[3][10]
3.015 µM (resistant cells)72 hoursDecreased ViabilityLD50[3][10]
1 - 3 µM48 hoursDecreased Viability~60% reduction[11]
Sunitinib 16.7 µM24 hoursDecreased ViabilityTC50 (ATP depletion)[5]
23 µM24 hoursIncreased LDH Release300% increase[5]
Trastuzumab 0.1 - 1.0 µM7 daysNo Significant EffectNo significant reduction[6][7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cardiomyocyte Contractility Assessment (Impedance-Based)

This protocol outlines the use of an impedance-based system (e.g., xCELLIGENCE RTCA Cardio) to measure cardiomyocyte contractility.

Principle: Cardiomyocytes are cultured on microelectrodes. The beating of the cells causes changes in the impedance, which are recorded in real-time. Changes in beat rate and amplitude reflect the contractility of the cardiomyocyte monolayer.

Protocol:

  • Plate Coating: Coat the wells of a 96-well E-Plate Cardio with a suitable extracellular matrix protein (e.g., 10 µg/mL fibronectin) and incubate for at least 3 hours at 37°C.[12]

  • Cell Seeding: Aspirate the coating solution and seed hiPSC-CMs at a desired density (e.g., 70,000 cells/well) in the appropriate plating medium.[13]

  • Culture and Maturation: Culture the cells in a cell culture incubator (37°C, 5% CO2). Allow the cells to form a spontaneously beating syncytium, typically for 10-14 days.[14]

  • Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the wells and incubate for the desired duration (e.g., acute exposure for 20 minutes or chronic exposure for several days with media changes).[14]

  • Data Acquisition: Place the E-plate in the RTCA Cardio station within the incubator. Record impedance measurements at a high frequency (e.g., every 12.9 milliseconds) to capture the beating signals.[12][13]

  • Data Analysis: Analyze the recorded impedance waveforms to determine the beat rate (peaks per minute) and beat amplitude (magnitude of impedance change).[14] A significant change (e.g., >20%) in these parameters compared to vehicle control indicates an effect on contractility.[15]

Calcium Transient Measurement (Fluorescent Imaging)

This protocol describes the measurement of intracellular calcium transients using a fluorescent calcium indicator like Fluo-4 AM.

Principle: Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to free calcium. Changes in intracellular calcium concentration during cardiomyocyte contraction-relaxation cycles can be visualized and quantified by measuring the fluorescence intensity over time.

Protocol:

  • Cell Preparation: Culture hiPSC-CMs on glass-bottom dishes or plates suitable for microscopy.

  • Dye Loading: Prepare a Fluo-4 AM loading solution (e.g., 1-10 µM in a physiological buffer).[16] Remove the culture medium, wash the cells once, and incubate with the Fluo-4 AM loading solution for 15-30 minutes at 37°C, followed by 15-30 minutes at room temperature.[17]

  • Wash and De-esterification: Remove the loading solution and wash the cells once with the physiological buffer.[17] Allow the cells to de-esterify the dye for at least 20 minutes at room temperature.[16]

  • Compound Treatment: Add the test compounds at the desired concentrations to the cells.

  • Image Acquisition: Place the dish on an inverted fluorescence microscope equipped with a camera for live-cell imaging. Excite the Fluo-4 at ~490 nm and capture the emission at ~515 nm.[18] Record time-lapse image series to capture the calcium transients.

  • Data Analysis: Select regions of interest (ROIs) over individual beating cells or cell clusters. Measure the mean fluorescence intensity within the ROIs for each frame of the time-lapse series. Analyze the resulting fluorescence traces to determine parameters such as peak frequency, peak amplitude, and decay kinetics of the calcium transients.[19]

Cytotoxicity Assessment (LDH Release Assay)

This protocol details the measurement of cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.

Principle: LDH is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The amount of LDH in the medium is proportional to the number of lysed cells.

Protocol:

  • Cell Culture and Treatment: Plate hiPSC-CMs in a 96-well plate and allow them to attach and mature. Treat the cells with the test compounds at various concentrations for the desired duration.

  • Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Assay: Use a commercially available LDH cytotoxicity assay kit. In a separate 96-well plate, mix the collected supernatant with the assay reagents according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the reaction mixture at room temperature for the time specified in the kit's protocol. Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.

  • Data Analysis: Calculate the amount of LDH released by subtracting the background absorbance from the absorbance of the treated and control samples. Express the results as a percentage of the maximum LDH release (from cells lysed with a lysis buffer) to determine the percentage of cytotoxicity.[20]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Cardiotoxicity_Mechanisms cluster_BMS This compound cluster_Dox Doxorubicin cluster_Sun Sunitinib cluster_Tras Trastuzumab BMS This compound Ca_Handling Calcium Handling Disruption BMS->Ca_Handling Inhibits Contractility_BMS Decreased Contractility Ca_Handling->Contractility_BMS Dox Doxorubicin ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Mito_Dys Mitochondrial Dysfunction Dox->Mito_Dys DNA_Damage DNA Damage Dox->DNA_Damage Apoptosis Apoptosis ROS->Apoptosis Mito_Dys->Apoptosis DNA_Damage->Apoptosis Sun Sunitinib Kinase_Inhib Tyrosine Kinase Inhibition (VEGFR, PDGFR) Sun->Kinase_Inhib Mito_Injury Mitochondrial Injury Kinase_Inhib->Mito_Injury Contractility_Sun Decreased Contractility Mito_Injury->Contractility_Sun Tras Trastuzumab HER2 HER2 Receptor Tras->HER2 Blocks NRG1 NRG1/HER Signaling Survival Cardiomyocyte Survival & Function NRG1->Survival Promotes

Caption: Mechanisms of Cardiotoxicity for this compound and Comparator Compounds.

Experimental_Workflow start Start: hiPSC-CM Culture compound Compound Treatment (this compound or Comparators) start->compound contractility Contractility Assay (Impedance) compound->contractility calcium Calcium Transient Assay (Fluorescence Imaging) compound->calcium cytotoxicity Cytotoxicity Assay (LDH Release) compound->cytotoxicity data Data Analysis & Comparison contractility->data calcium->data cytotoxicity->data end End: Comparative Profile data->end

Caption: General Experimental Workflow for In Vitro Cardiotoxicity Assessment.

References

Validating Biomarkers for Organ Damage: A Comparative Guide for Nucleotide Analogue Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics, while promising, carries the inherent risk of unforeseen organ toxicity. The case of BMS-986094, a guanosine nucleotide analogue developed for Hepatitis C, serves as a critical reminder of this challenge. Its clinical development was halted due to significant cardiotoxicity and nephrotoxicity.[1][2][3] This guide provides a comparative framework for the validation of biomarkers to monitor for such organ damage, using the less toxic, approved nucleotide analogue inhibitor, sofosbuvir, as a key comparator.

Understanding the Organ Damage Profile

This compound's clinical trials were terminated after instances of heart and kidney failure, with one reported fatality.[1][2] Studies in non-human primates also identified the heart and kidneys as primary target organs for toxicity.[4] The proposed mechanism, while not definitively established, is thought to involve the inhibition of host cell RNA polymerases, potentially leading to mitochondrial dysfunction.[4][5]

In contrast, sofosbuvir, another nucleotide analogue inhibitor for Hepatitis C, has demonstrated a more favorable safety profile. Extensive clinical data, including in patients with moderate to severe kidney disease, have not shown an increased risk of cardiac adverse events or clinically significant declines in kidney function.[2][6][7][8]

Comparative Biomarkers for Organ Damage Surveillance

The early detection of organ damage is paramount in clinical drug development. The following tables outline validated and emerging biomarkers for cardiotoxicity and nephrotoxicity that are relevant for monitoring patients receiving nucleotide analogue inhibitors.

Table 1: Validated and Emerging Biomarkers for Drug-Induced Cardiotoxicity
Biomarker CategorySpecific BiomarkerTissue of OriginFluidUtility
Established Cardiac Troponin I (cTnI) & T (cTnT)HeartSerum/PlasmaHighly specific for myocardial injury.[4][9]
B-type Natriuretic Peptide (BNP) & N-terminal pro-BNP (NT-proBNP)HeartSerum/PlasmaIndicates ventricular strain and heart failure.[10]
Emerging Myeloperoxidase (MPO)NeutrophilsSerum/PlasmaA promising marker for anthracycline-related cardiac dysfunction.[4]
Fatty Acid-Binding Protein 3 (FABP3)HeartSerum/PlasmaRises rapidly after acute myocardial injury.[3]
microRNA-146bHeartSerum/PlasmaShows potential as a sensitive marker for chronic myocardial injury.[3]
Table 2: Validated and Emerging Biomarkers for Drug-Induced Nephrotoxicity
Biomarker CategorySpecific BiomarkerTissue of OriginFluidUtility
Established Kidney Injury Molecule-1 (KIM-1)Kidney (Proximal Tubule)UrineHighly sensitive and specific for proximal tubule injury.[1][11][12][13]
Neutrophil Gelatinase-Associated Lipocalin (NGAL)KidneyUrine/SerumAn early marker of acute kidney injury.[1][11][12]
ClusterinKidneyUrine/SerumAssociated with early renal damage.[1][11][12][13]
Emerging OsteopontinKidneyUrineLevels are elevated in response to tubular injury.[11][13]
IL-18KidneyUrineA marker of inflammation-related kidney injury.[1][12]
Trefoil Factor-3 (TFF-3)KidneyUrineAccepted by regulatory agencies for preclinical monitoring.[1][12]

Experimental Protocols for Biomarker Validation

The validation of a biomarker is a multi-step process to ensure its analytical and clinical performance. Below are generalized protocols for the validation of a cardiac and a renal biomarker.

Protocol 1: Validation of High-Sensitivity Cardiac Troponin I (hs-cTnI) for Drug-Induced Cardiotoxicity
  • Assay Selection and Analytical Validation:

    • Select a high-sensitivity cTnI assay with a low coefficient of variance (<10%) at the 99th percentile of a healthy population.[14]

    • Establish the assay's limit of detection (LoD), limit of quantification (LoQ), precision, and linearity according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[15]

    • Assess potential interferences from the drug compound and its metabolites.

  • Preclinical Evaluation:

    • Utilize an appropriate animal model (e.g., rat or non-human primate) administered with the investigational drug at various doses.

    • Collect serial blood samples at baseline and multiple time points post-dosing.

    • Measure hs-cTnI concentrations and correlate with histopathological findings of myocardial injury.

  • Clinical Validation:

    • In a Phase I clinical trial, establish the 99th percentile upper reference limit (URL) in a healthy cohort.

    • In patient cohorts, measure baseline hs-cTnI prior to drug administration.

    • Conduct serial monitoring of hs-cTnI during and after treatment.

    • Define a significant change from baseline (e.g., a rise and/or fall in hs-cTnI with at least one value above the 99th percentile URL).

    • Correlate hs-cTnI elevations with clinical signs of cardiotoxicity and changes in cardiac imaging (e.g., echocardiography).[10][16]

Protocol 2: Validation of Urinary Kidney Injury Molecule-1 (KIM-1) for Drug-Induced Nephrotoxicity
  • Assay Development and Validation:

    • Develop a sensitive and reproducible assay for KIM-1, such as a microbead-based ELISA.[5][17][18]

    • Validate the assay for its analytical range, precision, accuracy, and stability in urine, including freeze-thaw cycles.[5][18]

    • Establish a method for normalizing urinary KIM-1 levels, typically to urinary creatinine, to account for variations in urine dilution.[5]

  • Preclinical Studies:

    • Use an animal model of drug-induced nephrotoxicity (e.g., cisplatin or gentamicin administration in rats).

    • Collect urine samples at multiple time points before, during, and after drug administration.

    • Measure normalized urinary KIM-1 levels and compare with traditional markers (serum creatinine, BUN) and kidney histopathology.[5]

  • Clinical Application and Monitoring:

    • Establish a reference range for urinary KIM-1 in a healthy human population.[19]

    • In clinical trials of a potentially nephrotoxic drug, collect baseline and serial urine samples.

    • Monitor for significant increases in urinary KIM-1 as an early indicator of tubular injury.

    • Investigate the correlation between elevated urinary KIM-1 and changes in estimated glomerular filtration rate (eGFR) or other signs of renal dysfunction.

Visualizing Workflows and Pathways

To further clarify the processes and mechanisms discussed, the following diagrams are provided.

G cluster_preclinical Preclinical Validation cluster_analytical Analytical Validation cluster_clinical Clinical Validation animal_model Animal Model of Organ Toxicity dosing Drug Administration (Dose-Ranging) animal_model->dosing sampling Serial Biological Sampling (Blood, Urine) dosing->sampling histopathology Histopathological Analysis sampling->histopathology correlation Correlation with Clinical Endpoints histopathology->correlation assay_dev Assay Development/Selection assay_dev->animal_model performance Performance Characteristics (LoD, LoQ, Precision) assay_dev->performance stability Stability Assessment performance->stability healthy_cohort Healthy Volunteer Cohort patient_cohort Patient Cohort healthy_cohort->patient_cohort baseline Baseline Biomarker Measurement patient_cohort->baseline monitoring Serial On-Treatment Monitoring baseline->monitoring monitoring->correlation

Caption: A generalized workflow for the validation of a safety biomarker.

G cluster_drug Nucleotide Analogue Prodrug cluster_activation Intracellular Activation cluster_target Viral Target cluster_off_target Potential Off-Target Effects (this compound) prodrug This compound / Sofosbuvir triphosphate Active Triphosphate Metabolite prodrug->triphosphate ns5b HCV NS5B RNA Polymerase triphosphate->ns5b host_pol Host RNA/DNA Polymerases triphosphate->host_pol potential off-target inhibition viral_rna Viral RNA Replication ns5b->viral_rna incorporation inhibition Inhibition viral_rna->inhibition leads to chain termination mito_dys Mitochondrial Dysfunction host_pol->mito_dys organ_damage Cardio- and Nephrotoxicity mito_dys->organ_damage

Caption: Simplified signaling pathway of nucleotide analogue inhibitors.

References

A Comparative Safety Review of HCV NS5B Inhibitors: Sofosbuvir, Dasabuvir, and Beclabuvir

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the safety and tolerability of three key players in the fight against Hepatitis C.

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection, with NS5B polymerase inhibitors forming a cornerstone of many highly effective regimens. This guide provides a comparative review of the safety profiles of three prominent HCV NS5B inhibitors: the nucleotide analog sofosbuvir, and the non-nucleoside inhibitors dasabuvir and beclabuvir. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by clinical trial data and detailed experimental methodologies.

Executive Summary

HCV NS5B inhibitors have demonstrated remarkable efficacy in achieving sustained virologic response (SVR). While generally well-tolerated, their safety profiles exhibit key differences. Sofosbuvir is associated with a favorable safety profile, with fatigue and headache being the most common adverse events. Dasabuvir, typically used in combination regimens, has been linked to elevations in liver enzymes, particularly when co-administered with ethinylestradiol-containing contraceptives. Beclabuvir, also part of combination therapies, has shown a generally manageable safety profile, with headache and fatigue being commonly reported. This review will delve into the quantitative adverse event data, the experimental protocols used to assess safety, and the underlying molecular pathways that may contribute to the observed toxicities.

Comparative Safety Data

The following table summarizes the frequency of common adverse events reported in key clinical trials for sofosbuvir, dasabuvir, and beclabuvir-containing regimens. It is important to note that direct head-to-head comparative trials are limited, and the data presented is synthesized from separate clinical studies. The specific regimens and patient populations in these trials can influence the observed adverse event rates.

Adverse EventSofosbuvir-based Regimens (%)Dasabuvir-containing Regimens (%)Beclabuvir-containing Regimens (%)
Fatigue 9.0 - 55%[1][2]15.8 - 48%[3][4]~22%
Headache 7.0 - 44%[1][4]16 - 24.2%[3][4]~18%
Nausea ~50%[2]17 - 22%[4][5]-
Insomnia -12 - 19%[4][5]-
Pruritus ~6.3%[1]13 - 18%[3][5]-
Anemia 18.8% (with Ribavirin)[1]~14.3% (with Ribavirin)[3]-
Elevated ALT -~1% (>5x ULN)[6]-
Elevated Bilirubin -~36.5% (Total)[3]-

Note: Percentages are ranges compiled from various clinical trials and may vary based on the specific study, patient population, and whether the inhibitor was used in combination with other drugs like ribavirin. Data for beclabuvir is primarily from combination therapy trials.

Experimental Protocols

The safety assessment of HCV NS5B inhibitors relies on a battery of in vitro and in vivo experimental protocols designed to identify potential toxicities. Below are detailed methodologies for key experiments cited in the evaluation of these drugs.

HCV Replicon Assay for Antiviral Activity and Cytotoxicity

This assay is fundamental for the initial screening of antiviral compounds and to determine their therapeutic index.

  • Objective: To determine the concentration of the NS5B inhibitor that effectively inhibits HCV RNA replication by 50% (EC50) and the concentration that causes a 50% reduction in cell viability (CC50).

  • Cell Line: Human hepatoma cell lines (e.g., Huh-7) harboring a subgenomic HCV replicon that expresses a reporter gene, such as luciferase or a fluorescent protein[7][8].

  • Methodology:

    • Cell Plating: Seed the replicon-containing cells in 96-well or 384-well plates and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the NS5B inhibitor and add them to the cells. Include appropriate controls: a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).

    • Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

    • Antiviral Activity Measurement:

      • For luciferase-based replicons, lyse the cells and measure luciferase activity using a luminometer. A decrease in luminescence indicates inhibition of HCV replication[7].

      • For fluorescent protein-based replicons, measure fluorescence using a plate reader or flow cytometry.

    • Cytotoxicity Measurement:

      • Following the antiviral activity reading, or in parallel plates, assess cell viability using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or assays that measure the activity of cellular enzymes (e.g., MTS or MTT assays).

  • Data Analysis: Calculate EC50 and CC50 values by plotting the percentage of inhibition or viability against the logarithm of the drug concentration and fitting the data to a dose-response curve. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

In Vitro Mitochondrial Toxicity Assessment

Nucleoside analogs like sofosbuvir have the potential for off-target effects on mitochondrial polymerases.

  • Objective: To evaluate the potential of an NS5B inhibitor to cause mitochondrial dysfunction.

  • Cell Line: HepG2 or other relevant liver cell lines.

  • Methodology:

    • Cell Culture in Glucose vs. Galactose Media: Culture cells in media containing either glucose (allowing for energy production via glycolysis) or galactose (forcing reliance on mitochondrial oxidative phosphorylation).

    • Compound Exposure: Treat the cells with various concentrations of the NS5B inhibitor for a specified duration.

    • Assessment of Mitochondrial Function:

      • Mitochondrial DNA (mtDNA) Quantification: Extract total DNA and quantify the relative amount of mtDNA to nuclear DNA (nDNA) using quantitative PCR (qPCR) to assess for mtDNA depletion.

      • Lactate Production: Measure the concentration of lactate in the cell culture medium as an indicator of a shift towards anaerobic metabolism due to mitochondrial dysfunction.

      • Oxygen Consumption Rate (OCR): Utilize a Seahorse XF Analyzer to measure real-time cellular oxygen consumption, providing a direct assessment of mitochondrial respiration.

      • Mitochondrial Membrane Potential (MMP): Use fluorescent dyes like JC-1 or TMRE to assess changes in the mitochondrial membrane potential, an indicator of mitochondrial health.

  • Data Analysis: Compare the effects of the drug on these parameters in glucose versus galactose media. A greater toxic effect in galactose medium suggests mitochondrial toxicity.

hERG Channel Assay for Cardiotoxicity Assessment

Inhibition of the hERG potassium channel is a key indicator of potential drug-induced cardiac arrhythmias.

  • Objective: To determine if the NS5B inhibitor blocks the hERG potassium channel.

  • Cell Line: HEK293 cells stably expressing the hERG channel.

  • Methodology:

    • Automated Patch Clamp: Use an automated patch-clamp system (e.g., QPatch) to measure ion channel activity[7][9].

    • Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.

    • Compound Application: Apply a range of concentrations of the test compound to the cells. A known hERG blocker (e.g., E-4031) is used as a positive control, and a vehicle solution serves as a negative control.

    • Electrophysiological Recording: Apply a specific voltage clamp protocol to elicit hERG channel currents and record the tail current in the absence and presence of the compound[7][10].

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular pathways affected by these inhibitors is crucial for predicting and mitigating adverse effects.

Sofosbuvir: Mitochondrial Dysfunction and EGFR Pathway Activation

Sofosbuvir, a nucleotide analog prodrug, is metabolized intracellularly to its active triphosphate form, which acts as a chain terminator for the HCV NS5B polymerase. However, this active metabolite can also have off-target effects.

  • Mitochondrial Toxicity: The active triphosphate form of sofosbuvir can be recognized by the human mitochondrial RNA polymerase (POLRMT), leading to inhibition of mitochondrial RNA synthesis. This can disrupt the production of essential proteins for the electron transport chain, leading to mitochondrial dysfunction. Furthermore, sofosbuvir has been shown to induce mitochondrial damage and Drp1-mediated mitochondrial fission[3]. This process involves the phosphorylation and translocation of Dynamin-related protein 1 (Drp1) to the mitochondria, leading to fragmentation of the mitochondrial network.

Sofosbuvir_Mitochondrial_Toxicity Sofosbuvir Sofosbuvir Active_Metabolite Sofosbuvir Triphosphate (GS-461203) Sofosbuvir->Active_Metabolite Intracellular Metabolism Drp1 Drp1 Sofosbuvir->Drp1 Induces Phosphorylation POLRMT Mitochondrial RNA Polymerase (POLRMT) Active_Metabolite->POLRMT Inhibition mtRNA_Synthesis Mitochondrial RNA Synthesis POLRMT->mtRNA_Synthesis Catalyzes ETC_Proteins Electron Transport Chain Proteins mtRNA_Synthesis->ETC_Proteins Encodes Mitochondrial_Dysfunction Mitochondrial Dysfunction ETC_Proteins->Mitochondrial_Dysfunction Leads to (if deficient) pDrp1 Phosphorylated Drp1 Drp1->pDrp1 Mitochondrial_Fission Mitochondrial Fission pDrp1->Mitochondrial_Fission Mediates Mitochondrial_Fission->Mitochondrial_Dysfunction Sofosbuvir_EGFR_Pathway cluster_nucleus Sofosbuvir Sofosbuvir EGFR EGFR Sofosbuvir->EGFR Increases Expression & Phosphorylation pEGFR Phosphorylated EGFR EGFR->pEGFR Nucleus Nucleus pEGFR->Nucleus Translocation B_MYB B-MYB pEGFR->B_MYB Transactivates Cyclin_D1 Cyclin D1 pEGFR->Cyclin_D1 Transactivates Cell_Cycle Cell Cycle Progression B_MYB->Cell_Cycle Cyclin_D1->Cell_Cycle Dasabuvir_Hepatotoxicity Dasabuvir_Regimen Dasabuvir-containing Regimen (with Ritonavir) BSEP Bile Salt Export Pump (BSEP) Dasabuvir_Regimen->BSEP Inhibition Bile_Acids_Hepatocyte Intracellular Bile Acids BSEP->Bile_Acids_Hepatocyte Leads to Accumulation (when inhibited) Bile_Canaliculus Bile Canaliculus Bile_Acids_Hepatocyte->Bile_Canaliculus Transport via BSEP Hepatocyte_Injury Hepatocyte Injury (Cholestasis) Bile_Acids_Hepatocyte->Hepatocyte_Injury Cytotoxicity ALT_AST_Release ALT/AST Release Hepatocyte_Injury->ALT_AST_Release

References

Safety Operating Guide

Essential Safety and Disposal Guidance for BMS-986094

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Safe Handling and Disposal of the Investigational Compound BMS-986094.

The following provides critical safety information and recommended disposal procedures for this compound, a guanosine nucleotide analogue formerly under investigation for the treatment of Hepatitis C. Due to significant safety concerns leading to its discontinuation in clinical trials, stringent adherence to proper handling and disposal protocols is imperative to ensure personnel safety and environmental protection.

Compound Overview and Safety Profile

This compound (also known as INX-189) is a prodrug of a guanosine nucleotide analogue.[1][2] Its development was halted during Phase II clinical trials due to severe cardiotoxicity.[3][4][5][6] Observed adverse effects included heart and kidney toxicity, with incidents of heart failure, hospitalization, and one patient death reported.[3][5]

Characteristic Description
Compound Name This compound (formerly INX-189)
Chemical Class Guanosine nucleotide analogue prodrug[1][2]
Primary Hazard Cardiotoxicity[1][4]
Other Observed Toxicities Kidney toxicity[3][5]
Clinical Status Development discontinued[3][5][6]

Proper Disposal Procedures for this compound

As a hazardous compound with known toxicity, this compound must be disposed of as chemical waste in accordance with institutional, local, and national regulations. The following step-by-step guide outlines the recommended disposal workflow.

Step 1: Personal Protective Equipment (PPE)

  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.

Step 2: Waste Segregation

  • Do not mix this compound waste with non-hazardous trash.

  • Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, contaminated solvents).

Step 3: Solid Waste Disposal

  • Place all solid waste contaminated with this compound into a designated, clearly labeled hazardous waste bag or container.

  • The container should be sealed to prevent leakage.

  • Label the container with "Hazardous Chemical Waste," the name "this compound," and the date.

Step 4: Liquid Waste Disposal

  • Collect all liquid waste containing this compound in a compatible, leak-proof, and shatter-resistant container.

  • The container must be clearly labeled with "Hazardous Chemical Waste," the name "this compound," and a list of all solvents present with their approximate concentrations.

  • Keep the waste container securely closed when not in use.

Step 5: Storage of Waste

  • Store hazardous waste containers in a designated, secure area, away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

Step 6: Arrange for Pickup and Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

BMS986094_Disposal_Workflow cluster_prep Preparation cluster_waste_stream Waste Segregation cluster_disposal_path Disposal Path start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_solid Solid Waste? ppe->is_solid solid_waste Contaminated Solids (e.g., gloves, tubes) is_solid->solid_waste Yes liquid_waste Contaminated Liquids (e.g., solutions, solvents) is_solid->liquid_waste No solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

Experimental Protocols Cited

The search results reference studies investigating the cardiotoxicity of this compound but do not provide detailed experimental protocols for disposal. The referenced studies primarily focus on in vitro assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess cardiotoxicity.[4] These studies involved motion imaging analysis and calcium transient measurements to understand the mechanism of toxicity.[4] For specific experimental details on the toxicological assessment of this compound, researchers should consult the primary literature, such as the study published in the Journal of Toxicological Sciences in 2021.[4]

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the official Safety Data Sheet (SDS) for any chemical you are working with. If an SDS for this compound is not available, treat it as a highly toxic substance and consult with your EHS department for specific disposal instructions.

References

Navigating the Safe Handling of BMS-986094: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: The following provides essential safety and logistical information for all personnel involved in the handling, storage, and disposal of BMS-986094. This potent research compound demands stringent safety protocols due to its history of severe adverse effects observed during clinical development. Adherence to these guidelines is mandatory to mitigate risks of exposure.

Researchers and laboratory personnel must be aware that the development of this compound, an investigational nucleotide polymerase (NS5B) inhibitor for hepatitis C, was discontinued due to significant safety concerns, including instances of heart and kidney toxicity.[1][2][3] One clinical trial participant's death was associated with heart failure, and several other participants were hospitalized.[1][2] These findings underscore the critical need for meticulous handling procedures and robust personal protective equipment (PPE) to prevent occupational exposure.

Recommended Personal Protective Equipment (PPE)

Given the potent and hazardous nature of this compound, a multi-layered PPE approach is required. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Additional Recommendations
Weighing and Aliquoting (Dry Powder) - Full-face powered air-purifying respirator (PAPR) with appropriate particulate filters- Double nitrile gloves- Chemical-resistant disposable gown- Shoe covers- Hair bonnet- All handling of powdered this compound should be conducted within a certified containment system, such as a glove box or a powder containment hood.
Solution Preparation and Handling - Full-face shield or safety goggles- Lab coat- Double nitrile gloves- Arm sleeves- Work should be performed in a chemical fume hood to minimize inhalation of aerosols.
In Vitro/In Vivo Dosing - Safety glasses with side shields- Lab coat- Nitrile gloves- Procedures should be designed to minimize the generation of aerosols.
Waste Disposal - Chemical splash goggles- Chemical-resistant apron- Heavy-duty nitrile or butyl rubber gloves- Shoe covers- Follow all institutional and local regulations for hazardous waste disposal.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to ensure personnel safety and prevent contamination. The following step-by-step procedure should be followed for all experimental work involving this compound.

  • Preparation:

    • Designate a specific area within the laboratory for the handling of this compound.

    • Ensure all necessary PPE and containment equipment are readily available and in good working order.

    • Prepare all required materials and reagents before introducing this compound to the work area.

  • Compound Handling:

    • All manipulations of the powdered compound must be performed within a primary containment device (e.g., glove box, powder containment hood).

    • When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

    • Use disposable equipment whenever possible to minimize the need for cleaning and reduce the risk of cross-contamination.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate and validated method.

    • Carefully remove and dispose of all PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after completing any work with the compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Compound Waste: Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and containers, must be collected in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed, and chemical-resistant waste container for hazardous waste disposal.

Visualizing the Workflow

To further clarify the handling process, the following diagrams illustrate the experimental workflow and the logical relationship of the risk assessment and control strategy.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase P1 Designate Handling Area P2 Assemble PPE & Containment P1->P2 P3 Prepare Materials P2->P3 H1 Weigh/Aliquot in Containment P3->H1 Start Handling H2 Prepare Solution in Fume Hood H1->H2 H3 Perform Experiment H2->H3 D1 Decontaminate Surfaces H3->D1 Complete Experiment D2 Dispose of PPE D1->D2 D3 Wash Hands D2->D3

Experimental workflow for handling this compound.

G cluster_assessment Risk Assessment cluster_control Control Strategy A1 Hazard Identification (Potent, Cardio/Renal Toxicity) A2 Exposure Potential (Inhalation, Dermal) A1->A2 C1 Engineering Controls (Glove Box, Fume Hood) A2->C1 Mitigate Risk C2 Administrative Controls (SOPs, Training) C1->C2 C3 Personal Protective Equipment (PAPR, Gloves, Gown) C2->C3

Risk assessment and control strategy for this compound.

By strictly adhering to these guidelines, researchers can minimize their risk of exposure to this compound and ensure a safe laboratory environment. Continuous evaluation of laboratory procedures and adherence to safety protocols are paramount when working with potent research compounds.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.